4-Nitro-1H-indazole-3-carbonitrile
Description
Properties
IUPAC Name |
4-nitro-1H-indazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-4-6-8-5(10-11-6)2-1-3-7(8)12(13)14/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHFZCRAUODOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737401 | |
| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260386-34-2 | |
| Record name | 4-Nitro-1H-indazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its inherent ability to mimic the purine core and engage in a variety of biological interactions has led to the development of numerous therapeutic agents.[1][2] The diverse biological activities of indazole derivatives, ranging from anti-cancer to anti-inflammatory and antimicrobial, underscore the versatility of this heterocyclic core.[3][4][5]
In recent years, the introduction of a nitro group to the indazole ring has garnered significant attention. The strong electron-withdrawing nature of the nitro group can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This guide provides an in-depth technical overview of a particularly promising building block: 4-Nitro-1H-indazole-3-carbonitrile . We will explore its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications in the vital field of drug discovery. This document aims to serve as a valuable resource for researchers looking to leverage this compound in the design and synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
4-Nitro-1H-indazole-3-carbonitrile is a multifaceted molecule featuring a nitro group at the 4-position and a carbonitrile at the 3-position of the indazole ring. These functional groups impart unique characteristics to the compound.
| Property | Value | Source |
| CAS Number | 1260386-34-2 | BLD Pharm[6] |
| Molecular Formula | C₈H₄N₄O₂ | BLD Pharm[6] |
| Molecular Weight | 188.14 g/mol | BLD Pharm[6] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[6] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at position 7 will likely appear as the most downfield signal due to the deshielding effects of the adjacent nitro group and the pyrazole ring. The protons at positions 5 and 6 will exhibit characteristic coupling patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be instrumental in confirming the substitution pattern. The carbon atom directly attached to the nitro group (C-4) is expected to resonate at a significantly downfield chemical shift. Similarly, the carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-125 ppm range. The aldehyde carbon in the related 6-Nitro-1H-indazole-3-carbaldehyde appears around 187.7-187.8 ppm, providing a reference for the deshielding effect of the indazole system.[7]
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. A sharp, medium-intensity peak for the nitrile (C≡N) stretch should appear in the 2260-2220 cm⁻¹ region. A broad absorption band in the 3400-3200 cm⁻¹ range would be indicative of the N-H stretch of the indazole ring.
Mass Spectrometry: High-resolution mass spectrometry should show the molecular ion peak (M+) at an m/z corresponding to the exact mass of C₈H₄N₄O₂.
Synthesis of 4-Nitro-1H-indazole-3-carbonitrile
A plausible and efficient synthetic route to 4-Nitro-1H-indazole-3-carbonitrile involves the direct nitration of the readily available precursor, 1H-indazole-3-carbonitrile.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Nitro-1H-indazole-3-carbonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is based on established nitration procedures for aromatic compounds and should be optimized for this specific substrate.
Step 1: Synthesis of 1H-Indazole-3-carbonitrile (Precursor)
The starting material, 1H-indazole-3-carbonitrile, can be synthesized from 3-iodo-1H-indazole via a palladium-catalyzed cyanation reaction using potassium ferrocyanide as a non-toxic cyanide source. A detailed and reliable procedure for this conversion is available in Organic Syntheses.[8]
Step 2: Nitration of 1H-Indazole-3-carbonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1H-indazole-3-carbonitrile to the cold sulfuric acid with continuous stirring until complete dissolution.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of 1H-indazole-3-carbonitrile, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Workflow for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile.
Chemical Reactivity and Handling
The chemical reactivity of 4-Nitro-1H-indazole-3-carbonitrile is dictated by its three key functional components: the indazole ring, the nitro group, and the nitrile group.
-
The Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl or catalytic hydrogenation. This opens up a vast array of subsequent derivatization possibilities, including diazotization and amide formation.[9][10]
-
The Nitrile Group: The carbonitrile moiety can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
The Indazole Ring: The electron-withdrawing nature of the nitro and nitrile groups deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution, particularly displacement of the nitro group, may be possible under certain conditions with strong nucleophiles.
Safety and Handling
Given the presence of nitro and nitrile functionalities, 4-Nitro-1H-indazole-3-carbonitrile should be handled with appropriate safety precautions. While specific toxicity data is not available, related nitroaromatic and nitrile compounds are often toxic and can be absorbed through the skin. Therefore, it is imperative to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Applications in Medicinal Chemistry and Drug Discovery
The indazole scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies.[1][2][3] The unique substitution pattern of 4-Nitro-1H-indazole-3-carbonitrile makes it an attractive starting point for the synthesis of novel bioactive molecules.
Derivatives of this compound could potentially target a variety of signaling pathways implicated in diseases such as cancer. For instance, the aminoindazole core, accessible via reduction of the nitro group, is a key pharmacophore in many kinase inhibitors.
Caption: Potential targeting of the MAPK/ERK pathway.
Conclusion
4-Nitro-1H-indazole-3-carbonitrile is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its rich functionality allows for a wide range of chemical transformations, making it an ideal scaffold for the construction of diverse molecular libraries for drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and innovation in this exciting area of chemical science.
References
[1] The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem. Link [2] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Link [3] Selected examples of biologically active substituted indazoles. ResearchGate. Link [4] Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Link [5] Different biological activities reported with Indazole derivatives. ResearchGate. Link [11] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Link [12] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Link [8] Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. Link CAS 2942-40-7 4-Nitro-1H-indazole. BOC Sciences. [13] 4-Nitro-1H-indazole synthesis. ChemicalBook. Link [14] On the reactions of tertiary carbanions with some nitroindazoles and nitrobenzotriazoles. ARKIVOC. Link [6] 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm. BLD Pharm. Link [9] ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Link [15] An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Link [16] 4-Nitroimidazole | C3H3N3O2. PubChem. Link [17] A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. RSC Publishing. Link [10] Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. Link [18] Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. Link Nitroimidazoles XVII. Nucleophilic amination or ring transformation in reactions of 1-aryl-4-nitroimidazoles with 4-amino-1,2,4-triazole or hydroxylamine. Sci-Hub. Link [19] Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Link [20] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Link [21] CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. Link [22] Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Link [23] 4-Nitro 1H indazole. grg life sciences. Link [24] 3-Nitro-1H-indazole | C7H5N3O2. PubChem. Link [25] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Link [7] Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem. Link [26] Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 4-Nitroimidazole | C3H3N3O2 | CID 18208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 22. rsc.org [rsc.org]
- 23. 4-Nitro 1H indazole - 4-Nitro 1H indazole Manufacturer, Distributor, Supplier, Hyderabad, India [grglifesciences.in]
- 24. 3-Nitro-1H-indazole | C7H5N3O2 | CID 135742439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ias.ac.in [ias.ac.in]
An In-depth Technical Guide to the Structure Elucidation of 4-Nitro-1H-indazole-3-carbonitrile
<
Abstract
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of analytical data, offering a deep dive into the causal reasoning behind the selection of spectroscopic and spectrometric techniques. We will explore the integrated interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for the characterization of complex organic molecules.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The introduction of a nitro group and a carbonitrile moiety, as in 4-nitro-1H-indazole-3-carbonitrile, significantly modulates the electronic properties and potential biological interactions of the parent molecule. Accurate and unambiguous structural determination is the foundational first step in any drug discovery or material science endeavor, enabling rational design and structure-activity relationship (SAR) studies.[4] This guide will systematically walk through the process of confirming the precise arrangement of these functional groups on the indazole core.
The Elucidation Workflow: A Symphony of Techniques
Caption: Integrated workflow for the structural elucidation of 4-nitro-1H-indazole-3-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[3] It provides detailed information about the chemical environment of individual atoms and their connectivity.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For 4-nitro-1H-indazole-3-carbonitrile, we expect to see signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indazole core. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals are all crucial for structural assignment.
-
Aromatic Region (δ 7.0-9.0 ppm): The protons on the benzene portion of the indazole will resonate in this region. The electron-withdrawing nitro group at the 4-position will significantly deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield). A detailed analysis of the coupling constants (J-values) will reveal the substitution pattern.
-
N-H Proton: The indazole N-H proton is typically broad and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals to identify include:
-
Aromatic Carbons: The carbons of the benzene ring will appear in the δ 110-150 ppm region. The carbon directly attached to the nitro group (C4) will be significantly deshielded.
-
Indazole Carbons: The carbons of the pyrazole ring (C3 and C7a) will also have characteristic chemical shifts.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the δ 115-125 ppm range.
2D NMR Techniques: Establishing Connectivity
While ¹H and ¹³C NMR provide information about the individual atoms, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for establishing the connectivity between them.
-
COSY: This experiment shows correlations between coupled protons, allowing for the tracing of the proton network within the aromatic ring.
-
HSQC: This experiment correlates each proton with the carbon to which it is directly attached, confirming the assignment of both ¹H and ¹³C signals.
Data Summary: NMR Spectroscopy
| Technique | Expected Observations | Structural Information Gained |
| ¹H NMR | Signals in the aromatic region with specific splitting patterns; a broad N-H signal. | Proton environment and connectivity on the aromatic ring. |
| ¹³C NMR | Distinct signals for aromatic, pyrazole, and nitrile carbons. | Carbon framework and the presence of key functional groups. |
| COSY | Cross-peaks between adjacent aromatic protons. | Confirms the proton-proton connectivity. |
| HSQC | Cross-peaks between protons and their directly attached carbons. | Unambiguous assignment of proton and carbon signals. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For 4-nitro-1H-indazole-3-carbonitrile, two key vibrational bands are of primary importance.
-
Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹. The aromatic nature of the system may shift this frequency slightly due to conjugation.[5]
-
Nitro Stretch (-NO₂): Nitro groups give rise to two characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds.[6]
The presence of these distinct absorption bands provides strong, confirmatory evidence for the nitro and nitrile functionalities.
Data Summary: IR Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Nitrile (-C≡N) | 2220 - 2260 | C≡N Stretch |
| Nitro (-NO₂) | 1550 - 1475 | Asymmetric N-O Stretch |
| 1360 - 1290 | Symmetric N-O Stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₈H₄N₄O₂. This is a critical piece of data for confirming the molecular formula.
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds in the mass spectrometer often involves the loss of NO₂ (46 Da) and NO (30 Da).[7] The observation of fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ would be highly characteristic and further support the proposed structure.
Data Summary: Mass Spectrometry
| Analysis | Expected Result | Structural Confirmation |
| HRMS | Molecular ion peak corresponding to the exact mass of C₈H₄N₄O₂. | Confirms the elemental composition. |
| Fragmentation | Observation of fragment ions corresponding to the loss of NO₂ and NO. | Supports the presence of the nitro group. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-nitro-1H-indazole-3-carbonitrile in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software to obtain high-quality spectra for analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the nitrile and nitro functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer.
-
Data Analysis: Determine the exact mass of the molecular ion and identify key fragment ions.
Integrated Structural Elucidation: A Self-Validating System
The true power of this multi-technique approach lies in the convergence of the data. The workflow is designed to be a self-validating system where each piece of evidence reinforces the others.
Caption: The self-validating nature of the integrated analytical approach.
For example, the presence of the nitro and nitrile groups strongly suggested by the IR spectrum is confirmed by the deshielding effects observed in the NMR spectra and the characteristic fragmentation pattern in the mass spectrum. The molecular formula determined by HRMS is consistent with the number of proton and carbon signals observed in the NMR spectra. This cross-validation provides an exceptionally high level of confidence in the final structural assignment.
Conclusion
The structural elucidation of 4-nitro-1H-indazole-3-carbonitrile is a clear demonstration of the necessity of an integrated, multi-technique analytical approach. By systematically applying NMR spectroscopy, IR spectroscopy, and mass spectrometry, and by understanding the causal relationships between the data and the molecular structure, a definitive and self-validated structural assignment can be achieved. This guide provides a robust framework for researchers to approach the characterization of similarly complex heterocyclic molecules with confidence and scientific rigor.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, [Link][7]
-
Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, [Link][3]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, [Link]
-
Infrared Spectroscopy (IR). University of Colorado Boulder, [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online, [Link][5]
-
Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate, [Link]
-
Synthesis of 1H-indazoles by reductive cyclization of o-nitro-ketoximes. Semantic Scholar, [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry, [Link]
-
Study of the composition of nitriles using IR spectroscopy. ResearchGate, [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, [Link][1]
-
Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, [Link][4]
-
Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. ACS Sensors, [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. International Journal of Drug Delivery Technology, [Link]
-
4-Nitro-1H-indazole. SpectraBase, [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, [Link]
-
Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate, [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD., [Link][2]
-
Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Semantic Scholar, [Link]
-
(PDF) Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. ResearchGate, [Link]
-
An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate, [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, [Link]
-
Practical Aspects of Single Crystal X-ray Crystallography. Graz University of Technology, [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
A Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile (CAS 1260386-34-2): Synthesis, Characterization, and Potential Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. The indazole nucleus is a well-established "privileged scaffold," forming the core of numerous approved therapeutics.[1][2] The addition of a nitro group at the 4-position and a carbonitrile at the 3-position creates a unique electronic and structural profile, suggesting potential for novel biological activity. This document details the compound's physicochemical properties, proposes a detailed synthetic pathway with mechanistic insights, outlines robust analytical characterization protocols, and explores its potential therapeutic applications based on the known pharmacology of related nitroindazoles. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel indazole derivatives.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among them, the indazole ring system—a bicyclic structure comprising a fused benzene and pyrazole ring—has emerged as a critical pharmacophore.[1][2] Its structural rigidity, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for potent and selective interactions with a wide array of biological targets. This versatility is evidenced by its presence in several blockbuster drugs, including:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[1]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for treating ovarian cancer.[1]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[2]
The subject of this guide, 4-Nitro-1H-indazole-3-carbonitrile , integrates this privileged scaffold with two powerful functional groups. The nitro group is a strong electron-withdrawing moiety known to be a key determinant of biological activity in many compound classes, including antitubercular and antiprotozoal agents.[3] The carbonitrile group is not only a versatile synthetic handle for further molecular elaboration but can also participate in crucial binding interactions (e.g., with serine or cysteine residues in enzyme active sites). The unique combination of these features makes 4-Nitro-1H-indazole-3-carbonitrile a compelling candidate for investigation in drug discovery programs.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from close analogs. The following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | 4-Nitro-1H-indazole-3-carbonitrile | - |
| CAS Number | 1260386-34-2 | [4][5][6] |
| Molecular Formula | C₈H₄N₄O₂ | - |
| Molecular Weight | 188.15 g/mol | - |
| Canonical SMILES | C1=CC2=C(C(=C1)[O-])C(=NN2)C#N | - |
| InChI Key | Not Publicly Available | - |
| Related Categories | Heterocyclic Building Blocks, Indazoles, Nitriles, Nitro Compounds | [4] |
Note: Properties such as melting point, boiling point, and solubility require experimental determination and are not yet published.
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The proposed three-step synthesis leverages common and scalable reactions in heterocyclic chemistry.
Caption: Proposed three-step synthesis of 4-Nitro-1H-indazole-3-carbonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on analogous transformations and requires experimental validation.
Step 1: Synthesis of 4-Nitro-1H-indazole from 2-Methyl-3-nitroaniline [7]
-
Reaction Setup: In a three-necked flask equipped with an overhead stirrer and a thermometer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5°C using an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (2.2 eq) in water. Add this solution dropwise to the cooled aniline solution, ensuring the temperature does not exceed 5°C.
-
Causality: The low temperature is critical to stabilize the intermediate diazonium salt, preventing its premature decomposition. Acetic acid provides the necessary acidic medium for the formation of nitrous acid (HNO₂) in situ.
-
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The intramolecular cyclization occurs as the diazonium salt attacks the adjacent methyl group, which subsequently aromatizes.
-
Work-up: A precipitate should form. Collect the solid by vacuum filtration. Suspend the crude solid in water, stir vigorously, and filter again to remove residual acid. Dry the resulting dark orange solid under vacuum to yield 4-nitro-1H-indazole.
Step 2: Synthesis of 3-Iodo-4-nitro-1H-indazole
-
Reaction Setup: Suspend 4-nitro-1H-indazole (1.0 eq) in a mixture of acetic acid, water, and concentrated sulfuric acid.
-
Iodination: Add iodine (I₂) and iodic acid (HIO₃) to the suspension. Heat the mixture to 80-90°C and maintain for several hours until TLC analysis indicates consumption of the starting material.
-
Causality: This is an electrophilic aromatic substitution. Iodic acid acts as an oxidant to generate the electrophilic iodine species (I⁺) required for the reaction to proceed at the electron-rich C3 position of the indazole.
-
-
Work-up: Cool the reaction mixture and pour it into ice water. The product will precipitate. Collect the solid by filtration, wash thoroughly with water and a sodium thiosulfate solution to quench any remaining iodine, and dry to yield 3-iodo-4-nitro-1H-indazole.
Step 3: Synthesis of 4-Nitro-1H-indazole-3-carbonitrile [8]
-
Reaction Setup: To a flask, add 3-iodo-4-nitro-1H-indazole (1.0 eq), potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.4 eq), Pd₂(dba)₃ (catalyst), and Xantphos (ligand) under an inert atmosphere (e.g., Argon).
-
Causality: Palladium-catalyzed cyanation is a powerful C-C bond-forming reaction. Potassium ferrocyanide serves as a non-toxic and effective cyanide source.[8] The Xantphos ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.
-
-
Reaction: Add anhydrous N,N-dimethylacetamide (DMAc) and heat the mixture to 120°C. Monitor the reaction by HPLC or TLC.
-
Work-up: After completion, cool the mixture and dilute it with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound, 4-Nitro-1H-indazole-3-carbonitrile.
Analytical Characterization and Quality Control
Ensuring the identity and purity of the synthesized compound is paramount. A combination of HPLC-UV for routine purity checks and LC-MS for definitive identification is recommended.[9]
Caption: Standard analytical workflow for compound characterization and quality control.
Protocol: HPLC-UV for Purity Analysis
-
System: Standard HPLC with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a common mobile phase modifier that improves peak shape by ensuring acidic analytes are fully protonated and provides a source of protons for subsequent mass spectrometry analysis.
-
-
Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Outcome: The purity is determined by the area percentage of the main product peak relative to all other peaks in the chromatogram.
Protocol: LC-MS for Identity Confirmation
-
System: HPLC coupled to a mass spectrometer (e.g., ESI-QTOF).
-
LC Conditions: Use conditions similar to the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for the MS interface.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested.
-
Expected Mass: For C₈H₄N₄O₂, the exact mass is 188.0334.
-
Expected Ions:
-
Positive Mode [M+H]⁺: m/z 189.0407
-
Negative Mode [M-H]⁻: m/z 187.0261
-
-
-
Outcome: Confirmation of the compound's identity is achieved by observing the expected mass-to-charge ratio (m/z) with high mass accuracy. Fragmentation data (MS/MS) can further confirm the structure.
Biological Activity and Therapeutic Potential
While no specific biological data has been published for 4-Nitro-1H-indazole-3-carbonitrile, a strong rationale for its investigation can be built upon the activities of its constituent pharmacophores.
Rationale for Investigation
-
Anticancer Activity: The indazole scaffold is present in numerous kinase inhibitors.[10][11] The 6-nitroindazole core, in particular, has shown significant antiproliferative activity against lung carcinoma cell lines.[3] Therefore, this compound is a prime candidate for screening in cancer cell panels, especially those driven by kinases sensitive to indazole-based inhibitors.
-
Antiparasitic and Antibacterial Activity: Nitro-heterocyclic compounds are a cornerstone of anti-infective medicine.[3] The nitro group can be bioreduced within microorganisms to form reactive radicals that damage cellular macromolecules.[3] Derivatives of 6-nitroindazole have shown promising antibacterial and antileishmanial activity.[3] The 4-nitro isomer warrants investigation against a broad panel of bacterial and parasitic pathogens.
-
Kinase Inhibition: Many indazole derivatives function as ATP-competitive kinase inhibitors. The nitrogen atoms of the indazole ring often form key hydrogen bonds with the "hinge" region of the kinase active site. The substituents at the 3, 4, and 5 positions then explore adjacent pockets to confer potency and selectivity.
Hypothetical Target Pathway: PI3K/Akt Signaling
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indazole-based scaffolds have been successfully developed as inhibitors of key kinases in this pathway, such as Akt itself.[10] 4-Nitro-1H-indazole-3-carbonitrile could potentially act as an inhibitor of Akt or other related kinases.
Caption: Hypothetical inhibition of the Akt signaling pathway by the target compound.
Safety, Handling, and Storage
As with any novel chemical entity, 4-Nitro-1H-indazole-3-carbonitrile should be handled with care by trained personnel. Safety guidelines are based on data from structurally similar compounds.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[13] Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[13]
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
Conclusion and Future Directions
4-Nitro-1H-indazole-3-carbonitrile represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, and its structure combines the privileged indazole scaffold with functionality known to confer potent biological activity. While this guide provides a robust framework for its synthesis and characterization, significant opportunities for further research exist. Future work should focus on the experimental validation of the proposed synthetic route, a thorough investigation of its physicochemical properties, and comprehensive screening across diverse biological assays—particularly in oncology and infectious diseases—to unlock its full therapeutic potential.
References
- Zoetis. (2014). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Nitroimidazole.
- Sigma-Aldrich. (2024). Safety Data Sheet - 3-Nitroaniline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 1H-Indazole-3-carboxylic acid.
- ChemicalBook. (n.d.). 4-Nitro-1H-indazole synthesis.
- BLD Pharm. (n.d.). 1260386-34-2 | 4-Nitro-1H-indazole-3-carbonitrile.
- BOC Sciences. (n.d.). CAS 2942-40-7 4-Nitro-1H-indazole.
- Echemi. (n.d.). 1H-Indazole-3-carbonitrile Suppliers.
- eChemHub. (n.d.). FINE CHEMICALS Solutions.
- Ruichu Bio. (n.d.). 4-Nitro-1H-indazole-3-carbonitrile 1260386-34-2.
- BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.
- BenchChem. (2025). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI.
- BenchChem. (2025). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 5. echemhub.com [echemhub.com]
- 6. 4-Nitro-1H-indazole-3-carbonitrile 1260386-34-2 [ruichubio.com]
- 7. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. zoetisus.com [zoetisus.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of 4-Nitro-1H-indazole-3-carbonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in the public domain, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related analogues. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge for the synthesis, purification, and structural elucidation of this and similar nitroindazole derivatives. We will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside a plausible synthetic route and the underlying chemical principles.
Introduction: The Significance of the Nitroindazole Scaffold
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] The indazole nucleus is present in drugs with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The introduction of a nitro group onto the indazole ring can significantly modulate its electronic properties and biological activity. Similarly, the carbonitrile group at the 3-position serves as a versatile synthetic handle for further molecular elaboration. 4-Nitro-1H-indazole-3-carbonitrile, therefore, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. Understanding its spectroscopic properties is paramount for unambiguous characterization and quality control during its synthesis and subsequent reactions.
Plausible Synthetic Pathway
A logical starting material for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile is 2-methyl-3-nitroaniline. Diazotization of the aniline followed by intramolecular cyclization would yield 4-nitro-1H-indazole.[2] Subsequent functionalization at the C-3 position would be required to introduce the carbonitrile group.
Alternatively, a more direct approach could involve the cyclization of a precursor already containing the cyano group. For instance, the synthesis could potentially start from 2-amino-3-nitrobenzonitrile, which can be prepared from 4-acetamidobenzonitrile.[3]
Below is a conceptual workflow for a potential synthesis:
Sources
4-Nitro-1H-indazole-3-carbonitrile molecular weight and formula
An In-depth Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Properties, Synthesis, and Applications for Drug Discovery
Abstract
4-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring the privileged indazole scaffold functionalized with both a nitro and a nitrile group, positions it as a highly versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its core molecular profile, a proposed, mechanistically sound synthetic pathway, and a predictive analysis of its spectroscopic signature. Furthermore, we explore its chemical reactivity and strategic applications in medicinal chemistry, contextualized within the broader importance of the indazole nucleus in modern drug development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent intermediate in their discovery pipelines.
Core Molecular Profile
Chemical Structure and Nomenclature
4-Nitro-1H-indazole-3-carbonitrile is systematically named based on the indazole bicyclic ring system. The "1H" designation indicates that the tautomeric hydrogen resides on the nitrogen at position 1. The benzene portion of the ring is substituted with a nitro group (-NO₂) at position 4, and the pyrazole ring is substituted with a carbonitrile (-C≡N) group at position 3.

Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₄O₂ | [1] |
| Molecular Weight | 188.14 g/mol | [1] |
| CAS Number | 1260386-34-2 | [1] |
| Appearance | Expected to be a solid | N/A |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
The Strategic Importance of the Indazole Scaffold in Drug Discovery
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The stability of the aromatic system, combined with its capacity for hydrogen bonding and diverse substitution patterns, makes it a cornerstone of modern pharmaceutical development.
Notable examples of FDA-approved drugs featuring the indazole core include:
-
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[3]
-
Niraparib: A PARP inhibitor for treating ovarian and breast cancer.[3]
-
Granisetron: A selective 5-HT₃ receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[2]
The utility of these established drugs underscores the rationale for synthesizing novel, functionalized indazole building blocks like 4-Nitro-1H-indazole-3-carbonitrile, which can serve as starting points for the next generation of therapeutics.
Synthesis and Mechanistic Rationale
Proposed Synthetic Protocol
This protocol is a self-validating system, where progress can be monitored at each step using standard analytical techniques like Thin Layer Chromatography (TLC) and NMR.
Step 1: Synthesis of 4-Nitro-1H-indazole This initial step is based on the established procedure for the diazotization and cyclization of a substituted aniline.[4]
-
Dissolve 2-methyl-3-nitroaniline (1.0 equiv) in glacial acetic acid at 0 °C with vigorous stirring.
-
Prepare a solution of sodium nitrite (2.2 equiv) in water.
-
Add the sodium nitrite solution to the aniline solution at once. An immediate precipitate should form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Isolate the solid product by filtration, wash with water, and dry under vacuum to yield 4-nitro-1H-indazole.
Causality Insight: The reaction proceeds via an intramolecular diazotization of the amino group, which then cyclizes onto the methyl group, followed by tautomerization to form the stable indazole ring. Acetic acid serves as both the solvent and the acidic catalyst.
Step 2: Iodination of 4-Nitro-1H-indazole (Not explicitly found, a general method is proposed)
-
Dissolve 4-nitro-1H-indazole (1.0 equiv) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) and stir the reaction at room temperature until TLC indicates consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield 3-iodo-4-nitro-1H-indazole.
Causality Insight: The indazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is particularly activated, making regioselective iodination with a mild electrophilic iodine source like NIS feasible.
Step 3: Palladium-Catalyzed Cyanation This final step adapts the well-established cyanation of halo-indazoles.[5]
-
To an oven-dried flask under an inert argon atmosphere, add 3-iodo-4-nitro-1H-indazole (1.0 equiv), potassium ferrocyanide(III) trihydrate (0.5 equiv) as the cyanide source, a palladium catalyst such as [PdCl(C₃H₅)]₂ (e.g., 1-2 mol%), and a ligand like Xantphos (e.g., 2-4 mol%).
-
Add degassed Dimethylacetamide (DMAc) and water as the solvent system.
-
Heat the reaction mixture to 95 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Nitro-1H-indazole-3-carbonitrile.
Causality Insight: Potassium ferrocyanide is a safer, non-toxic alternative to other cyanide salts like KCN.[5] The palladium catalyst undergoes oxidative addition into the C-I bond, followed by transmetalation with the ferrocyanide complex and reductive elimination to form the C-CN bond and regenerate the active Pd(0) catalyst. The Xantphos ligand is a bulky, electron-rich phosphine that stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 4-Nitro-1H-indazole-3-carbonitrile.
Spectroscopic Characterization and Validation
Accurate structural confirmation is paramount. Based on the proposed structure, the following spectroscopic signatures are predicted.
| Technique | Predicted Data |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm). Expect doublet, triplet, and doublet patterns corresponding to the three protons on the benzene ring. A broad singlet at high chemical shift (>10 ppm) for the N-H proton. |
| ¹³C NMR | Eight distinct signals. A signal for the nitrile carbon (~115-120 ppm), six signals for the aromatic carbons of the indazole ring (~110-150 ppm), and a signal for the carbon bearing the nitro group, which would be deshielded. |
| Mass Spec (HRMS) | Expected [M+H]⁺ peak at m/z 189.0407, corresponding to the formula C₈H₅N₄O₂⁺. |
| IR Spectroscopy | Characteristic sharp absorption band for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (-NO₂) group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. |
Reactivity and Applications in Medicinal Chemistry
The true value of 4-Nitro-1H-indazole-3-carbonitrile lies in its potential for chemical elaboration. The nitro and nitrile groups are versatile handles for introducing further molecular diversity.
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂, HCl; H₂, Pd/C). This introduces a nucleophilic site, ideal for amide bond formation, sulfonylation, or reductive amination to build more complex structures.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or a primary amide (-CONH₂). The resulting carboxylic acid is a key functional group for forming esters and amides, often used to improve pharmacokinetic properties.
-
N-Alkylation/Arylation: The indazole N-H proton can be deprotonated with a base and subsequently alkylated or arylated to block the site or introduce substituents that can modulate biological activity or solubility.
Strategic Application Workflow
Caption: Key transformations of 4-Nitro-1H-indazole-3-carbonitrile for library synthesis.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be based on its structural components: nitroaromatics and nitriles.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Minimize dust generation.[6] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.
-
Hazards: Compounds of this class are often harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Commercial suppliers recommend storage at 2-8°C, sealed in a dry environment.[1]
Conclusion
4-Nitro-1H-indazole-3-carbonitrile is more than a simple chemical; it is a strategically designed building block poised for significant impact in medicinal chemistry. Its synthesis is achievable through modern catalytic methods, and its dual functional handles offer a gateway to a vast chemical space of potential therapeutic agents. By understanding its properties, synthesis, and reactivity, researchers can effectively integrate this potent intermediate into their drug discovery programs, accelerating the development of novel indazole-based pharmaceuticals.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 437556, 1H-Indazole-3-carbonitrile. PubChem. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18057, 4-Nitroindazole. PubChem. Available from: [Link]
-
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18208, 4-Nitroimidazole. PubChem. Available from: [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]
-
Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135742439, 3-Nitro-1H-indazole. PubChem. Available from: [Link]
-
Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
Sources
- 1. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. zoetisus.com [zoetisus.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Nitro-1H-indazole-3-carbonitrile: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitro-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. While direct literature on its discovery and specific biological functions is nascent, this document synthesizes established principles of indazole chemistry to propose a logical synthetic pathway and explore its potential applications. By examining the historical context of indazole synthesis and the reactivity of related precursors, we offer a scientifically grounded exploration of this molecule. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related nitroindazole derivatives.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Indazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Niraparib, a PARP inhibitor) and antiemetics (e.g., Granisetron, a 5-HT3 receptor antagonist).[4]
The introduction of a nitro group onto the indazole core can significantly modulate its biological activity. Nitroaromatic compounds are known to play a crucial role in the mechanism of action of certain antimicrobial and anticancer agents.[5] The position of the nitro group on the indazole ring is a critical determinant of its biological effects.[6] Furthermore, the presence of a nitrile group at the 3-position offers a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs.
This guide focuses on the specific, yet sparsely documented, molecule: 4-Nitro-1H-indazole-3-carbonitrile .
Historical Context and a Proposed "Discovery" Pathway
While a seminal "discovery" paper for 4-Nitro-1H-indazole-3-carbonitrile has not been prominently identified in the scientific literature, its existence is confirmed through its CAS registry number (1260386-34-2) and availability from chemical suppliers.[7][8] The synthesis of this molecule can be logically deduced from well-established reactions in heterocyclic chemistry, particularly the synthesis of the indazole core.
The foundational work on indazole synthesis dates back to the late 19th and early 20th centuries, with pioneers like Jacobson and Huber developing methods involving the cyclization of N-nitroso-o-toluidines.[9] Over the years, numerous synthetic strategies have been developed for the construction of the indazole ring system.[10][11] A particularly relevant method for the proposed synthesis of 4-Nitro-1H-indazole-3-carbonitrile involves the reaction of ortho-haloaromatic compounds with hydrazine.[10][12]
Based on these established principles, the "discovery" of 4-Nitro-1H-indazole-3-carbonitrile likely occurred as a logical extension of these synthetic methodologies, targeting a novel substitution pattern on the indazole scaffold for potential applications in medicinal chemistry.
Proposed Synthesis of 4-Nitro-1H-indazole-3-carbonitrile
The most chemically sound and plausible route to 4-Nitro-1H-indazole-3-carbonitrile involves a two-step process starting from the readily available precursor, 2-fluoro-6-nitrobenzonitrile.
Rationale for the Synthetic Approach
The synthetic strategy hinges on the high reactivity of 2-fluoro-6-nitrobenzonitrile towards nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effects of the ortho-nitro group and the para-cyano group. These groups stabilize the Meisenheimer complex, the key intermediate in SNAr reactions.
Hydrazine, a potent nucleophile, is proposed to displace the fluoride ion to form a 2-hydrazinyl-6-nitrobenzonitrile intermediate. This intermediate is then primed for an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of the pyrazole ring fused to the benzene ring, yielding the final indazole product.
Detailed Experimental Protocol
Reaction Scheme:
Figure 1: Proposed synthetic pathway for 4-Nitro-1H-indazole-3-carbonitrile.
Step 1: Synthesis of 4-Nitro-1H-indazole-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-6-nitrobenzonitrile (1.0 eq.) in a suitable solvent such as ethanol or n-butanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude product with cold water and then a minimal amount of cold ethanol to remove any unreacted hydrazine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Nitro-1H-indazole-3-carbonitrile as a solid.
-
Characterization
The structure of the synthesized 4-Nitro-1H-indazole-3-carbonitrile should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the indazole ring, with downfield shifts influenced by the electron-withdrawing nitro group. The NH proton of the indazole ring will likely appear as a broad singlet.
-
¹³C NMR: Expect distinct signals for the eight carbon atoms, including the nitrile carbon and the carbons of the aromatic rings.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the indazole, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 4-Nitro-1H-indazole-3-carbonitrile (188.14 g/mol ) should be observed.[7]
Table 1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (3H, multiplets), NH proton (1H, broad singlet) |
| ¹³C NMR | Signals for 8 distinct carbons, including C≡N |
| IR (cm⁻¹) | ~3300 (N-H), ~2230 (C≡N), ~1530 & ~1350 (NO₂) |
| MS (m/z) | [M+H]⁺ at 189.04 |
Reactivity and Potential Applications
Chemical Reactivity
The chemical reactivity of 4-Nitro-1H-indazole-3-carbonitrile is dictated by its functional groups:
-
The Indazole NH: The acidic proton on the pyrazole ring can be deprotonated with a base, allowing for N-alkylation or N-arylation to generate a library of substituted indazoles.
-
The Nitrile Group: The nitrile group is a versatile functional handle that can undergo various transformations:
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide, opening up further derivatization possibilities.[13]
-
Reduction: The nitrile can be reduced to a primary amine, providing a key building block for further synthesis.[13]
-
Cycloaddition: The nitrile can participate in cycloaddition reactions to form other heterocyclic rings.
-
-
The Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation can significantly alter the biological activity of the molecule.
Figure 2: Potential chemical transformations of 4-Nitro-1H-indazole-3-carbonitrile.
Potential Biological and Medicinal Applications
While specific biological data for 4-Nitro-1H-indazole-3-carbonitrile is limited, the known activities of related nitroindazoles provide a basis for hypothesizing its potential applications:
-
Anticancer Activity: Several nitroindazole derivatives have demonstrated antiproliferative activity against various cancer cell lines.[6][14] The 6-nitroindazole scaffold, in particular, has shown promise.[6] The combination of the nitro group and the indazole core in the target molecule makes it a candidate for screening in cancer cell assays.
-
Antiparasitic Activity: Nitro-heterocyclic compounds are a well-established class of antiparasitic agents.[15] Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity.[15] This suggests that 4-Nitro-1H-indazole-3-carbonitrile could be explored for its potential against various parasites.
-
Kinase Inhibition: The indazole scaffold is present in several approved kinase inhibitor drugs. The diverse substitution patterns possible with 4-Nitro-1H-indazole-3-carbonitrile make it an attractive starting point for the design of novel kinase inhibitors.[4]
-
Nitric Oxide Synthase (NOS) Inhibition: Certain nitroindazoles are known to be potent inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes.[10]
Conclusion
4-Nitro-1H-indazole-3-carbonitrile represents an intriguing, yet underexplored, molecule within the vast landscape of indazole chemistry. While its formal discovery remains to be definitively documented, a logical and efficient synthetic route can be proposed based on established chemical principles. The presence of multiple reactive functional groups makes this compound a valuable building block for the synthesis of diverse chemical libraries. Its structural similarity to other biologically active nitroindazoles suggests potential applications in oncology, infectious disease, and other therapeutic areas. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising heterocyclic compound.
References
-
Chem-Impex. (n.d.). 4-Nitroindazole. Retrieved from [Link]
- Supporting Information for a relevant article on indazole synthesis. (n.d.).
-
BOC Sciences. (n.d.). 3-CYANO-4-NITROINDAZOLE. Retrieved from [Link]
-
eChemHub. (n.d.). 4-Nitro-1H-indazole-3-carbonitrile. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 4). 4-Nitro-1H-Pyrazole-3-Carbonitrile: A Versatile Heterocyclic Building Block for Synthesis. Retrieved from [Link]
- CN107805221A - Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
- Reaction of 5 and 6 with hydrazine hydrate. (n.d.).
- US3988347A - Process for the preparation of substituted indazoles. (n.d.). Google Patents.
- El-Sayed, N. N. E., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2248.
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). Organic Process Research & Development, 10(5), 957-960.
- WO 2009/144554 A1. (2009). Googleapis.com.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.
- Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(10), 2642-2645.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]
-
Indazole. (n.d.). Organic Syntheses. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from [Link]
- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (2021). Molecules, 26(11), 3333.
-
Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Kumar, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(5), 785-807.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 721.
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2018). Molecules, 23(10), 2661.
-
SpectraBase. (n.d.). 4-Nitro-1H-indazole. Retrieved from [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(21), 6597.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5971-5982.
- tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application. (2015). The Journal of Organic Chemistry, 80(17), 8757-8767.
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
- Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055-1062.
- Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022). RSC Advances, 12(35), 22863-22869.
- WO2006048745A1 - Methods for preparing indazole compounds. (n.d.). Google Patents.
- Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2021). Organic & Biomolecular Chemistry, 19(33), 7205-7210.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3613.
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 13. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
A Technical Guide to the Potential Biological Activity of 4-Nitro-1H-indazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This technical guide explores the potential biological activity of a specific, lesser-studied derivative: 4-Nitro-1H-indazole-3-carbonitrile. While direct biological data for this compound is scarce, its structural motifs—the indazole core, a nitro group at the 4-position, and a carbonitrile at the 3-position—provide a strong basis for hypothesizing its therapeutic potential. This document synthesizes information from structurally related compounds to propose likely biological activities, mechanisms of action, and a comprehensive experimental roadmap for its systematic evaluation. We will delve into potential applications in oncology, infectious diseases, and enzyme inhibition, providing detailed protocols for in vitro and cell-based assays to empower researchers in their investigation of this promising molecule.
Introduction: The Rationale for Investigation
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern drug discovery.[4] Its rigid, aromatic structure serves as an excellent scaffold for interacting with biological targets, and its derivatives have demonstrated a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects.[1][5][6] Several indazole-based drugs, such as the kinase inhibitors Axitinib and Pazopanib, are clinically approved for cancer therapy, underscoring the scaffold's therapeutic relevance.[7][8][9]
The specific substitutions on the 4-Nitro-1H-indazole-3-carbonitrile molecule provide compelling reasons for its investigation:
-
The 4-Nitro Group: The nitroaromatic group is a powerful electron-withdrawing moiety that is a key feature in many pharmaceuticals.[10][11] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[10] Crucially, the nitro group can undergo bioreductive activation under hypoxic conditions, such as those found in solid tumors or anaerobic bacteria.[12][13] This process, catalyzed by nitroreductase enzymes, can generate reactive nitroso and hydroxylamine intermediates that are cytotoxic, offering a mechanism for selective toxicity.[13][14]
-
The 3-Carbonitrile Group: The nitrile moiety can act as a hydrogen bond acceptor, contributing to binding affinity at a target active site. It is a common feature in many enzyme inhibitors, including those targeting kinases. Its synthesis from the corresponding 3-iodo-1H-indazole is a well-established process.[15]
-
Combined Potential: The combination of the privileged indazole scaffold with a bioreductive "warhead" (the nitro group) and a potential binding anchor (the carbonitrile group) makes 4-Nitro-1H-indazole-3-carbonitrile a compelling candidate for drug discovery, particularly in oncology and infectious diseases.
Hypothesized Biological Activities & Mechanisms of Action
Based on the structure-activity relationships of related compounds, we hypothesize three primary areas of biological activity for 4-Nitro-1H-indazole-3-carbonitrile.
Anticancer Activity
The indazole core is a well-established pharmacophore in oncology.[7][8][16] Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][17]
-
Hypothesized Mechanism 1: Kinase Inhibition: The indazole nucleus can act as an ATP surrogate, competing for the ATP-binding site on various kinases.[4][7] The 3-carbonitrile group could form key interactions within the binding pocket. Key kinase families to investigate include VEGFR, ERK, and Aurora kinases, which have been successfully targeted by other indazole derivatives.[7][18] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
-
Hypothesized Mechanism 2: Hypoxia-Activated Cytotoxicity: The 4-nitro group makes the compound a candidate for a hypoxia-activated prodrug.[12][19] In the low-oxygen environment of solid tumors, cellular nitroreductases can reduce the nitro group to cytotoxic species that induce DNA damage and cell death, while remaining relatively inert in well-oxygenated normal tissues.[14]
Antiparasitic and Antimicrobial Activity
Nitro-heterocyclic compounds are mainstays in the treatment of diseases caused by protozoa and bacteria.[20] The mechanism often relies on the reductive activation of the nitro group by microbial enzymes.
-
Hypothesized Mechanism: Reductive Activation & Oxidative Stress: Organisms such as Trichomonas vaginalis, Trypanosoma cruzi, and various anaerobic bacteria possess nitroreductases that can activate the 4-nitro group.[20] The resulting reactive intermediates can damage DNA, proteins, and lipids, leading to parasite or bacterial cell death. Derivatives of 5-nitroindazole and 6-nitroindazole have shown significant activity against T. cruzi and Leishmania, respectively, providing a strong precedent for this line of investigation.[21][22]
Enzyme Inhibition (e.g., Nitric Oxide Synthase)
Certain nitroindazoles are known inhibitors of nitric oxide synthase (NOS) isoforms.[23][24] While this guide focuses on anticancer and antimicrobial potential, researchers should be aware of other potential off-target or primary activities.
A Strategic Roadmap for Biological Evaluation
A systematic, multi-tiered approach is required to validate the hypothesized activities of 4-Nitro-1H-indazole-3-carbonitrile. The following experimental workflow provides a logical progression from broad screening to more detailed mechanistic studies.
Caption: Hypothesized dual-action mechanism in a cancer cell.
Conclusion and Future Directions
4-Nitro-1H-indazole-3-carbonitrile represents a molecule of significant interest at the intersection of privileged scaffold chemistry and targeted prodrug strategies. Its structural features strongly suggest potential as an anticancer agent, through kinase inhibition and/or hypoxia-activated cytotoxicity, and as an antimicrobial/antiparasitic compound. The experimental roadmap provided in this guide offers a clear and logical pathway for elucidating its biological activity and mechanism of action. Positive results from the initial in vitro screens would justify progression to more advanced studies, including structure-activity relationship (SAR) exploration through synthetic modification, ADME/Tox profiling, and eventual evaluation in in vivo disease models. This systematic approach will be crucial in determining if 4-Nitro-1H-indazole-3-carbonitrile can be developed into a viable therapeutic candidate.
References
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. svedbergopen.com [svedbergopen.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemimpex.com [chemimpex.com]
- 24. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 4-Nitro-1H-indazole-3-carbonitrile and its Derivatives: A Technical Guide for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous clinically approved and investigational drugs.[1][2] Its inherent biological activity is significantly modulated by the nature and position of its substituents. This technical guide focuses on the untapped potential of a specific, highly functionalized indazole core: 4-Nitro-1H-indazole-3-carbonitrile . We will explore its synthetic viability, extensive derivatization possibilities, and hypothesized therapeutic applications, drawing upon established structure-activity relationships within the broader class of nitroindazole compounds. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals seeking to exploit this promising scaffold for the discovery of novel therapeutics.
Introduction: The Indazole Scaffold in Modern Drug Discovery
Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and is present in a wide array of pharmacologically active molecules.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][3] Notably, several indazole-containing drugs have reached the market, such as the anti-inflammatory agent Bendazac and the tyrosine kinase inhibitor Pazopanib, underscoring the therapeutic relevance of this scaffold.[1]
The introduction of a nitro group onto the indazole ring profoundly influences its electronic properties and biological activity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, such as those found in solid tumors and certain parasitic infections, leading to the formation of cytotoxic radical species.[4] This mechanism forms the basis for the therapeutic efficacy of drugs like metronidazole. Consequently, nitroindazoles have been extensively investigated as potential anticancer and antiparasitic agents.[3][5] The strategic placement of the nitro group and other substituents is critical in determining the compound's potency and selectivity.
This guide specifically focuses on the 4-nitro-1H-indazole core, further functionalized with a 3-carbonitrile group. The nitrile moiety is a versatile synthetic handle, readily convertible into a variety of other functional groups, thus providing a gateway to a diverse library of derivatives for biological screening.
Synthesis of the Core Moiety: 4-Nitro-1H-indazole-3-carbonitrile
A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. While a direct, one-pot synthesis of 4-nitro-1H-indazole-3-carbonitrile is not prominently described in the literature, a logical and experimentally supported multi-step pathway can be proposed based on established methodologies for the synthesis of related indazole derivatives.
Overall Synthetic Strategy
The proposed synthetic route commences with the synthesis of the 4-nitro-1H-indazole core, followed by regioselective halogenation at the 3-position, and culminating in a palladium-catalyzed cyanation reaction.
Sources
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of the Anticancer Action for Radical Derivatives of Nitroazoles: Quantitative Structure-Activity Relationship (QSAR) Study | Semantic Scholar [semanticscholar.org]
- 3. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold in Medicinal Chemistry: A Technical Guide to a Privileged Heterocycle
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Though rare in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-infective properties.[3][4] This is largely attributed to its unique structural and electronic characteristics, which allow it to serve as an effective bioisostere for common moieties like indole and phenol, often conferring improved metabolic stability and target affinity.[5] Its ability to form critical hydrogen bond interactions, particularly with the hinge region of protein kinases, has cemented its role in the design of targeted therapeutics.[5][6] This technical guide provides an in-depth exploration of the indazole core, covering its fundamental physicochemical properties, its strategic role as a pharmacophore, key synthetic and functionalization strategies, and its successful application in several FDA-approved drugs. Through detailed protocols and case studies, this document serves as a resource for researchers and drug development professionals seeking to leverage the power of the indazole scaffold in their discovery programs.
The Indazole Core: Physicochemical and Structural Properties
Introduction to the Heterocycle: Structure and Aromaticity
Indazole, also known as benzopyrazole, is a ten-π electron aromatic system that adheres to Hückel's rule, contributing to its chemical stability.[3] The planar bicyclic structure consists of a benzene ring fused to a pyrazole ring.[1] This fusion imparts a unique electronic nature, combining the characteristics of both pyridine and pyrrole, which medicinal chemists can exploit for molecular recognition.[7]
Tautomerism: The 1H- vs. 2H-Indazole Equilibrium
A critical feature of the unsubstituted indazole core is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole.[8][9] The position of the nitrogen-bound hydrogen dictates the electronic distribution and hydrogen bonding capabilities of the molecule. In most conditions, the 1H-indazole tautomer is thermodynamically more stable and is therefore the predominant form.[1][10] However, both tautomers are synthetically accessible and have been incorporated into drug molecules; the choice between them is a key design element in drug discovery.[11]
Caption: Tautomeric forms of the indazole scaffold.
Physicochemical Properties for Drug Design
The indazole nucleus possesses a balanced profile of properties that are advantageous for drug design. It features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling diverse interactions with biological targets.[5] Its pKa is approximately 13.8 for the N-H proton, making it a weak acid.[9][12] The logP of the parent scaffold is around 1.8, but this can be readily modulated through substitution on the core, allowing chemists to fine-tune the lipophilicity to optimize pharmacokinetic profiles.
The Indazole as a Privileged Pharmacophore
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The indazole ring is a quintessential example, appearing in drugs targeting kinases, polymerases, and G-protein coupled receptors.[1][5][13]
Bioisosterism: A Superior Mimic for Indole and Phenol
One of the most powerful applications of the indazole scaffold is as a bioisosteric replacement for indole or phenol moieties.[5]
-
vs. Indole: Like indole, indazole has an N-H group that can act as a hydrogen bond donor. However, the indazole possesses an additional pyridine-like nitrogen that can serve as a hydrogen bond acceptor, a feature absent in indole. This can lead to new, affinity-enhancing interactions with a protein target.[5]
-
vs. Phenol: Phenolic hydroxyl groups are often metabolic liabilities, susceptible to Phase II conjugation reactions like O-glucuronidation, which can lead to rapid clearance. Replacing a phenol with an indazole can block this metabolic pathway, thereby improving oral bioavailability and pharmacokinetic profile, while maintaining the crucial hydrogen bond donating capability.[5]
Key Binding Interactions: The Role in Kinase Hinge Binding
The indazole scaffold is particularly prominent in the field of protein kinase inhibitors. The arrangement of its hydrogen bond donor and acceptor atoms is perfectly suited to interact with the highly conserved "hinge" region of the ATP binding pocket, a key interaction for many competitive inhibitors. This bidentate interaction provides a strong anchor for the molecule, allowing other parts of the scaffold to be modified to achieve potency and selectivity.[5]
Caption: Indazole as a bioisostere and its role in kinase binding.
Synthetic Strategies and Core Functionalization
The utility of the indazole scaffold is underpinned by robust and versatile synthetic chemistry that allows for the construction of the core and its subsequent, regioselective functionalization.
Foundational Synthesis of the Indazole Core
Numerous methods have been developed to construct the indazole ring system. A common and effective strategy involves the oxidative C-H amination and cyclization of arylhydrazones. Metal-free approaches using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) are particularly attractive due to their mild conditions and good functional group tolerance.[1]
Regioselective Functionalization
Once the core is formed, chemists can selectively modify various positions to build out the molecule and explore structure-activity relationships (SAR).[14]
-
N-Functionalization: Alkylation or arylation at the N1 or N2 positions is common. The regioselectivity of this step can often be controlled by the choice of base and solvent, though mixtures are common, sometimes requiring chromatographic separation.[15]
-
C-Functionalization: The C3 position is particularly important for derivatization. It can be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyl groups.[14] Direct C-H functionalization methods, often using transition metal catalysts like rhodium or palladium, have also emerged as powerful tools.[1][16][17]
Experimental Protocol 1: PIFA-Mediated Synthesis of 1H-Indazoles
This protocol describes a general, metal-free method for the synthesis of 1H-indazoles from readily available arylhydrazones, adapted from literature procedures.[1]
1. Materials and Equipment:
-
Arylhydrazone starting material (1.0 eq)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
2. Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the arylhydrazone (1.0 eq).
-
Dissolve the arylhydrazone in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add PIFA (1.2 eq) to the solution portion-wise over 5 minutes. The reaction may change color.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
3. Purification and Analysis:
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1H-indazole product.
-
The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Note: The PIFA oxidant facilitates an intramolecular electrophilic cyclization onto the aryl ring, followed by elimination to form the aromatic indazole core. This C-H amination avoids the need for pre-functionalized starting materials or transition metal catalysts.[1]
Case Studies: Indazole Scaffolds in Approved Drugs
The therapeutic success of the indazole scaffold is best illustrated by its presence in several FDA-approved medicines targeting a range of diseases, particularly cancer.
| Drug Name (Brand) | Target(s) | Therapeutic Indication(s) | Role of Indazole Scaffold |
| Pazopanib (Votrient) | Multi-Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) | Renal Cell Carcinoma, Soft Tissue Sarcoma | Serves as the core hinge-binding motif.[1][18] |
| Niraparib (Zejula) | Poly (ADP-ribose) polymerase (PARP) inhibitor | Ovarian, Fallopian Tube, and Peritoneal Cancer | Forms key interactions in the PARP active site.[1][19][20] |
| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | Acts as the central scaffold for positioning key pharmacophoric groups.[1] |
| Axitinib (Inlyta) | VEGFR1/2/3, PDGFR, c-Kit | Advanced Renal Cell Carcinoma | Provides the hinge-binding anchor for kinase inhibition.[3][5] |
These examples underscore the versatility and robustness of the indazole core as a foundation for designing potent and selective small molecule drugs.
Structure-Activity Relationship (SAR) Insights and Experimental Design
Decoding SAR: How Substituent Placement Dictates Biological Activity
Systematic modification of the indazole scaffold is crucial for optimizing biological activity. SAR studies reveal that even subtle changes can have profound effects. For example, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be critical for activity. The compound with the amide attached as C(O)-NH-R was a potent sub-micromolar inhibitor, while its "reverse amide" isomer, NH-C(O)-R, was completely inactive, highlighting the precise geometric and electronic requirements for target binding.[21] Similarly, for a series of IDO1 inhibitors, SAR studies showed that the presence of the 1H-indazole ring and a carbohydrazide moiety at the C3 position were essential for potent activity.[1]
Experimental Workflow for SAR Exploration
A typical workflow for exploring the SAR of an indazole-based series follows an iterative cycle of design, synthesis, and testing.
Caption: The iterative cycle of medicinal chemistry drug discovery.
Experimental Protocol 2: A General Workflow for Library Synthesis and Screening
This protocol outlines a conceptual workflow for generating a library of indazole analogs to explore SAR around a validated hit.
1. Objective: To systematically evaluate the impact of substituents at the C3 and N1 positions of the indazole core on target activity.
2. Step-by-Step Workflow:
-
Core Synthesis: Synthesize a key intermediate, such as 3-iodo-1H-indazole, on a multi-gram scale using a robust method (e.g., iodination of indazole). This provides a common precursor for diversification.
-
C3 Diversification (Suzuki Coupling):
-
Set up an array of parallel reactions in vials or a 24/48-well plate.
-
To each well, add the 3-iodo-1H-indazole intermediate, a unique boronic acid (or ester), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).
-
Heat the reaction plate until completion.
-
Perform parallel workup and purification (e.g., using automated flash chromatography or preparative HPLC) to isolate a library of C3-arylated indazoles.
-
-
N1 Diversification (Alkylation):
-
Take the library of C3-arylated indazoles and distribute them into a new reaction plate.
-
To each well, add a base (e.g., Cs₂CO₃) and a unique alkylating agent (e.g., benzyl bromide, methyl iodide) in a polar aprotic solvent (e.g., DMF).
-
Stir at room temperature or with gentle heating. Note: This step may produce a mixture of N1 and N2 isomers requiring careful analysis and purification.
-
Purify the final library of di-substituted indazoles.
-
-
Screening Cascade:
-
Submit the purified library for primary screening in a biochemical assay (e.g., IC₅₀ determination against the target enzyme).
-
Prioritize hits based on potency and ligand efficiency.
-
Advance the most promising compounds to secondary assays (e.g., cell-based target engagement, selectivity profiling against related targets).
-
-
Data Analysis and Iteration:
-
Analyze the SAR data to identify key trends (e.g., "electron-withdrawing groups at the C3-phenyl ring increase potency").
-
Use these insights to design the next generation of analogs, potentially exploring new substitution vectors or refining optimal substituents.
-
Future Directions and Emerging Applications
The story of the indazole scaffold is far from over. Its proven track record and synthetic tractability make it an attractive starting point for novel therapeutic modalities. Future applications may include its incorporation into proteolysis-targeting chimeras (PROTACs) as a warhead for E3 ligase binding or target proteins, or its use in designing covalent inhibitors where its geometry can be used to position a reactive group. As synthetic methods for C-H functionalization become more advanced, we can expect even more sophisticated and diverse indazole-based libraries to emerge, further solidifying the indazole core as a truly privileged and enduring scaffold in medicinal chemistry.
References
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2656. Available from: [Link]
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(11). Available from: [Link]
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Babu Boga, S., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available from: [Link]
-
Wang, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(41), 24451-24459. Available from: [Link]
-
Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(3). Available from: [Link]
-
Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. Available from: [Link]
-
Pathak, R., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3649. Available from: [Link]
-
Various Authors. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. Available from: [Link]
-
Cao, Y., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Medicinal Chemistry Research, 30, 501-518. Available from: [Link]
-
Liu, Y., et al. (2015). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 6(6), 692-696. Available from: [Link]
-
FDA. (n.d.). ZEJULA (niraparib) tablets, for oral use. Accessdata.fda.gov. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1731-1736. Available from: [Link]
-
Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. Available from: [Link]
-
Kim, J. Y., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6525-6528. Available from: [Link]
-
Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research, 30, 501-518. Available from: [Link]
- Schnur, R. C., et al. (2001). Indazole bioisostere replacement of catechol in therapeutically active compounds. Google Patents.
-
FDA. (n.d.). ZEJULA (niraparib) capsules, for oral use. Accessdata.fda.gov. Available from: [Link]
-
Various Authors. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic-chemistry.org. Available from: [Link]
-
Allen, J. G., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(16), 7174-7187. Available from: [Link]
- Bayer Pharma Aktiengesellschaft. (2017). Synthesis of indazoles. Google Patents.
-
Various Authors. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. Available from: [Link]
-
FDA. (n.d.). Niraparib Label. Accessdata.fda.gov. Available from: [Link]
-
Various Authors. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available from: [Link]
-
Wang, H., et al. (2022). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 9(1), 107-113. Available from: [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
Sharma, K., et al. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5220-5235. Available from: [Link]
-
Wang, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. Available from: [Link]
-
Various Authors. (n.d.). C−H functionalization of 2H‐indazoles. ResearchGate. Available from: [Link]
-
Kumar, A., & Singh, R. K. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]
-
Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(29), 12137-12146. Available from: [Link]
-
Researcher.Life. (2025). Indazoles Chemistry and Biological Activities. R Discovery. Available from: [Link]
-
Wikipedia. (n.d.). Niraparib. Available from: [Link]
-
GSK. (n.d.). ZEJULA (niraparib): Treatment Option for Advanced Ovarian Cancer. Zejula.com. Available from: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications [pubmed.ncbi.nlm.nih.gov]
- 14. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 15. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Niraparib - Wikipedia [en.wikipedia.org]
- 21. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nitroindazole Compounds in Drug Discovery: Mechanisms, Applications, and Methodologies
This guide provides a comprehensive technical review of nitroindazole compounds, a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. We will explore their dual mechanisms of action—enzyme inhibition and bioreductive activation—that underpin their therapeutic potential across a spectrum of diseases, from neurodegenerative disorders to infectious diseases and oncology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for evaluation.
The Nitroindazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heteroaromatic structure, is a well-established scaffold in drug discovery.[1] The introduction of a nitro group (–NO2) profoundly influences the molecule's electronic properties and biological activity, giving rise to the nitroindazole class of compounds.[2] The position of this nitro group is critical; for instance, the 5-nitro and 7-nitro isomers exhibit distinct and compelling pharmacological profiles. This guide will dissect these profiles, focusing on the two primary mechanisms that drive their therapeutic effects.
Mechanism I: Selective Enzyme Inhibition - The Case of 7-Nitroindazole
One of the most extensively studied compounds in this class is 7-Nitroindazole (7-NI), a selective and blood-brain barrier-penetrable inhibitor of neuronal nitric oxide synthase (nNOS).[3][4]
The Nitric Oxide Signaling Pathway
Nitric oxide (NO) is a critical signaling molecule in the nervous system, produced from L-arginine by the enzyme nitric oxide synthase (NOS).[5] The neuronal isoform, nNOS, plays a key role in neurotransmission. Overproduction of NO by nNOS is implicated in excitotoxicity and neurodegenerative diseases.[5] 7-NI acts as a competitive inhibitor at the nNOS active site, effectively blocking the synthesis of NO and mitigating its downstream effects.[6] This selective inhibition, without significantly affecting endothelial NOS (eNOS) at therapeutic concentrations, allows for targeted modulation of neuronal pathways while avoiding systemic effects like changes in blood pressure.[3][7]
Caption: nNOS inhibition by 7-Nitroindazole disrupts the NO signaling cascade.
Therapeutic Applications of nNOS Inhibition
The ability of 7-NI to selectively curb neuronal NO production has made it a valuable tool and a lead compound for several neurological and psychiatric conditions.
-
Neuroprotection: By reducing excessive NO, 7-NI exhibits neuroprotective properties in models of excitotoxicity and neurodegenerative diseases like Parkinson's disease.[3][5] It has also been shown to attenuate oxidative stress in the brain.[6]
-
Analgesia: 7-NI demonstrates antinociceptive (pain-relieving) activity in various preclinical models without the cardiovascular side effects associated with non-selective NOS inhibitors.[3][8]
-
Anxiolytic Effects: Studies have revealed that 7-NI possesses anxiolytic-like properties, suggesting that the NO signaling pathway is involved in the modulation of anxiety.[8][9]
Mechanism II: Bioreductive Activation - A Strategy for Selective Cytotoxicity
In contrast to enzyme inhibition, many 5-nitroindazole derivatives function as bioreductive prodrugs. Their activity is critically dependent on the enzymatic reduction of the nitro group to generate cytotoxic reactive nitrogen species.[10] This activation is highly selective for hypoxic (low-oxygen) environments found in solid tumors or the anaerobic environments of certain parasites.[11]
Caption: Bioreductive activation of 5-nitroindazoles in hypoxic/anaerobic cells.
Therapeutic Applications of Bioreductive Prodrugs
The 5-nitro group is essential for the activity of these compounds against a wide array of protozoan parasites.[10] The parasites' nitroreductase enzymes, which are absent or have different specificities in host cells, selectively activate the drug, leading to parasite death.[12] This mechanism is the foundation for their use against numerous parasitic diseases.[13]
| Compound Class | Target Parasite(s) | Representative Activity (EC50/IC50) | Reference(s) |
| 5-Nitroindazole Derivatives | Trypanosoma cruzi (Chagas disease) | 8, 10, 11: Showed interesting antichagasic activity. | [14][15] |
| 5-Nitroindazole Derivatives | Trichomonas vaginalis (Trichomoniasis) | 5, 6, 8, 9, 17: Showed remarkable activity at 10 µg/mL. | [14] |
| Nitroimidazole Carboxamides | Giardia lamblia, Entamoeba histolytica | EC50 = 0.1–2.5 µM against metronidazole-resistant G. lamblia. | [16][17] |
| 5-Nitroindazole Derivatives | Acanthamoeba castellanii | Compounds 8, 9, 10 were more effective than the reference drug, with IC50 values < 5 µM. | [18] |
| 3-Chloro-6-nitro-1H-indazoles | Leishmania species | Compound 13 showed promising growth inhibition of Leishmania major. | [19] |
Solid tumors often contain regions of severe hypoxia, which makes them resistant to conventional radiation and chemotherapy.[11] Nitroindazoles can be selectively activated in these hypoxic zones, acting as hypoxia-activated prodrugs (HAPs) to kill resistant cancer cells. They have also been investigated as radiosensitizers, making tumor cells more susceptible to radiation therapy.[20]
| Compound Class | Target Cancer Cell Line(s) | Representative Activity (IC50) | Reference(s) |
| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | A549 (Lung), MCF7 (Breast) | 5'j: 1.15 µM (A549), 1.32 µM (MCF7) | [21] |
| 1H-indazole-3-amine Derivatives | K562 (Leukemia) | 6o: 5.15 µM | [22] |
| 6-Substituted aminoindazoles | HCT116 (Colorectal) | 36: 0.4 µM | [23] |
Experimental Protocols: A Guide to Evaluation
To ensure scientific integrity, described protocols must be self-validating. The following methodologies provide robust frameworks for assessing the biological activities of nitroindazole compounds.
Protocol: In Vitro NOS Activity Assay (Griess Assay)
This protocol measures NOS activity by quantifying nitrite, a stable oxidation product of NO, using the Griess reagent. It is essential for determining the IC50 value of inhibitors like 7-Nitroindazole.[24]
Materials:
-
Recombinant nNOS, eNOS, and iNOS enzymes
-
7-Nitroindazole (or other test inhibitors)
-
L-Arginine (substrate)
-
NADPH, Calmodulin, Tetrahydrobiopterin (BH4) (cofactors)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (for standard curve)
-
96-well microplate and reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of inhibitors in DMSO. Prepare working solutions of enzymes, substrates, and cofactors in assay buffer. Create a series of sodium nitrite standards (0-100 µM) for the standard curve.
-
Assay Setup: In a 96-well plate, add assay buffer, the specific NOS enzyme isoform, and the required cofactors.
-
Inhibitor Addition: Add various concentrations of the nitroindazole compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding L-Arginine to all wells. Incubate at 37°C for 30-60 minutes.
-
Nitrite Detection:
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes. A magenta color will develop in proportion to the nitrite concentration.
-
-
Data Analysis: Measure the absorbance at 540 nm. Use the standard curve to calculate the nitrite concentration in each sample. Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro NOS activity assay (Griess Assay).
Protocol: Antiparasitic/Anticancer Cell Viability Assay (MTT/AlamarBlue)
This protocol provides a framework for assessing the cytotoxic effect of nitroindazole compounds on parasitic trophozoites or cancer cells.[18][19][22]
Materials:
-
Target cells (e.g., A. castellanii trophozoites or HCT116 cancer cells)
-
Appropriate culture medium and supplements
-
Nitroindazole test compounds
-
Reference drug (e.g., Chlorhexidine for amoeba, Doxorubicin for cancer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well culture plates and an appropriate plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed a known density of cells into the wells of a 96-well plate and incubate under appropriate conditions (e.g., 24 hours) to allow for adherence or stabilization.
-
Compound Treatment: Prepare serial dilutions of the nitroindazole compounds and the reference drug. Add them to the wells. Include a vehicle control (DMSO) and an untreated cell control.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) under standard culture conditions. For hypoxia-activated compounds, incubation should occur in a hypoxic chamber (e.g., <1% O2).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Add a solubilization buffer to dissolve the crystals.
-
AlamarBlue Assay: Add AlamarBlue (resazurin) reagent to each well and incubate for 2-6 hours. Viable cells reduce blue resazurin to pink resorufin.
-
-
Data Analysis: Measure the absorbance (for MTT, ~570 nm) or fluorescence (for AlamarBlue, ~560ex/590em) using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting viability against compound concentration.
Conclusion
Nitroindazole compounds represent a remarkably versatile scaffold in drug discovery, addressing therapeutic needs through distinct, well-defined mechanisms. 7-Nitroindazole and its analogs provide a targeted approach for neurological disorders by selectively inhibiting nNOS. In parallel, 5-nitroindazole derivatives serve as powerful, selectively activated agents for treating parasitic infections and hypoxic cancers. The detailed protocols provided herein offer a validated starting point for researchers to rigorously evaluate novel compounds in this promising chemical class, paving the way for the development of next-generation therapeutics.
References
- Moore PK, et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. Br J Pharmacol, 108(2):296-7.
- Wikipedia. (n.d.). 7-Nitroindazole. Wikipedia.
- NPD. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
- Google Patents. (2017). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
- Biotium. (n.d.). 7-Nitroindazole (7-NI). Biotium.
- PubMed. (n.d.).
- PubMed. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PubMed.
- PubMed. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents Med Chem.
- BenchChem. (2025). The Biological Activity of Substituted Nitroindazoles: A Technical Guide. BenchChem.
- BenchChem. (n.d.).
- Nature. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports.
- PubMed. (1998). Effects of 7-nitroindazole, a neuronal nitric oxide synthase (nNOS)
- PubMed. (n.d.).
- BenchChem. (2025).
- PubMed. (n.d.). Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters. PubMed.
- PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.
- PubMed. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Trop.
- PubMed Central. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2025). Synthesis and biological properties of new 5-nitroindazole derivatives.
- PubMed. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology (Berl).
- ScienceDirect. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology.
- BenchChem. (2025).
- Semantic Scholar. (2021). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.
- PubChem. (n.d.). 7-Nitroindazole. PubChem.
- RSC Publishing. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.
- PubMed. (n.d.). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.
- MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.
- MDPI. (n.d.). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. MDPI.
- NIH. (2023).
Sources
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 6. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 14. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 4-Nitro-1H-indazole-3-carbonitrile from 2-Methyl-3-nitroaniline
Abstract
Substituted indazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile, a valuable building block for drug discovery, starting from the readily available 2-methyl-3-nitroaniline. The synthetic strategy is a robust two-step process: (1) an intramolecular cyclization via diazotization to form the 4-nitro-1H-indazole intermediate, followed by (2) a direct C-H cyanation at the C3 position. This guide is intended for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and critical safety considerations.
Introduction & Synthetic Strategy
The synthesis of functionalized indazoles is of paramount importance for the development of novel pharmaceuticals. The target molecule, 4-Nitro-1H-indazole-3-carbonitrile, combines the indazole core with two key functional groups: a nitro group, which can serve as a directing group or be reduced to an amine, and a nitrile group, a versatile handle for conversion into amides, carboxylic acids, or tetrazoles.
The selected starting material, 2-methyl-3-nitroaniline, possesses the necessary arrangement of functional groups—an ortho-disposed amino and methyl group—to facilitate the construction of the indazole ring.[3][4] The synthesis proceeds via the pathway outlined below.
Overall Synthetic Workflow
Figure 1: Two-step workflow for the synthesis of the target compound.
Part I: Synthesis of 4-Nitro-1H-indazole
The first stage of the synthesis involves the conversion of 2-methyl-3-nitroaniline into 4-nitro-1H-indazole. This transformation is a classic example of indazole synthesis from an o-toluidine derivative.[1]
Reaction Mechanism
The reaction proceeds through two key phases:
-
Diazotization: The primary aromatic amine of 2-methyl-3-nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a protic acid (in this case, acetic acid). This converts the amino group into a highly reactive diazonium salt. Maintaining a low temperature (0-5 °C) is critical during this step to prevent the premature decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The generated diazonium salt then undergoes an intramolecular electrophilic aromatic substitution-type reaction. The ortho-methyl group acts as the nucleophile, attacking the diazonium group, leading to ring closure and subsequent aromatization to form the stable indazole ring system.
Figure 2: Mechanistic pathway for 4-Nitro-1H-indazole formation.
Experimental Protocol
This protocol is adapted from established procedures for this transformation.[5]
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Molar Eq. |
| 2-Methyl-3-nitroaniline | 603-83-8 | 152.15 | 20.0 g | 1.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 20.0 g | 2.2 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~250 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - |
Procedure
-
Reaction Setup: In a 500 mL three-necked flask equipped with an overhead mechanical stirrer and a thermometer, suspend 2-methyl-3-nitroaniline (20.0 g, 0.131 mol) in glacial acetic acid (~250 mL).
-
Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to 0 °C. It is crucial to maintain this temperature during the next step.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (20.0 g, 0.290 mol) in 50 mL of deionized water. Add this aqueous sodium nitrite solution to the cooled aniline suspension all at once.
-
Expert Insight: The "all at once" addition is specified in the reference procedure to ensure a high concentration of nitrous acid is generated quickly, driving the reaction forward and minimizing side reactions that can occur with slow addition.[6] An immediate precipitate of the diazonium salt should be observed.
-
-
Reaction Progression: Allow the reaction mixture to warm gradually to room temperature while continuing to stir vigorously. Let the reaction proceed overnight (12-16 hours).
-
Product Isolation: After the reaction is complete, filter the precipitate using a Büchner funnel.
-
Work-up & Purification: a. Concentrate the filtrate under reduced pressure to recover any dissolved product. b. Combine the filtered solid with the residue from the filtrate. c. Suspend the combined dark orange solid in ~100 mL of cold deionized water and stir for 15 minutes to wash away inorganic salts and residual acid. d. Filter the solid again, wash with a small amount of cold water, and dry under vacuum.
-
Yield & Characterization: The expected yield is a dark orange solid (typically 95-99%).[5] Characterize the product (4-Nitro-1H-indazole, CAS: 2942-40-7) using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding.
Part II: Synthesis of 4-Nitro-1H-indazole-3-carbonitrile
The second stage involves the introduction of a nitrile group at the C3 position of the indazole ring. Direct C-H functionalization of heterocycles is a modern and efficient synthetic strategy. For this transformation, an electrophilic cyanating agent is proposed.
Reaction Mechanism
The C3 position of the 1H-indazole ring is susceptible to electrophilic attack after deprotonation of the N1 proton. The mechanism involves:
-
Deprotonation: A suitable base removes the acidic N-H proton of the indazole ring, forming an indazolide anion.
-
Nucleophilic Attack: The resulting anion attacks an electrophilic cyanating agent (e.g., p-toluenesulfonyl cyanide, Tos-CN), displacing the leaving group and forming the C-C bond at the C3 position.
Representative Protocol
This is a representative protocol based on modern C-H cyanation methodologies for N-heterocycles. Optimization may be required.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (for 0.1 mol scale) | Molar Eq. |
| 4-Nitro-1H-indazole | 2942-40-7 | 163.13 | 16.3 g | 1.0 |
| p-Toluenesulfonyl Cyanide (Tos-CN) | 19155-54-3 | 181.21 | 21.7 g | 1.2 |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 4.4 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~400 mL | - |
Procedure
-
Reaction Setup: To a dry 1 L three-necked flask under an inert atmosphere (Nitrogen or Argon), add 4-Nitro-1H-indazole (16.3 g, 0.1 mol) and anhydrous THF (~200 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise.
-
Safety Critical: Sodium hydride reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved; ensure adequate ventilation away from ignition sources.
-
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases and the indazolide salt is formed.
-
Cyanation: In a separate flask, dissolve p-toluenesulfonyl cyanide (21.7 g, 0.12 mol) in anhydrous THF (~200 mL). Add this solution dropwise to the cold indazolide suspension via an addition funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).
-
Work-up & Purification: a. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (~300 mL). b. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
-
Yield & Characterization: Characterize the final product (4-Nitro-1H-indazole-3-carbonitrile, CAS: 1260386-34-2) by ¹H NMR, ¹³C NMR, IR (a peak around 2230 cm⁻¹ for -C≡N), and high-resolution mass spectrometry.
Safety & Hazard Management
This synthesis involves hazardous materials and potentially energetic reactions. A thorough risk assessment must be conducted before commencing any work.
-
2-Methyl-3-nitroaniline: Toxic if swallowed, inhaled, or in contact with skin.[4] Handle in a chemical fume hood with appropriate PPE.
-
Sodium Nitrite: A strong oxidizer that can enhance the combustion of other materials.[7] Toxic if swallowed. Keep away from combustible materials and acids.[8]
-
Diazonium Salts: Potentially explosive, especially when isolated in a dry, solid state. The protocol is designed to use the salt in situ to mitigate this risk. Never attempt to isolate the diazonium salt intermediate.
-
Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Cyanide Reagents (Tos-CN): All cyanide compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.[9][10] Avoid contact with acids, which can liberate lethal hydrogen cyanide gas. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., bleach in a basic solution) before disposal according to institutional guidelines.[9]
Personal Protective Equipment (PPE): At all times, wear a lab coat, safety glasses or goggles, and chemical-resistant nitrile gloves.[9][11]
References
-
Safety Guideline: Sodium Cyanide. University of Southern California, Environmental Health & Safety.[Link]
- EP0918220A1 - Diazonium ion assay reagents and methods for their use.
-
Sodium Cyanide Safety Protection and Emergency Measures. United Chemical.[Link]
-
Safety Data Sheet: Sodium nitrite. Carl ROTH.[Link]
-
Sodium Cyanide. Cyanco.[Link]
-
Reactions involving arenediazonium salts. Lumen Learning, Organic Chemistry II.[Link]
-
Mastering Organic Synthesis with 2-Methyl-3-nitroaniline (CAS 603-83-8). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Sandmeyer reaction. Wikipedia.[Link]
-
Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PubMed.[Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur.[Link]
-
Indazole. Organic Syntheses Procedure.[Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.[Link]
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PMC - NIH.[Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.[Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole | Request PDF. ResearchGate.[Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central.[Link]
-
Diazonium Salts: Importance in Synthetic Organic Chemistry. Unacademy.[Link]
-
Indazole synthesis. Organic Chemistry Portal.[Link]
- CN103319410B - A kind of synthetic method of indazole compound.
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.[Link]
-
Preparation of 4-methyl-3-nitroaniline. PrepChem.com.[Link]
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. biosynth.com [biosynth.com]
- 5. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. 3.imimg.com [3.imimg.com]
- 10. unitedchemicalcn.com [unitedchemicalcn.com]
- 11. taekwang.co.kr [taekwang.co.kr]
Protocol for palladium-catalyzed cyanation for indazole synthesis
An Application Guide to Palladium-Catalyzed Cyanation for Indazole Synthesis
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of Cyano-Indazoles
The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] The strategic introduction of a cyano (-CN) group onto this privileged scaffold dramatically enhances its value. The nitrile moiety is not merely a functional group; it is a versatile synthetic linchpin, readily convertible into a wide array of other functionalities including amines, carboxylic acids, aldehydes, and tetrazoles.[3] This versatility makes cyano-indazoles highly sought-after intermediates in drug discovery and development programs.
Historically, the synthesis of aryl nitriles relied on classical methods like the Sandmeyer and Rosenmund-von Braun reactions.[4] However, these methods often require harsh conditions, superstoichiometric amounts of toxic copper cyanide, and exhibit limited tolerance for sensitive functional groups. The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N and C-C bond formation, and its application to cyanation offers a milder, more efficient, and broadly applicable alternative.[4][5][6] This guide provides a detailed examination of the palladium-catalyzed cyanation of halo-indazoles, focusing on the underlying mechanistic principles, a field-proven experimental protocol, and critical parameters for successful execution.
Mechanistic Insights: The Engine of the Transformation
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The palladium-catalyzed cyanation of a halo-indazole is a well-orchestrated sequence of elementary steps, each influenced by the choice of catalyst, ligand, and cyanide source.[3][7]
The generally accepted mechanism proceeds as follows:
-
Precatalyst Activation: Most protocols utilize a stable Pd(II) or Pd(0) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] In the presence of a phosphine ligand, this is reduced in situ to the catalytically active LₙPd(0) species.
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the carbon-halogen bond (C-X) of the halo-indazole. This is often the rate-determining step, and its efficiency is highly dependent on the halide (I > Br > Cl) and the electronic properties of the ligand.[9][10]
-
Transmetalation (Cyanide Exchange): The halide on the resulting Pd(II) complex is exchanged for a cyano group. The nature of the cyanide source is critical here. While highly soluble salts like KCN are reactive, they can lead to high concentrations of free cyanide, which can poison the palladium catalyst by forming inactive complexes like [Pd(CN)₄]²⁻.[4][11] Safer, less soluble sources like Zinc Cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred as they provide a slow, controlled release of the cyanide anion, minimizing catalyst deactivation.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-cyanide bond, releasing the desired cyano-indazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. The steric and electronic properties of the ligand are crucial for promoting this final, bond-forming step.[9]
Key Reagent Selection: A Scientist's Perspective
The success of the reaction hinges on the judicious selection of four key components:
-
Palladium Source: Pd₂(dba)₃ is a common and effective choice as a stable Pd(0) precatalyst. Pd(OAc)₂ is also widely used but requires in situ reduction. For challenging substrates, advanced, pre-formed palladacycle precatalysts can offer superior activity and operational simplicity.[4][12]
-
Ligand: The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): A robust, general-purpose ligand effective for many cyanation reactions.[13]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A wide bite-angle ligand known for promoting the difficult reductive elimination step and preventing the formation of inactive catalyst species.
-
Buchwald Biaryl Phosphine Ligands (e.g., t-BuXPhos): These sterically demanding and electron-rich ligands are state-of-the-art for coupling unreactive aryl chlorides and can significantly improve reaction rates and yields.[8][14]
-
-
Cyanide Source: As discussed, safety and catalyst compatibility are the primary concerns.
-
Zn(CN)₂: The workhorse for laboratory-scale synthesis. It is significantly less toxic than alkali metal cyanides and its low solubility in organic solvents helps maintain a low concentration of free cyanide, thus protecting the catalyst.[4][12][13]
-
K₄[Fe(CN)₆]: An even safer, non-toxic alternative often used in process chemistry and green applications. It typically requires aqueous or biphasic solvent systems for effective cyanide transfer.[4][15]
-
-
Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or Dioxane are typically used to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.
Detailed Experimental Protocol
This protocol provides a general method for the cyanation of a bromo-indazole using Pd₂(dba)₃/Xantphos and Zn(CN)₂. It should be adapted and optimized for specific substrates.
Safety First: Zinc cyanide is highly toxic if ingested or if it comes into contact with acid, as it liberates hydrogen cyanide (HCN) gas. All manipulations should be performed in a well-ventilated fume hood. All glassware and waste should be decontaminated with an oxidizing agent like bleach (sodium hypochlorite solution) before removal from the fume hood.
Materials & Reagents:
-
6-Bromo-1H-indazole (1.0 equiv)
-
Zinc Cyanide, Zn(CN)₂ (0.6-0.8 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Inert atmosphere line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature controller
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for work-up and purification
Step-by-Step Procedure:
-
Vessel Preparation: Place an appropriately sized Schlenk flask containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Addition: To the cooled flask, add 6-bromo-1H-indazole (e.g., 1.0 mmol), Zn(CN)₂ (0.6 mmol), Xantphos (0.02 mmol, 2 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%). The order of addition is generally not critical for these solids.
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Using a dry syringe, add anhydrous DMF (e.g., 0.2-0.5 M concentration relative to the indazole).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 110-130 °C). Stir the mixture vigorously. For faster reaction times, microwave-assisted heating can be employed, often reducing reaction times from hours to minutes.[16][17]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (EtOAc). Filter the slurry through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the filter pad with additional EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine. This removes the DMF and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyano-indazole product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary & Optimization Parameters
The optimal conditions can vary significantly based on the specific indazole substrate. The following table summarizes typical starting points for optimization.
| Parameter | Condition 1 (General) | Condition 2 (For Aryl Chlorides) | Condition 3 (Green Chemistry) | Rationale & Notes |
| Substrate | Bromo- or Iodo-Indazole | Chloro-Indazole | Bromo- or Chloro-Indazole | Reactivity follows I > Br >> Cl. Chlorides require more active catalyst systems.[10] |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) or Palladacycle (0.5-1 mol%) | Pd(OAc)₂ (2 mol%) | Palladacycles or more active ligand systems are needed for the challenging oxidative addition to aryl chlorides.[4][10] |
| Ligand | dppf (2-4 mol%) or Xantphos (2-4 mol%) | t-BuXPhos or other Biaryl Phosphine (4 mol%) | Water-soluble ligand (e.g., TPPTS) | Bulky, electron-rich biaryl phosphines are essential for activating C-Cl bonds.[8][14] |
| Cyanide Source | Zn(CN)₂ (0.6-0.8 equiv) | Zn(CN)₂ (0.7 equiv) | K₄[Fe(CN)₆]·3H₂O (0.5 equiv) | K₄[Fe(CN)₆] is non-toxic but requires an aqueous phase for cyanide transfer.[4][15] |
| Solvent | DMF or DMAc | Dioxane or Toluene | Dioxane/H₂O or t-BuOH/H₂O | Biphasic systems are necessary for K₄[Fe(CN)₆] to facilitate phase transfer of the cyanide ion.[8][18] |
| Base | Not typically required | Additive like KOAc may be used | KOAc or K₂CO₃ | A base can help activate some Pd(II) precatalysts.[4] |
| Temperature | 100-130 °C | 90-120 °C | 100-140 °C | Milder temperatures are possible with highly active catalysts.[9][10] |
| Typical Yield | 75-95% | 60-90% | 70-95% | Yields are highly substrate-dependent. |
Conclusion
The palladium-catalyzed cyanation of halo-indazoles is a powerful and reliable method for synthesizing key intermediates for pharmaceutical and materials science research. By understanding the catalytic mechanism and making informed choices regarding the catalyst system and cyanide source, researchers can achieve high yields under relatively mild conditions. The protocol described herein, centered on the use of safer cyanide reagents like Zn(CN)₂, represents a robust and reproducible platform for accessing a diverse range of valuable cyano-indazole derivatives.
References
-
Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36503–36529. [Link]
-
Lang, F., et al. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(15), 2327–2329. [Link]
-
Reddy, L. M., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(18), 12769-12781. [Link]
-
Kaur, H., et al. (2022). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 27(21), 7247. [Link]
-
Protsailo, L. V., & Grushin, V. V. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Organometallics, 26(18), 4434–4443. [Link]
-
Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]
-
Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]
-
Bruno, N. C., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Schareina, T., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry – A European Journal, 9(24), 1-12. [Link]
-
Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61, 10534-10537. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Littke, A. F., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]
-
Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Tetrahedron Letters, 41(18), 3447-3449. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205. [Link]
-
Su, W., et al. (2003). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. ARKIVOC, 2003(11), 43-49. [Link]
-
Gildner, P. G., et al. (2010). New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. Organometallics, 29(24), 6751–6758. [Link]
-
Bruno, N. C., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-9. [Link]
-
Mondal, B., et al. (2022). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. World Journal of Pharmaceutical Research, 11(11), 62-85. [Link]
-
Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
Schareina, T., et al. (2007). Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides. Chemistry – A European Journal, 13(22), 6249-6254. [Link]
-
Sagasser, J., et al. (2022). Palladium‐Catalyzed Chlorocarbonylation of Aryl (Pseudo)Halides Through In Situ Generation of Carbon Monoxide. Angewandte Chemie International Edition, 61(10), e202114771. [Link]
-
Sravya, G., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. jchr.org [jchr.org]
- 18. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of 4-Nitro-1H-indazole-3-carbonitrile in the Synthesis of Potent Kinase Inhibitors
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous kinase inhibitors developed for therapeutic use.[1][2][3] Its unique ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal template for inhibitor design.[3] This document provides detailed application notes and protocols for the strategic utilization of 4-Nitro-1H-indazole-3-carbonitrile , a highly functionalized and versatile building block, in the synthesis of novel kinase inhibitors. We will explore its reactivity, outline a robust synthetic workflow from nitro-reduction to core functionalization, and provide step-by-step protocols intended for researchers, medicinal chemists, and drug development professionals.
Introduction: The Indazole Scaffold and the Utility of 4-Nitro-1H-indazole-3-carbonitrile
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, they are a major class of drug targets. Indazole-based compounds have proven to be highly effective as inhibitors for a range of kinases, including Akt, PLK4, VEGFR-2, and Tpl2.[4][6][7][8]
4-Nitro-1H-indazole-3-carbonitrile (CAS No: 1260386-34-2) is a particularly strategic starting material for several reasons that facilitate the rapid generation of diverse inhibitor libraries.
-
The Indazole Core: Provides the foundational bicyclic structure known to interact favorably with the kinase hinge region.[3]
-
The 4-Nitro Group: Serves as a latent amino group. Its strong electron-withdrawing nature influences the reactivity of the indazole ring, and its reduction to a primary amine provides a critical vector for introducing a wide variety of substituents via reactions like amidation or Buchwald-Hartwig coupling.
-
The 3-Carbonitrile Group: This versatile functional group can be maintained in the final compound or transformed into other key pharmacophoric features, such as a carboxamide or a carboxylic acid, which can form additional interactions within the kinase active site.
This guide details the transformation of this building block into a core structure suitable for elaboration into potent and selective kinase inhibitors.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-Nitro-1H-indazole-3-carbonitrile |
| CAS Number | 1260386-34-2[9] |
| Molecular Formula | C₈H₄N₄O₂ |
| Molecular Weight | 188.15 g/mol |
| Appearance | (Typically) Yellow to Brown Solid |
| Purity | >98% (Typical for commercial sources) |
Strategic Synthesis Workflow
The overall strategy involves a three-stage process designed to sequentially modify the key functional groups of the starting material to build a core scaffold. This scaffold can then be diversified to explore structure-activity relationships (SAR).[10]
Caption: Proposed synthetic workflow for converting the starting material into a versatile kinase inhibitor scaffold.
This workflow is logically sound because it first unmasks the highly versatile amino group, which then serves as the primary anchor point for building out the inhibitor's structure through robust and well-established cross-coupling chemistry. The final modification of the nitrile allows for fine-tuning of solubility and target engagement.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[11] Review Safety Data Sheets (SDS) for all chemicals before use.[12]
Protocol 1: Reduction of 4-Nitro-1H-indazole-3-carbonitrile (Formation of Intermediate A)
Rationale: The reduction of an aromatic nitro group to an amine is a foundational transformation in medicinal chemistry. Palladium on carbon (Pd/C) with a hydrogen source is a clean, efficient, and high-yielding method that avoids the use of harsh or stoichiometric metal reductants.
| Reagent | MW | Amount | Moles |
| 4-Nitro-1H-indazole-3-carbonitrile | 188.15 | 1.0 g | 5.31 mmol |
| Palladium on Carbon (10 wt. %) | - | 100 mg | 10% w/w |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
| Ammonium Formate (HCO₂NH₄) | 63.06 | 1.67 g | 26.5 mmol |
Procedure:
-
To a 100 mL round-bottom flask, add 4-Nitro-1H-indazole-3-carbonitrile (1.0 g, 5.31 mmol) and Ethanol (50 mL).
-
Stir the suspension to ensure the starting material is well-dispersated.
-
Carefully add 10% Pd/C catalyst (100 mg).
-
Add ammonium formate (1.67 g, 26.5 mmol) in one portion. Note: The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to 70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 4-Amino-1H-indazole-3-carbonitrile (Intermediate A) , can be purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary. Expected yield: >90%.
Protocol 2: Buchwald-Hartwig N-Arylation of Intermediate A (Formation of Intermediate B)
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13] It allows for the direct coupling of the newly formed amine (Intermediate A) with a diverse range of (hetero)aryl halides, which is a key step in building the core structure of many kinase inhibitors.
| Reagent | MW | Amount | Moles |
| Intermediate A | 158.15 | 500 mg | 3.16 mmol |
| Aryl Bromide (Ar-Br) | - | 3.48 mmol | 1.1 eq |
| Pd₂(dba)₃ | 915.7 | 58 mg | 0.063 mmol (2 mol%) |
| Xantphos | 578.68 | 110 mg | 0.19 mmol (6 mol%) |
| Cs₂CO₃ | 325.82 | 2.06 g | 6.32 mmol (2.0 eq) |
| 1,4-Dioxane (anhydrous) | 88.11 | 20 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add Intermediate A (500 mg, 3.16 mmol), the chosen aryl bromide (1.1 eq), Cs₂CO₃ (2.06 g, 2.0 eq), Pd₂(dba)₃ (58 mg, 2 mol%), and Xantphos (110 mg, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until Intermediate A is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through Celite® to remove inorganic salts and catalyst residues, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 20% to 60% ethyl acetate in hexanes) to yield 4-(Aryl/Heteroarylamino)-1H-indazole-3-carbonitrile (Intermediate B) .
Protocol 3: Partial Hydrolysis of Nitrile to Primary Amide (Formation of Final Core)
Rationale: The 3-carboxamide group is a common feature in indazole-based kinase inhibitors, often acting as a hydrogen bond donor or acceptor. A platinum-catalyzed hydrolysis provides a mild and effective method for this transformation, often with high selectivity for the primary amide over the carboxylic acid.
Procedure:
-
Dissolve Intermediate B (1.0 mmol) in a mixture of acetic acid (10 mL) and water (1 mL).
-
Add a catalytic amount of a platinum-based catalyst (e.g., platinum(IV) oxide, ~5 mol%).
-
Heat the mixture to 80°C in a sealed vessel.
-
Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the mixture.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or chromatography to yield the Final Core Scaffold: 4-(Aryl/Heteroarylamino)-1H-indazole-3-carboxamide .
Mechanism of Action & Structural Insights
The synthesized indazole core is designed to mimic the adenine portion of ATP, enabling it to bind within the enzyme's active site.
Caption: Simplified interaction map of an indazole-based inhibitor in a kinase active site.
The N1 or N2 of the indazole ring typically forms one or more crucial hydrogen bonds with the backbone amide residues of the kinase "hinge" region, which is a highly conserved feature and essential for potent inhibition.[3] The aryl group, installed in Step 2, can be tailored to fit into a nearby hydrophobic pocket, and its substitution pattern is critical for achieving selectivity against different kinases.[10]
Conclusion and Future Directions
4-Nitro-1H-indazole-3-carbonitrile is a highly valuable and strategically functionalized starting material for the synthesis of kinase inhibitors. The protocols outlined here provide a reliable and modular route to a core scaffold that can be readily diversified. By varying the aryl halide used in the Buchwald-Hartwig coupling, researchers can rapidly generate a library of analogs to probe the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. This approach accelerates the discovery of novel therapeutic agents targeting the kinome.
References
-
Pathways for the synthesis of indazole derivatives - ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. Available at: [Link]
-
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed. (2010). Available at: [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (2024). Available at: [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]
-
4-Nitro 1H indazole - grg life sciences. Available at: [Link]
-
4-Nitro-1h-indazole - Free SDS search. Available at: [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055–1062. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
-
4-Nitro-1H-Indazole - Saflik Pharma. Available at: [Link]
-
Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed. (2006). Available at: [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (2011). Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
-
What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. Available at: [Link]
-
A QSAR study on some series of anticancer tyrosine kinase inhibitors - PubMed. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
-
QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 10. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 4-Nitro-1h-indazole - Free SDS search [msds.com]
- 13. ias.ac.in [ias.ac.in]
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of Functionalized Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Molecules incorporating the indazole nucleus have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-HIV properties.[2][4] Consequently, the development of robust and versatile synthetic methodologies to functionalize the indazole ring system is of paramount importance for drug discovery and development programs.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds.[2][4][5][6] Its reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups make it an ideal tool for constructing biaryl and aryl-heteroaryl linkages, which are common motifs in pharmaceutical agents.[4] This application note provides a detailed guide to the Suzuki-Miyaura coupling of halo-indazole derivatives, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide.
While powerful, the application of Suzuki coupling to nitrogen-rich heterocycles like indazole is not without its challenges. The presence of the acidic N-H proton can lead to catalyst inhibition or undesired side reactions.[7][8] Therefore, a thorough understanding of the key experimental parameters is crucial for achieving high yields and purity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5] Understanding this mechanism is fundamental to rational troubleshooting and optimization. The cycle comprises three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][9][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the indazole derivative (e.g., a bromo- or iodo-indazole). This step forms a new organopalladium(II) complex.[10]
-
Transmetalation: This is the crucial C-C bond-forming step where the organic group from the organoboron reagent (the boronic acid or ester) is transferred to the palladium(II) complex. This step requires activation by a base.[11] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing the halide.[12][13][14]
-
Reductive Elimination: In the final step, the two organic groups (the indazole and the group from the boronic acid) on the palladium(II) complex are coupled and eliminated from the metal center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[5][9]
Key Experimental Parameters and Rationale
The success of the Suzuki coupling with indazole derivatives is highly dependent on the judicious selection of several key parameters.
-
Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is critical. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often utilize a separate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.[9][15] For heteroaromatic substrates like indazoles, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or dppf) are often superior. These ligands stabilize the Pd(0) species and promote the oxidative addition and reductive elimination steps.[1] PdCl₂(dppf) is a particularly reliable and versatile catalyst for coupling bromoindazoles.[1][16]
-
Base Selection: The base is not merely a pH adjuster; it is an essential activator in the catalytic cycle.[11][14] Its primary role is to react with the boronic acid to form a boronate "ate" complex, which is significantly more nucleophilic and readily undergoes transmetalation.[13][17]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and versatile bases. Potassium carbonate (K₂CO₃) is often sufficient, especially when used with an aqueous solvent mixture which aids its solubility.[1][2] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for challenging couplings.
-
Phosphates (K₃PO₄): Tripotassium phosphate is a stronger base that can be effective for coupling less reactive substrates, such as aryl chlorides, or when dealing with boronic acids prone to decomposition.[9]
-
-
Solvent System: The solvent must solubilize the various components of the reaction, including the (often polar) indazole, the (often nonpolar) boronic acid, and the inorganic base.[18] Biphasic solvent systems are very common.
-
Ethers/Water (Dioxane/H₂O, DME/H₂O, THF/H₂O): Mixtures of an ether with water are frequently used.[5][9] The organic solvent solubilizes the substrates and catalyst, while the water solubilizes the inorganic base and facilitates the formation of the active boronate species.[5]
-
Aromatic Hydrocarbons (Toluene, Xylenes): These are used for higher temperature reactions and are often paired with a strong, organic-soluble base like K₃PO₄.
-
-
Boron Reagent: While boronic acids are most common, they can be prone to protodeboronation (hydrolysis back to the arene), especially with heteroaryl boronic acids.[1][5] In such cases, more stable boronate esters, such as pinacol esters or MIDA boronates, can be used to slowly release the boronic acid under the reaction conditions, often improving yields.[19]
Detailed Experimental Protocol: Synthesis of 1-Methyl-5-(thiophen-2-yl)-1H-indazole
This protocol describes a representative Suzuki-Miyaura coupling between a bromo-indazole and a heteroaryl boronic acid.
Reagents & Materials Summary
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-1-methyl-1H-indazole | 211.05 | 211 mg | 1.0 | 1.0 |
| Thiophene-2-boronic acid | 127.96 | 192 mg | 1.5 | 1.5 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 41 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,2-Dimethoxyethane (DME) | 90.12 | 8 mL | - | - |
| Water (deionized) | 18.02 | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-methyl-1H-indazole (211 mg, 1.0 mmol), thiophene-2-boronic acid (192 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Causality Check: Using an excess of the boronic acid (1.5 eq.) helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions.[20] The 2.0 equivalents of base ensure complete activation of the boronic acid.[9]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Check: The Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields. Maintaining an inert atmosphere is critical for catalytic efficiency.
-
-
Solvent Addition:
-
Using a syringe, add degassed 1,2-dimethoxyethane (DME, 8 mL) and degassed water (2 mL) to the flask. The mixture should become a suspension.
-
Note: To degas solvents, bubble Argon or Nitrogen through them for 15-20 minutes prior to use.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath at 85 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality Check: The aqueous workup removes the inorganic base and salts, while the brine wash removes residual water from the organic phase.
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel. A solvent system such as a gradient of hexane/ethyl acetate is typically effective for separating the product from residual boronic acid and catalyst byproducts.[9][20] The expected product, 1-methyl-5-(thiophen-2-yl)-1H-indazole, should be isolated as a solid.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical workflow for diagnosing and resolving common issues.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cia, A. D., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(6), 11225-11238. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(12), 4064-4074. [Link]
-
Leão, R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(6), 1614-1618. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
National Institutes of Health. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
-
National Institutes of Health. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2824. [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
ResearchGate. (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.... [Link]
-
National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Reddit. Suzuki purification problem. [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
ACS Publications. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]
-
Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mt.com [mt.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 4-Nitro-1H-indazole-3-carbonitrile for the Synthesis of Novel Antileishmanial Agents
Introduction: The Imperative for New Antileishmanial Therapeutics
Leishmaniasis remains a significant global health problem, affecting millions worldwide with a spectrum of diseases ranging from disfiguring cutaneous lesions to fatal visceral forms.[1] The current therapeutic arsenal is plagued by limitations, including high toxicity, parenteral administration, growing parasite resistance, and prohibitive costs, particularly in the developing nations where the disease is endemic.[2][3] This landscape creates an urgent need for novel, safe, and effective oral antileishmanial drugs.
The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities.[1][4][5] Specifically, nitroindazole derivatives have demonstrated potent antiprotozoal activity, making them an attractive starting point for drug discovery programs targeting Leishmania.[3][6] This guide focuses on the strategic use of 4-Nitro-1H-indazole-3-carbonitrile , a versatile chemical building block, for the rational design and synthesis of a new generation of antileishmanial candidates.
The Synthon: Strategic Value of 4-Nitro-1H-indazole-3-carbonitrile
4-Nitro-1H-indazole-3-carbonitrile is a particularly valuable starting material due to the orthogonal reactivity of its key functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.
-
The Nitro Group (Position 4): This powerful electron-withdrawing group influences the electronics of the indazole ring. More importantly, it serves as a synthetic handle that can be selectively reduced to a primary amine. This resultant amino group is a key nucleophile, opening a gateway for a multitude of derivatization strategies, including amide bond formation, sulfonylation, and reductive amination, to explore structure-activity relationships (SAR).
-
The Carbonitrile Group (Position 3): The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or converted into a tetrazole ring.[7] Tetrazoles are recognized bioisosteres of carboxylic acids with improved metabolic stability and pharmacokinetic properties, making this transformation particularly relevant in drug design. This position is critical, as functionalization at the C3 position of the indazole scaffold has led to several kinase inhibitor drugs, demonstrating its importance for biological interactions.[8]
This dual functionality allows for the creation of diverse chemical libraries from a single, advanced intermediate, accelerating the discovery of potent and selective antileishmanial agents.
Proposed Synthetic Pathway & Experimental Protocols
The following section outlines a robust, two-stage synthetic protocol starting from 4-Nitro-1H-indazole-3-carbonitrile. This pathway is designed to first generate a key amine intermediate, which is then coupled with a substituted aromatic partner—a common strategy in the synthesis of biologically active molecules.
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secure Verification [aspace.agrif.bg.ac.rs]
- 5. Synthesis and biological evaluation against Leishmania donovani of novel hybrid molecules containing indazole-based 2-pyrone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS method for characterization of 4-Nitro-1H-indazole-3-carbonitrile
An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Characterization of 4-Nitro-1H-indazole-3-carbonitrile
Abstract
This application note presents a robust and detailed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the comprehensive characterization of 4-Nitro-1H-indazole-3-carbonitrile. This compound is a significant heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, providing a reliable methodology for identification, purity assessment, and impurity profiling. The method utilizes reversed-phase high-performance liquid chromatography (HPLC) for separation, coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for sensitive detection and structural elucidation. We detail the rationale behind critical experimental parameters, from mobile phase selection to mass spectrometry settings, ensuring a scientifically sound and reproducible workflow.
Introduction and Scientific Rationale
4-Nitro-1H-indazole-3-carbonitrile belongs to the indazole class of N-heterocyclic compounds, which are foundational scaffolds in a multitude of pharmacologically active agents, including those with anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of both a nitro group and a nitrile group on the indazole core makes this molecule a versatile intermediate for further chemical synthesis, but also necessitates precise analytical characterization to ensure the quality and safety of downstream products.
The identification and control of impurities are critical tasks in pharmaceutical process development.[3] LC-MS has become the quintessential analytical technique for this purpose, offering unparalleled sensitivity and specificity for identifying and characterizing trace-level impurities and degradation products.[4] This guide provides an in-depth protocol grounded in the physicochemical properties of the analyte. The method is optimized for the specific chemical nature of 4-Nitro-1H-indazole-3-carbonitrile, a polar, aromatic compound with acidic properties amenable to negative ion mode mass spectrometry.
Principle of the Method: A Mechanistic Approach
The characterization strategy is built on the synergy between liquid chromatography and mass spectrometry.
-
Reversed-Phase Liquid Chromatography: The analyte is separated on a C18 stationary phase, which is nonpolar. Given the aromatic indazole core, 4-Nitro-1H-indazole-3-carbonitrile possesses significant hydrophobicity, allowing for strong retention and separation from more polar impurities. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component is used to elute the analyte. The gradient elution ensures sharp peak shapes and efficient separation of compounds with varying polarities.
-
Negative Ion Electrospray Ionization (ESI): This ionization technique is chosen for its suitability for polar molecules containing acidic protons. The N-H proton on the indazole ring is acidic, and its acidity is further enhanced by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and nitrile (-CN) groups. In the ESI source, the molecule readily deprotonates to form a stable [M-H]⁻ anion, which can be detected with high sensitivity in negative ion mode. This approach is often superior for nitroaromatic compounds, which can also be analyzed via Atmospheric Pressure Chemical Ionization (APCI) through electron capture mechanisms.[5][6]
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity of the analyte, the [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation patterns of nitro compounds are well-documented and often involve characteristic losses of the nitro group or related species, providing definitive structural confirmation.[7][8][9]
Experimental Workflow and Protocols
This section provides detailed, step-by-step protocols for the entire analytical process, from sample preparation to data acquisition.
Materials and Reagents
-
Analyte: 4-Nitro-1H-indazole-3-carbonitrile (Molecular Formula: C₈H₄N₄O₂, Molecular Weight: 188.15 g/mol )
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, 18.2 MΩ·cm resistivity or higher.
-
Mobile Phase Additive: LC-MS grade Ammonium Acetate (NH₄OAc).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Instrumentation and Parameters
The following table summarizes the recommended starting parameters for a standard HPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). These parameters should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography (LC) | ||
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Standard choice for aromatic compounds, providing good retention and resolution. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffered aqueous phase to maintain consistent pH and improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier providing good elution strength for the analyte. |
| Gradient | 10% B to 95% B over 10 min, hold for 2 min, re-equilibrate | A standard gradient to separate the main component from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Volume | 2 µL | Small volume to prevent peak broadening and column overload. |
| Mass Spectrometry (MS) | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for deprotonating the acidic N-H on the indazole ring.[10] |
| Capillary Voltage | 3.0 kV | Standard voltage to ensure efficient spray and ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 L/min | Aids in desolvation and ion transport. |
| Nebulizer Pressure | 40 psi | Ensures a fine, stable spray. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected mass of the analyte and potential low-mass impurities. |
| MS/MS Precursor Ion | m/z 187.1 | The expected [M-H]⁻ ion of 4-Nitro-1H-indazole-3-carbonitrile. |
| Collision Energy | 15 - 30 eV (Ramped) | A range of energies ensures the generation of a rich fragmentation spectrum. |
Standard and Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh approximately 2.0 mg of 4-Nitro-1H-indazole-3-carbonitrile and transfer it to a 2.0 mL volumetric flask. Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard (10 µg/mL): Transfer 100 µL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the 50:50 ACN:Water sample diluent.
-
Final Sample for Injection (1 µg/mL): Further dilute the Working Standard 1:10 with the sample diluent to achieve a final concentration of 1 µg/mL. Transfer to an LC-MS autosampler vial.
LC-MS Analysis Protocol
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a vial containing the sample diluent to ensure the system is clean and free of contaminants.
-
Sample Injection: Inject the 1 µg/mL final sample.
-
Data Acquisition: Acquire data in both MS1 full scan mode and targeted MS/MS mode. For initial characterization, a data-dependent acquisition (DDA) or information-dependent acquisition (IDA) method is highly recommended to automatically trigger MS/MS scans on detected peaks.
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow for the characterization of 4-Nitro-1H-indazole-3-carbonitrile.
Caption: Workflow for LC-MS characterization of 4-Nitro-1H-indazole-3-carbonitrile.
Expected Results and Discussion
-
Chromatography: A sharp, symmetrical peak for 4-Nitro-1H-indazole-3-carbonitrile should be observed. The retention time will depend on the exact LC conditions but is expected to be in the mid-to-late region of the gradient due to its aromaticity.
-
MS1 Spectrum (Full Scan): The primary ion observed in the full scan mass spectrum will be the deprotonated molecule [M-H]⁻. Using a high-resolution mass spectrometer, the accurate mass of this ion can be used to confirm the elemental composition of the molecule.
-
Expected [M-H]⁻: C₈H₃N₄O₂⁻
-
Calculated m/z: 187.0262
-
Observed m/z: Should be within 5 ppm of the calculated mass.
-
-
MS2 Spectrum (Tandem MS): The fragmentation of the m/z 187.0 precursor ion will provide structural confirmation. Based on established fragmentation mechanisms for nitroaromatic compounds, the following key fragment ions are anticipated[7][11]:
-
Loss of NO₂ (Nitro Group): A neutral loss of 46 Da, resulting in a fragment ion at m/z 141.0 ([C₈H₃N₃]⁻). This is often a dominant fragmentation pathway for nitroaromatics.
-
Loss of NO (Nitric Oxide): A neutral loss of 30 Da, resulting in a fragment ion at m/z 157.0 ([C₈H₃N₃O]⁻). This can occur through rearrangement.
-
Loss of HCN (Hydrogen Cyanide): A neutral loss of 27 Da from the nitrile group and ring structure could lead to a fragment at m/z 160.0 .
-
Conclusion
The LC-MS method detailed in this application note provides a comprehensive and reliable framework for the characterization of 4-Nitro-1H-indazole-3-carbonitrile. By leveraging reversed-phase chromatography for separation and negative ion ESI-MS/MS for detection and structural elucidation, this protocol ensures high sensitivity and specificity. The explained rationale behind each step empowers researchers to adapt and optimize the method for their specific instrumentation and analytical needs, making it an invaluable tool in pharmaceutical development and quality control.
References
-
Doerge, D. R., & Bajic, S. (2006). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 131(5), 634-638. [Link]
-
Jain, D., & Basniwal, P. K. (2013). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical Sciences, 102(12), 4165-4187. [Link]
-
Bonacci, G., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 22(9), 1534-1551. [Link]
-
Yinon, J., & Zhao, X. (2002). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Journal of Forensic Sciences, 47(4), 1-7. [Link]
-
Anlauf, S., & Karst, U. (2007). LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. Analyst, 132(10), 1021-1027. [Link]
-
Bowie, J. H., et al. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. [Link]
-
Nibbering, N. M. M., & de Boer, Th. J. (1968). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Organic Mass Spectrometry, 1(3), 365-375. [Link]
-
Kitanovski, Z., & Grgić, I. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 45-54. [Link]
-
Abás, S., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(8), 1791-1808. [Link]
-
Wang, G., & Roberts, D. (2005). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies, 28(10), 1547-1562. [Link]
-
Wang, T., & Cohen, R. D. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79-90. [Link]
-
Yinon, J., & Zhao, X. (1999). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Chromatography A, 847(1-2), 153-159. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5515. [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]
-
Navarrete-Vázquez, G., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 21(11), 1475. [Link]
-
Reis, R. L. A., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 28(19), 6828. [Link]
-
Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14199-14214. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. LC-Electron capture APCI-MS for the determination of nitroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for Purity Determination of 4-Nitro-1H-indazole-3-carbonitrile
Introduction
4-Nitro-1H-indazole-3-carbonitrile is a heterocyclic building block characterized by its indazole core, a nitro group, and a nitrile functional group.[1] Such substituted indazoles are of significant interest in medicinal chemistry and drug development as key intermediates for the synthesis of pharmacologically active compounds.[2] Given its role as a precursor, ensuring the purity and quality of 4-Nitro-1H-indazole-3-carbonitrile is paramount for the integrity of downstream synthetic steps and the safety of the final active pharmaceutical ingredient (API).
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative purity analysis of 4-Nitro-1H-indazole-3-carbonitrile. The method is designed for researchers, quality control analysts, and drug development professionals, providing a reliable protocol for assessing the purity and detecting potential process-related impurities or degradation products. The methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]
Principle of Analysis
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful analytical technique ideal for separating small organic molecules.[5] In RP-HPLC, the analyte is separated based on its hydrophobic/hydrophilic interactions between a nonpolar stationary phase (the column) and a polar mobile phase.[6]
4-Nitro-1H-indazole-3-carbonitrile, with its aromatic and heterocyclic structure, is well-suited for retention on a C18 stationary phase. The nitro group (-NO2) acts as a strong chromophore, allowing for sensitive detection by UV spectrophotometry.[7][8] The method utilizes a gradient elution to ensure the separation of the main analyte from potential impurities that may have significantly different polarities. The use of an acidified mobile phase is critical; it ensures the nitrogen atoms within the indazole ring are in a consistent protonation state, which prevents peak tailing and yields sharp, symmetrical peaks with stable retention times.[9]
Materials and Methods
Reagents and Chemicals
-
4-Nitro-1H-indazole-3-carbonitrile: Reference Standard (>98% purity)
-
Acetonitrile (ACN): HPLC gradient grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade
-
Formic Acid: LC-MS grade or equivalent (~99%)
Instrumentation
An HPLC system equipped with the following modules was used:
-
Quaternary or Binary Gradient Pump
-
Degasser
-
Autosampler/Injector
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or multi-wavelength UV Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition | Justification |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (USP L1) | Provides excellent retention and resolution for a wide range of small molecules, including heterocyclic compounds.[10][11] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Acidified aqueous phase to ensure consistent analyte ionization and sharp peak shape.[7][12] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good elution strength and low UV cutoff.[5] |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-17 min: 85% B; 17.1-20 min: 30% B | A gradient is essential for purity analysis to resolve early and late-eluting impurities from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[12] |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times and improves peak resolution.[13] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity.[12][13] |
| Run Time | 20 minutes | Sufficient time for elution of all components and column re-equilibration. |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v) was used as the diluent. This composition ensures the solubility of the analyte and is compatible with the mobile phase.[5]
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Nitro-1H-indazole-3-carbonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4-Nitro-1H-indazole-3-carbonitrile sample to be tested into a 10 mL volumetric flask. Add diluent to dissolve, sonicate briefly if necessary, and dilute to volume. Perform a further 1-in-10 dilution with the diluent to achieve the target concentration.
Experimental Protocol & System Validation
The following diagram illustrates the comprehensive workflow for the purity analysis.
Caption: Workflow for HPLC-UV Purity Analysis.
Step 1: System Equilibration
Equilibrate the HPLC system with the mobile phase at the initial gradient composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
Step 2: System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified.[4]
-
Inject the Working Standard Solution (100 µg/mL) five consecutive times.
-
Evaluate the results against the acceptance criteria outlined in the table below. The system is deemed suitable for analysis only if all criteria are met.[4][14]
| SST Parameter | Acceptance Criteria | Rationale |
| Precision/Repeatability | Relative Standard Deviation (%RSD) of the peak area for the 5 replicate injections must be ≤ 2.0%. | Demonstrates the precision of the injector and detector response.[4] |
| Tailing Factor (T) | Tailing factor for the 4-Nitro-1H-indazole-3-carbonitrile peak must be ≤ 2.0. | Ensures peak symmetry, which is crucial for accurate integration.[4] |
| Theoretical Plates (N) | The column efficiency for the main peak should be ≥ 2000. | Indicates good column performance and separation efficiency. |
Step 3: Analytical Procedure
-
Inject the diluent once as a blank to ensure no carryover or system contamination.
-
Inject the Working Standard Solution twice.
-
Inject each Sample Solution twice.
Step 4: Calculation of Purity
The purity of the sample is determined using the area percent method, which assumes that all components have a similar UV response at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks below a reporting threshold (e.g., 0.05% of the total area).
Method Validation Principles
For use in a regulated environment, this method must be fully validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[15][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is typically demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) to show that impurity peaks do not co-elute with the main peak.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration over a specified range.[18] For a purity assay, this is typically evaluated over a range of 80% to 120% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: The closeness of test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[17]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time, assessed by analyzing a minimum of six sample preparations at 100% of the test concentration.[3]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH, ±5% in flow rate), providing an indication of its reliability during normal usage.[18]
Conclusion
The described RP-HPLC-UV method provides a selective, precise, and robust means for determining the purity of 4-Nitro-1H-indazole-3-carbonitrile. The use of a standard C18 column and a simple formic acid-modified mobile phase makes the method readily transferable to most analytical laboratories. The inclusion of rigorous system suitability criteria ensures the reliability of results on a day-to-day basis. This application note serves as a comprehensive guide for quality control and research applications, forming a solid foundation for full method validation in compliance with global regulatory standards.
References
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
- Reemtsma, T., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. ResearchGate.
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). AZoM.
- Journal of Chemistry and Technologies. (2025). Journal of Chemistry and Technologies.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- HPLC Method Development and Validation. (n.d.). ijrpr.
- Analytical Methods for Nitrobenzenes. (n.d.). ATSDR.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
- 4-Nitro-1H-indazole-3-carbonitrile. (n.d.). BLD Pharm.
- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. (n.d.). MicroSolv.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- System suitability Requirements for a USP HPLC Method. (2020). MicroSolv.
- HPLC Analysis according to USP and Ph. EUR. (n.d.). Analytics-Shop.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). YouTube.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
Sources
- 1. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. asianjpr.com [asianjpr.com]
- 6. ijrpr.com [ijrpr.com]
- 7. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. youtube.com [youtube.com]
Nitrosation of Indoles to Form Indazole-3-carboxaldehydes: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, particularly as kinase inhibitors.[1][2][3][4] Among these, 1H-indazole-3-carboxaldehydes stand out as pivotal intermediates for synthesizing a diverse range of polyfunctionalized 3-substituted indazoles.[1][2][3][4] This guide provides a comprehensive overview and a detailed, optimized protocol for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives through the nitrosation of indoles. This method is distinguished by its mild reaction conditions, making it suitable for both electron-rich and electron-deficient indoles, while effectively minimizing side reactions and enhancing yields.[1][5] The transformation of an indole scaffold to an indazole is a valuable strategy in drug discovery, given that indazoles are considered bioisosteres of indoles and can establish strong hydrogen bonds within the hydrophobic pockets of proteins.[2][3] This has paved the way for the development of several commercially successful drugs, such as axitinib and pazopanib.[2][3]
Introduction: The Significance of Indazole-3-carboxaldehydes
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[6][7] Specifically, the functionalization at the C3 position of the indazole ring has led to the discovery of several blockbuster drugs.[1] 1H-indazole-3-carboxaldehydes are particularly valuable as they serve as versatile synthetic precursors. The aldehyde functionality can be readily transformed into a variety of other functional groups and heterocyclic systems, including alkenes, alcohols, amines, oxazoles, thiazoles, and benzimidazoles, through well-established chemical reactions.[1][3]
Direct formylation of indazoles at the C3 position, for instance via the Vilsmeier-Haack reaction, is generally ineffective.[3] This limitation underscores the importance of alternative synthetic routes, such as the nitrosation of readily available indoles, to access these crucial building blocks.
Reaction Mechanism and Workflow
The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation is a multi-step process that proceeds through a distinctive ring-opening and recyclization sequence.[1][2]
The key mechanistic steps are as follows:
-
Nitrosation at C3: The reaction is initiated by the electrophilic attack of a nitrosating agent, typically generated in situ from sodium nitrite and an acid, at the electron-rich C3 position of the indole ring. This forms a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.[1]
-
Water Addition and Ring Opening: The oxime intermediate facilitates the addition of a water molecule at the C2 position of the indole ring. This step is crucial as it triggers the opening of the five-membered pyrrole ring.[1][2]
-
Recyclization to Indazole: The resulting ring-opened intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen atom attacks the carbonyl carbon, to form the stable six-membered pyrazole ring of the indazole system, yielding the final 1H-indazole-3-carboxaldehyde product.[1][2]
A potential side reaction is the formation of dimeric species, which can be significantly minimized by the slow, controlled addition of the indole solution to the nitrosating mixture.[2]
Caption: Reaction pathway for the nitrosation of indoles.
Experimental Protocols
The following protocols have been optimized for the synthesis of 1H-indazole-3-carboxaldehydes from various substituted indoles.[1][2][3] The key to a successful transformation lies in the careful control of reaction temperature and the rate of addition of the indole substrate.
General Protocol for Electron-Rich and Halogenated Indoles
This procedure is suitable for indoles bearing electron-donating groups or halogens.
Materials:
-
Substituted Indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe pump
-
Standard glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8.0 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (2.7 equivalents) to the cooled solution. Stir the resulting mixture at 0 °C for 10 minutes.
-
Addition of Indole: Prepare a solution of the indole (1.0 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Reaction times can vary from 3 to 48 hours depending on the substrate (see Table 1).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1H-indazole-3-carboxaldehyde.
Protocol for Electron-Deficient Indoles (e.g., 5-Nitroindole)
This modified protocol is optimized for less reactive, electron-deficient indoles.[1][2]
Procedure:
-
Preparation of the Nitrosating Mixture: To a solution of NaNO₂ (8.0 equivalents) in deionized water at 0 °C, slowly add 2 N aqueous HCl (7.0 equivalents). Stir under argon for 10 minutes, then add DMF.
-
Addition of Indole: Add a solution of the 5-nitroindole (1.0 equivalent) in DMF to the nitrosating mixture at 0 °C.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under argon for 6 hours.
-
Work-up and Purification: Follow steps 5-8 of the general protocol.
Data Summary: Reaction Conditions and Yields for Various Indoles
The following table summarizes the reaction conditions and isolated yields for the conversion of various substituted indoles to their corresponding 1H-indazole-3-carboxaldehydes using the general protocol.
| Entry | Starting Indole | Substituent | Product | Reaction Time (h) | Isolated Yield (%) |
| 1 | 5-Bromoindole | 5-Br | 5-Bromo-1H-indazole-3-carboxaldehyde | 24 | 96 |
| 2 | 6-Bromoindole | 6-Br | 6-Bromo-1H-indazole-3-carboxaldehyde | 24 | 85 |
| 3 | 5-Chloroindole | 5-Cl | 5-Chloro-1H-indazole-3-carboxaldehyde | 24 | 93 |
| 4 | 6-Chloroindole | 6-Cl | 6-Chloro-1H-indazole-3-carboxaldehyde | 24 | 78 |
| 5 | 5-Fluoroindole | 5-F | 5-Fluoro-1H-indazole-3-carboxaldehyde | 24 | 88 |
| 6 | 5-Iodoindole | 5-I | 5-Iodo-1H-indazole-3-carboxaldehyde | 48 | 82 |
| 7 | 5-Methoxyindole | 5-MeO | 5-Methoxy-1H-indazole-3-carboxaldehyde | 48 | 91 |
| 8 | 5-Benzyloxyindole | 5-BnO | 5-Benzyloxy-1H-indazole-3-carboxaldehyde | 48 | 91 |
| 9 | 2-Methylindole | 2-Me | 1H-Indazol-3-yl(methyl)methanone | 48 (at 50°C) | 37 |
| 10 | 5-NHBoc-indole | 5-NHBoc | tert-butyl (3-formyl-1H-indazol-5-yl)carbamate | 24 | 78 |
Data extracted from Chevalier et al., RSC Adv., 2018, 8, 13121-13128.[2]
Experimental Workflow Visualization
The logical flow of the experimental protocol can be visualized as follows:
Caption: Logical flow of the experimental protocol.
Troubleshooting and Safety Considerations
-
Low Yields: If yields are lower than expected, ensure that the temperature during the addition of the indole solution is strictly maintained at 0 °C. The slow addition rate is also critical to prevent the formation of side products. For electron-deficient indoles, higher temperatures and longer reaction times may be necessary.
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, the reaction time can be extended. For particularly unreactive substrates, a slight increase in the reaction temperature may be beneficial.
-
Purification Challenges: The polarity of the eluent for column chromatography should be carefully optimized to ensure good separation of the product from any impurities.
Safety Precautions:
-
This procedure involves the use of hydrochloric acid, which is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction generates nitrous acid in situ. Nitrosating agents and nitroso compounds should be handled with care as they are potentially carcinogenic.[8] All manipulations should be performed in a well-ventilated fume hood.
-
Follow standard laboratory safety procedures for handling and disposing of chemical waste.
Conclusion
The nitrosation of indoles provides a reliable and versatile method for the synthesis of valuable 1H-indazole-3-carboxaldehydes. The optimized protocols presented in this guide are applicable to a wide range of indole substrates, offering a practical and efficient route to these important synthetic intermediates. By carefully controlling the reaction conditions, researchers can achieve high yields and purity, facilitating the downstream development of novel indazole-based compounds for various applications, particularly in the field of drug discovery.
References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
-
OiPub. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Research Paper. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]
-
ResearchGate. (2023). Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. oipub.com [oipub.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 4-Nitro-1H-indazole-3-carbonitrile in Fragment-Based Drug Design
Introduction: The Strategic Value of 4-Nitro-1H-indazole-3-carbonitrile in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery.[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2][3][4] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile binding capabilities and synthetic tractability.[5][6][7] The specific fragment, 4-Nitro-1H-indazole-3-carbonitrile , offers a unique combination of structural features that make it an exceptionally valuable tool for FBDD campaigns targeting a wide range of protein classes.
This guide provides a comprehensive overview of the application of 4-Nitro-1H-indazole-3-carbonitrile in FBDD, detailing its physicochemical properties, strategic advantages, and step-by-step protocols for its use in screening, hit validation, and lead optimization.
Physicochemical Properties and Strategic Advantages of 4-Nitro-1H-indazole-3-carbonitrile as a Fragment
The utility of 4-Nitro-1H-indazole-3-carbonitrile in FBDD is rooted in its distinct molecular architecture. The properties of this fragment align well with the "Rule of Three," a set of guidelines for effective fragments.
| Property | Value | Significance in FBDD |
| Molecular Weight | 188.13 g/mol | Well within the typical fragment range (<300 Da), ensuring a higher probability of fitting into small pockets on a protein surface.[4] |
| logP | 1.5 (Predicted) | Indicates good solubility, which is crucial for biophysical screening methods that require high compound concentrations. |
| Hydrogen Bond Donors | 1 (indazole N-H) | Provides a key interaction point for anchoring the fragment to the protein target. |
| Hydrogen Bond Acceptors | 4 (nitro O, nitrile N) | Offers multiple opportunities for forming directional interactions within a binding site. |
| Rotatable Bonds | 1 | The low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Strategic Advantages:
-
Defined Vector for Growth: The indazole core provides a rigid scaffold with well-defined vectors for chemical elaboration. The nitrile and nitro groups, as well as other positions on the rings, serve as synthetic handles for fragment evolution.[8]
-
Versatile Binding Interactions: The indazole ring can participate in π-stacking and hydrophobic interactions, while the nitro and nitrile groups are excellent hydrogen bond acceptors. The N-H of the indazole is a strong hydrogen bond donor. This multiplicity of potential interactions increases the likelihood of identifying binding "hot spots" on a protein surface.[8]
-
Synthetic Tractability: The synthesis of 4-nitro-1H-indazole is well-documented, and the functional groups on 4-Nitro-1H-indazole-3-carbonitrile allow for a wide range of chemical modifications.[9] This is critical for the subsequent optimization of initial fragment hits.
Experimental Workflow for FBDD using 4-Nitro-1H-indazole-3-carbonitrile
The following workflow outlines the key stages of an FBDD campaign utilizing 4-Nitro-1H-indazole-3-carbonitrile, from initial screening to hit-to-lead optimization.
Caption: FBDD workflow for 4-Nitro-1H-indazole-3-carbonitrile.
Part 1: Fragment Library Preparation and Quality Control
The success of any FBDD campaign relies on a high-quality fragment library. 4-Nitro-1H-indazole-3-carbonitrile should be included as a key member of a diverse library.
Protocol 1: Preparation of 4-Nitro-1H-indazole-3-carbonitrile Stock Solution
-
Source High-Purity Compound: Obtain 4-Nitro-1H-indazole-3-carbonitrile with a purity of >95% as confirmed by NMR and LC-MS.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d6) for the primary stock solution to ensure compatibility with NMR-based screening methods.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 100 mM) by accurately weighing the compound and dissolving it in the appropriate volume of DMSO-d6.
-
Solubility Check: Visually inspect the stock solution for any precipitation. If necessary, gently warm the solution to ensure complete dissolution.
-
Quality Control:
-
NMR: Acquire a 1D proton NMR spectrum of the stock solution to confirm the compound's identity and stability in DMSO.
-
LC-MS: Analyze the stock solution to re-verify purity and detect any potential degradation products.
-
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Part 2: Primary Biophysical Screening
Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for primary screening.[10][11][12]
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful label-free technique for detecting binding events in real-time and can provide kinetic information.[13][14][15]
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Include a reference flow cell with an immobilized irrelevant protein to subtract non-specific binding signals.[16]
-
-
Assay Development:
-
Screening:
-
Prepare a dilution series of 4-Nitro-1H-indazole-3-carbonitrile (e.g., 10 µM to 500 µM) in the running buffer.
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the change in response units (RU) to detect binding.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal.
-
Analyze the steady-state binding responses to estimate the dissociation constant (KD).
-
Hits are typically identified as fragments that produce a concentration-dependent binding response.
-
Protocol 3: NMR-Based Screening (Saturation Transfer Difference - STD)
NMR spectroscopy is highly effective for detecting weak binding interactions in solution.[17][18][19] STD NMR is a ligand-observed experiment that identifies which compounds in a mixture are binding to the target protein.
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D2O).
-
Add 4-Nitro-1H-indazole-3-carbonitrile (or a mixture of fragments) to the protein solution at a concentration of 100-500 µM.
-
-
NMR Acquisition:
-
Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
The saturation from the protein will be transferred to any bound ligands via spin diffusion.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only signals from binding compounds will appear in the STD spectrum.
-
The presence of signals corresponding to 4-Nitro-1H-indazole-3-carbonitrile confirms binding.
-
Part 3: Hit Validation and Structural Characterization
Once a hit is identified, it is crucial to validate the binding and determine the binding mode to guide further optimization.[10]
Caption: Workflow for hit validation and structural characterization.
Protocol 4: X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information about how the fragment binds to the target protein, which is invaluable for structure-based drug design.[20][21][22]
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein in its apo (unbound) form.
-
Optimize crystallization conditions to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo crystals to a solution containing a high concentration of 4-Nitro-1H-indazole-3-carbonitrile (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo structure.
-
Analyze the electron density maps to confirm the presence and determine the binding pose of 4-Nitro-1H-indazole-3-carbonitrile.
-
Part 4: Hit-to-Lead Optimization
With a validated hit and structural information in hand, the next phase involves chemically modifying the 4-Nitro-1H-indazole-3-carbonitrile fragment to improve its potency and drug-like properties.[8][23]
Strategies for Elaboration:
-
Fragment Growing: Add functional groups to the fragment to explore interactions with adjacent pockets in the binding site. For 4-Nitro-1H-indazole-3-carbonitrile, the nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole to pick up new interactions. The nitro group can be reduced to an amine, which can then be functionalized.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.[4]
-
Fragment Merging: Combine the structural features of two or more overlapping fragments into a single, more potent molecule.
The iterative cycle of design, synthesis, and testing, guided by structural biology and computational modeling, is key to successfully evolving a fragment hit into a lead compound.[24]
Conclusion
4-Nitro-1H-indazole-3-carbonitrile represents a high-value starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the privileged nature of the indazole scaffold, provide a solid foundation for identifying novel hits against a range of therapeutic targets. The systematic application of the biophysical and structural biology protocols outlined in this guide will enable researchers to effectively leverage this fragment's potential, accelerating the journey from initial hit to viable lead candidate.
References
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Fragment Screening. Sygnature Discovery. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH). [Link]
-
Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. The AAPS Journal. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. [Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. [Link]
-
Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. ResearchGate. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
Fragment-Based Drug Design (FBDD). Deep Origin. [Link]
-
Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Fragment-based drug discovery using NMR spectroscopy. PubMed. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. UCL. [Link]
-
New fragment-based drug design technology by NMR spectroscopy. Cordis. [Link]
-
Development and applications of fragment based drug design methods. Boston University. [Link]
-
What are fragment based drug design methods?. Orion Pharma. [Link]
-
Fragment screening by surface plasmon resonance. SciSpace. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed. [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. National Institutes of Health (NIH). [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. PubMed. [Link]
-
Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Institutes of Health (NIH). [Link]
-
Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. PubMed. [Link]
-
Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. National Institutes of Health (NIH). [Link]
-
Practical Aspects of Single Crystal X-ray Crystallography. Graz University of Technology. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [Link]
-
Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]
-
X-Ray Crystallography. Dartmouth Undergraduate Journal of Science. [Link]
-
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Open University. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health (NIH). [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
- 9. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 16. scispace.com [scispace.com]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Fragment-based drug discovery using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are fragment based drug design methods? [synapse.patsnap.com]
- 21. tugraz.at [tugraz.at]
- 22. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-1H-indazole-3-carbonitrile
Welcome to the Technical Support Center for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during the synthesis of 4-Nitro-1H-indazole-3-carbonitrile, a process that typically involves the diazotization of an aniline precursor followed by a cyanation reaction, often a variation of the Sandmeyer reaction.
Low or No Yield
Q1: My reaction is resulting in a very low yield or no desired product at all. What are the most likely causes?
A: Low yields in this synthesis often trace back to three critical areas: incomplete diazotization, premature decomposition of the diazonium salt, or issues with the cyanation step.
-
Incomplete Diazotization: The conversion of the starting aniline (e.g., 2-amino-5-nitrobenzonitrile) to its corresponding diazonium salt is paramount. A common pitfall is incomplete reaction due to insufficient nitrous acid. To verify completion, you can use starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid, signaling that the primary aromatic amine has been consumed.[1]
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[1] The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent premature nitrogen gas evolution and the formation of unwanted phenol byproducts.[1]
-
Cyanation Issues: The subsequent Sandmeyer-type reaction with a cyanide source (e.g., copper(I) cyanide) is also temperature-sensitive and prone to side reactions.[2][3] The formation of dark, tar-like substances often points to the decomposition of the diazonium salt and subsequent radical side reactions, which can be triggered by high temperatures or impurities.[1]
Q2: I'm observing a significant amount of a dark, polymeric byproduct. What is causing this and how can I prevent it?
A: The formation of dark, tar-like materials is a strong indicator of diazonium salt decomposition leading to radical side reactions.[1] This is often exacerbated by:
-
Elevated Temperatures: As mentioned, maintaining a low temperature (0-5°C) during diazotization is crucial.[1] The addition of the diazonium salt to the cyanide solution should also be done at a controlled, low temperature.
-
Impurities: Impurities in the starting materials or solvents can catalyze the decomposition. Ensure the purity of your starting aniline and use high-quality, dry solvents.
-
Incorrect pH: The pH of the reaction mixture can influence the stability of the diazonium salt. The reaction is typically carried out in a strongly acidic medium.
To mitigate this, ensure rigorous temperature control, use pure reagents, and maintain the recommended acidic conditions throughout the diazotization and the initial phase of the cyanation reaction.
Reaction Optimization & Control
Q3: How critical is the temperature control during the diazotization step?
A: Temperature control is arguably the most critical parameter for a successful synthesis. The diazonium salt intermediate is highly unstable at higher temperatures. It is essential to maintain the temperature between 0-5°C throughout the addition of the sodium nitrite solution.[1] An ice-salt bath is highly recommended to achieve and maintain this temperature range. Exceeding this temperature will lead to the decomposition of the diazonium salt, resulting in a significantly lower yield of the desired product and the formation of byproducts like phenols.[1]
Q4: What is the optimal method for adding the sodium nitrite solution?
A: The sodium nitrite solution should be added dropwise to the acidic solution of the starting aniline.[1] This slow, controlled addition is critical for several reasons:
-
Temperature Management: It allows for better control of the reaction temperature, preventing localized heating that could lead to the decomposition of the diazonium salt.
-
Minimizing Side Reactions: A slow addition ensures that the concentration of nitrous acid remains optimal for diazotization without promoting unwanted side reactions.
Continuous and vigorous stirring is also essential to ensure proper mixing and heat dissipation.
Q5: Can I use a different copper salt for the cyanation step?
A: The classic Sandmeyer reaction for cyanation utilizes copper(I) cyanide (CuCN).[4] While some variations of the Sandmeyer reaction have been developed using other transition metal salts, including copper(II), for the traditional and most reliable cyanation, copper(I) is the active catalyst.[1][2] Using copper(I) cyanide is recommended for achieving the best results in this synthesis.
Experimental Protocols
Optimized Protocol for 4-Nitro-1H-indazole-3-carbonitrile Synthesis
This protocol is based on a modified Sandmeyer reaction, emphasizing critical control points for maximizing yield.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide (or sodium cyanide)
-
Distilled water
-
Ice
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve one equivalent of 2-amino-5-nitrobenzonitrile in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in distilled water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Verify the completion of the diazotization using starch-iodide paper. A persistent blue color indicates a slight excess of nitrous acid and complete consumption of the aniline.[1]
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of potassium or sodium cyanide in water.
-
Cool this cyanide solution to 0-5°C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Nitro-1H-indazole-3-carbonitrile.
Data Summary & Visualization
Table 1: Key Reaction Parameters and Their Impact on Yield
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale & Impact on Yield |
| Diazotization Temperature | > 10°C | 0-5°C | Prevents premature decomposition of the unstable diazonium salt, significantly improving yield.[1] |
| Nitrite Addition Rate | Rapid/Bulk addition | Slow, dropwise | Ensures better temperature control and minimizes localized side reactions, leading to a cleaner reaction and higher yield. |
| Stirring | Inadequate | Vigorous | Promotes efficient heat transfer and homogenous mixing, preventing localized overheating and byproduct formation. |
| Copper Catalyst | Copper(II) salts | Copper(I) cyanide | Copper(I) is the active catalyst in the traditional Sandmeyer cyanation, ensuring higher conversion to the nitrile.[1] |
Diagrams
Caption: A streamlined workflow for the synthesis of 4-Nitro-1H-indazole-3-carbonitrile.
Caption: A troubleshooting guide for diagnosing and resolving low yield issues.
References
-
Title: Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole Source: PMC - NIH URL: [Link]
-
Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: PMC - NIH URL: [Link]
-
Title: Sandmeyer reaction Source: Wikipedia URL: [Link]
-
Title: Sandmeyer Reaction Source: L.S.College, Muzaffarpur URL: [Link]
Sources
Technical Support Center: Navigating Side Reactions in Nitroindazole Synthesis
Welcome to the Technical Support Center for Nitroindazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing nitroindazole compounds. The inherent reactivity of the indazole nucleus and the vigorous conditions often required for nitration can lead to a variety of side reactions, impacting yield, purity, and the overall success of your synthesis.
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific challenges you may encounter. We will delve into the causality behind these experimental hurdles, offering field-proven insights and evidence-based solutions to help you optimize your synthetic routes.
Frequently Asked Questions & Troubleshooting
This section is structured to help you quickly identify and resolve common issues encountered during the synthesis of nitroindazole compounds.
Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts
Q1: My reaction is producing a mixture of nitroindazole isomers. How can I improve the regioselectivity for the desired isomer?
A: The formation of a mixture of regioisomers is a frequent challenge in the nitration of indazoles. The position of the nitro group on the benzene ring (e.g., 4-, 5-, 6-, or 7-nitro) and potential N-nitration are common outcomes. The regioselectivity is highly dependent on the reaction conditions and the substituents already present on the indazole ring.
Potential Causes & Solutions:
-
Steric and Electronic Effects: The directing effects of existing substituents on the indazole ring play a crucial role. Electron-donating groups tend to direct nitration to the ortho and para positions, while electron-withdrawing groups direct to the meta position. Steric hindrance can also influence the final isomeric ratio.
-
Recommendation: Carefully consider the electronic nature and size of your starting material's substituents when planning your synthesis. In some cases, a different synthetic route that builds the nitro-substituted ring first may be more effective.
-
-
Reaction Conditions: The choice of nitrating agent and reaction solvent can significantly impact regioselectivity.
-
Recommendation: Traditional mixed-acid (HNO₃/H₂SO₄) nitration can be harsh and lead to poor selectivity[1]. Milder nitrating agents or alternative methods should be considered. For instance, using a mixture of bismuth nitrate / acetic anhydride in DCM can offer better regioselectivity in some cases[1]. The use of solid acid catalysts like zeolites can also promote regioselective nitration, often favoring the para-isomer[2][3].
-
-
Thermodynamic vs. Kinetic Control: In some cases, the initially formed product (kinetic product) may not be the most stable one. Over time or at higher temperatures, it might rearrange to the thermodynamically more stable isomer.
-
Recommendation: Experiment with reaction time and temperature. Shorter reaction times and lower temperatures may favor the kinetic product, while longer times and higher temperatures could lead to the thermodynamic product.
-
Q2: I am observing a mixture of N1- and N2-alkylated indazole products after introducing an alkyl group. How can I selectively obtain the desired N-alkylated isomer?
A: The indazole anion is ambidentate, meaning it can be alkylated at either the N1 or N2 position, often resulting in a mixture of isomers. The ratio of these isomers is influenced by the substrate, electrophile, solvent, and base used.
Potential Causes & Solutions:
-
Reaction Conditions: The choice of base and solvent is critical for controlling N1/N2 selectivity.
-
Recommendation: A combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity for a range of substituted indazoles[4]. The use of different bases and solvents can alter the isomeric ratio, so screening various conditions is recommended[5]. For instance, base-mediated SN2 reactions with alkyl halides in DMF can lead to significant amounts of both isomers[6].
-
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder N1 alkylation, leading to a preference for N2 alkylation[4].
-
Thermodynamic Equilibration: In some instances, it's possible to equilibrate a mixture of isomers to favor the more thermodynamically stable product, which is often the N1-substituted indazole[4].
Issue 2: Formation of Over-Nitrated and Oxidized Byproducts
Q3: My reaction is producing di- or tri-nitrated indazoles, leading to a low yield of the desired mono-nitro product.
A: Over-nitration is a common side reaction, especially when using strong nitrating agents or harsh reaction conditions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Concentrated nitric and sulfuric acids can be aggressive and lead to multiple nitrations on the aromatic ring[1].
Q4: I am isolating a significant amount of a carboxylic acid byproduct instead of the expected nitroindazole derivative.
A: The formation of a carboxylic acid, such as 6-nitro-1H-indazole-3-carboxylic acid when starting from 6-nitroindole, is a known side reaction[7]. This is often due to the oxidation of an intermediate or the final product.
Potential Causes & Solutions:
-
Oxidative Side Reactions: The reaction conditions, particularly in acidic media, can promote oxidation. This can occur through a plausible dediazoniation process followed by oxidation[7].
-
Recommendation: Careful control of the reaction temperature and time is essential to minimize the formation of this byproduct[7]. Lowering the temperature and reducing the reaction time once the starting material is consumed can help prevent over-oxidation.
-
Issue 3: Formation of Colored Impurities and Dimers
Q5: My reaction mixture has a deep red or brown color, and I'm having difficulty purifying my product.
A: The formation of intensely colored impurities is a documented side reaction, particularly when working with electron-rich indoles or under non-optimized conditions[7].
Potential Causes & Solutions:
-
Dimer Formation: These colored byproducts are often dimers formed from the nucleophilic addition of the starting material to a reaction intermediate[7].
Q6: I'm observing a yellow precipitate during the diazotization step of my synthesis.
A: In syntheses involving diazotization, such as the preparation of 5-nitroindazole from 2-amino-5-nitrotoluene, a yellow precipitate can form.
Potential Causes & Solutions:
-
Diazoamino Compound Formation: This precipitate is presumed to be a diazoamino compound, which is insoluble in most organic solvents[8].
Visualizing Reaction Pathways
Understanding the desired reaction pathway in relation to potential side reactions is crucial for troubleshooting. The following diagrams illustrate key synthetic routes and common pitfalls.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Nitro-1H-indazole-3-carbonitrile
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 4-Nitro-1H-indazole-3-carbonitrile. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. The guidance herein is based on established principles of organic chemistry and purification science, tailored to the specific structural features of the target molecule.
Introduction to Purification Challenges
4-Nitro-1H-indazole-3-carbonitrile possesses a unique combination of functional groups that can present purification challenges. The indazole core contains both a weakly acidic N-H proton and a basic pyridinic nitrogen, allowing for potential acid-base interactions. The nitro group is a strong electron-withdrawing group that increases the compound's polarity and can lead to strong interactions with polar stationary phases. The nitrile group also contributes to the overall polarity. These features can result in issues such as poor solubility, peak tailing in chromatography, and difficulty in crystallization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-Nitro-1H-indazole-3-carbonitrile using common laboratory techniques.
I. Column Chromatography
Column chromatography is a primary method for purifying nitroindazole derivatives.[1] However, the polarity and functional groups of 4-Nitro-1H-indazole-3-carbonitrile can lead to complications.
Q1: I'm having trouble getting good separation of my target compound from impurities. The spots are too close on the TLC plate. What can I do?
A1: Achieving good separation requires optimizing the mobile phase. Given the polar nature of your compound, a systematic approach to solvent selection is crucial.
-
Expertise & Experience: The key is to modulate the eluent strength to find a window where your target compound and impurities have significantly different affinities for the silica gel.
-
Causality: The separation is governed by the equilibrium of the analyte between the stationary phase (silica) and the mobile phase. Small changes in solvent composition can shift this equilibrium.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Start with a common solvent system like Ethyl Acetate/Hexane. If separation is poor, systematically vary the ratio. If that fails, try a more polar system like Dichloromethane/Methanol.[2]
-
Introduce a Third Solvent: Sometimes, a three-component mobile phase can provide better resolution. For example, adding a small amount of methanol to a Dichloromethane/Ethyl Acetate mixture can improve separation.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. For basic compounds like indazoles, neutral or basic alumina can sometimes give better results and reduce tailing compared to acidic silica gel.[2]
-
| Solvent System | Typical Starting Ratio (v/v) | Application Notes |
| Ethyl Acetate / Hexane | 30:70 to 70:30 | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Effective for more polar compounds. |
| Chloroform / Acetone | 90:10 to 70:30 | An alternative system with different selectivity. |
Q2: My compound is streaking or "tailing" badly on the TLC and column. How can I get sharp, well-defined bands?
A2: Tailing is a common issue for compounds with basic nitrogen atoms, like the indazole ring, on acidic silica gel.
-
Causality: The basic nitrogen on the indazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to a slow dissociation from the stationary phase, causing the elongated tail.
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to your mobile phase.[2] Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% will neutralize the acidic sites on the silica, leading to symmetrical peaks.
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or Celite. Evaporate the solvent to get a dry powder and load this onto the column. This technique often results in sharper bands.[2]
-
Workflow for Troubleshooting Column Chromatography Issues
Caption: Troubleshooting workflow for column chromatography.
II. Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be found.
Q1: I'm struggling to find a good recrystallization solvent for my compound. It's either too soluble in everything or not soluble enough.
A1: Finding the ideal solvent is a process of trial and error, but it can be done systematically.
-
Principle of Recrystallization: The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[3]
-
Troubleshooting Steps:
-
Single Solvent Screening: Test a range of solvents with varying polarities. Place a few milligrams of your crude product in a test tube and add a few drops of the solvent. Observe solubility at room temperature and then heat the mixture. Good candidates will show low solubility at room temperature and high solubility upon heating.
-
Mixed Solvent Systems: If no single solvent is ideal, use a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly. A common combination for compounds like this might be Ethanol/Water or Acetone/Hexane.[3][4]
-
| Solvent Type | Examples | Notes |
| Alcohols | Methanol, Ethanol | Often good solvents for polar compounds. |
| Ketones | Acetone | Can be a good "soluble" solvent in a mixed system. |
| Esters | Ethyl Acetate | Medium polarity, worth testing. |
| Halogenated | Dichloromethane | Use with caution due to volatility. |
| Aprotic Polar | Acetonitrile, DMF | May be too good of a solvent, but useful for dissolving initially. |
| Non-polar | Hexane, Toluene | Likely to be "poor" solvents, useful for precipitating the compound. |
Q2: My compound "oils out" instead of forming crystals when the solution cools. What should I do?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: The compound is coming out of solution before the solution has cooled enough for a crystal lattice to form. This is common with impure compounds or when cooling is too rapid.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a little more of the "good" solvent to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help promote the formation of crystals instead of oil.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of 4-Nitro-1H-indazole-3-carbonitrile?
A1: Due to the presence of the nitro group, the nitrile group, and the indazole ring system, this compound is expected to be quite polar. On a silica gel TLC plate eluted with a mid-polarity solvent system like 50% Ethyl Acetate/Hexane, it would likely have a low to moderate Rf value.
Q2: What are some common impurities I might encounter?
A2: Impurities will depend on the synthetic route. A common synthesis involves the reaction of a substituted benzonitrile with hydrazine.[5] Potential impurities could include unreacted starting materials, regioisomers (if the substitution pattern allows), or byproducts from side reactions like hydrolysis of the nitrile group to a carboxylic acid or amide.
Q3: Is 4-Nitro-1H-indazole-3-carbonitrile stable under typical purification conditions?
A3: Indazole derivatives are generally stable. However, prolonged exposure to strong acids or bases should be avoided. The nitro group is robust, but care should be taken if using reducing conditions. For chromatography, using a neutral mobile phase (or one with a small amount of triethylamine) is generally safe.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.
-
HPLC or LC-MS: This is an excellent way to determine purity quantitatively.[6][7]
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
General Purification Protocols
Protocol 1: Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 40% Ethyl Acetate in Hexane + 0.5% Triethylamine).
-
Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 4-Nitro-1H-indazole-3-carbonitrile in a minimal amount of a polar solvent (like acetone or dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely.
-
Elution: Carefully add the dried sample to the top of the column. Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Visualizing the General Chromatography Workflow
Caption: A general experimental workflow for column chromatography.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem. Retrieved from [Link]
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 17(11), 13086-13103.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.
- Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. 126(4), 1055–1062.
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitro-1H-indazole. PubChem. Retrieved from [Link]
-
GRG Life Sciences. (n.d.). 4-Nitro 1H indazole. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ruichu Bio. (n.d.). 4-Nitro-1H-indazole-3-carbonitrile 1260386-34-2. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Promega Connections. (2018). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Retrieved from [Link]
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(21), 7247.
-
National Center for Biotechnology Information. (n.d.). 3-bromo-4-nitro-1H-indazole. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
PubChemLite. (n.d.). 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
National Center for Biotechnology Information. (n.d.). 5-nitro-1H-indazole. PubChem. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 7. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for Indazole Functionalization
Welcome to the Technical Support Center for Indazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, but its unique electronic properties can present significant synthetic challenges.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the functionalization of indazoles, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: Why is achieving regioselectivity in N-alkylation of indazoles so challenging?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Alkylation can occur at either position, often resulting in a mixture of regioisomers that can be difficult to separate.[2] The ratio of N1 to N2 alkylation is highly sensitive to a combination of steric and electronic factors of the indazole substrate, as well as reaction conditions like the choice of base, solvent, and electrophile.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to favor N1 substitution under equilibrating conditions.[3][4]
Q2: My Suzuki-Miyaura coupling reaction on a halo-indazole is giving a low yield. What are the likely causes?
Low yields in Suzuki-Miyaura couplings with indazoles can stem from several factors. Catalyst deactivation is a common issue, as the nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, inhibiting its activity.[5] The quality of the boronic acid is also critical; degradation to boroxines can occur with exposure to moisture.[6] Additionally, the choice of base and solvent system is paramount and must be carefully optimized for your specific substrate.[7] For nitrogen-rich heterocycles like indazole, protodeboronation of the boronic acid can also be a significant side reaction, especially at higher temperatures.[5][8]
Q3: What are the best practices for choosing a protecting group for the indazole nitrogen?
The ideal protecting group depends on the planned synthetic route and the stability required for subsequent reaction steps.[9] Key considerations include:
-
Desired Regioselectivity: Some protecting groups can direct subsequent functionalization to a specific position. For example, a bulky protecting group at N1 can sterically hinder that position and favor reactions at other sites.
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent steps.
-
Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of your final product.[10][11]
Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), benzyl (Bn), and tosyl (Ts).[9]
Q4: I am observing significant side products in my indazole bromination. How can I improve the selectivity?
The formation of side products, such as di- or tri-brominated indazoles, is often due to an excess of the brominating agent or reaction conditions that are too harsh.[12] The regioselectivity of bromination (e.g., C3 vs. other positions) can be influenced by the reaction medium. Acidic conditions can favor bromination at positions other than C3, so performing the reaction under neutral or basic conditions is often preferred for C3-bromination.[12] For substituted indazoles, the existing substituents will also direct the position of bromination.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific problems you may encounter during your experiments.
Guide 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2)
Problem: My N-alkylation of a substituted indazole is producing an inseparable mixture of N1 and N2 isomers, with no clear preference for the desired product.
Causality: The N1/N2 ratio in indazole alkylation is a delicate balance of kinetic and thermodynamic control. The choice of base and solvent system is the most critical factor influencing this outcome.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Detailed Recommendations:
| Scenario | Recommended Action | Rationale |
| Need to favor N1-alkylation | Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[2][4] | This combination is known to strongly favor N1-alkylation. For indazoles with a C3-carboxylate group, a sodium-chelated intermediate can form, which sterically hinders the N2 position.[2] |
| Need to favor N2-alkylation | Employ Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate). | The Mitsunobu reaction often shows a preference for the formation of the N2-alkylated regioisomer.[4] |
| Reaction with NaH/THF is sluggish | After initial stirring at room temperature, gently warm the reaction to 50°C. | Increasing the temperature can improve the reaction rate and drive it to completion while maintaining high N1-selectivity.[4] |
| Persistent mixture of isomers | For substrates with certain electronic properties (e.g., electron-donating groups), achieving high selectivity can be challenging. Consider a protecting group strategy if direct alkylation is not yielding the desired outcome. | Protecting one nitrogen atom will force alkylation to occur at the other, after which the protecting group can be removed. |
Experimental Protocol: Selective N1-Alkylation of a 1H-Indazole-3-carboxylate [2]
-
To a stirred solution of the 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0°C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Guide 2: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling
Problem: My Suzuki-Miyaura coupling of a 3-iodo-indazole with an arylboronic acid is resulting in a low yield of the desired product, with significant recovery of the starting material.
Causality: The success of a Suzuki-Miyaura coupling is highly dependent on the stability and activity of the palladium catalyst, the quality of the reagents, and the specific reaction conditions. The indazole moiety itself can interfere with the catalytic cycle.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Detailed Recommendations:
| Potential Cause | Recommended Action | Rationale |
| Poor Reagent Quality | Use freshly purchased or recrystallized boronic acid. Ensure the base is anhydrous and the solvents are thoroughly degassed. | Boronic acids can decompose to boroxines upon exposure to moisture, rendering them inactive in the coupling reaction.[6] Oxygen can deactivate the palladium catalyst. |
| Catalyst Inhibition | For unprotected indazoles, consider protecting the N-H with a group like Boc or SEM. | The lone pair of electrons on the indazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[5] Protecting the nitrogen prevents this interaction. |
| Suboptimal Ligand | Screen a variety of phosphine ligands. For challenging couplings, bulky, electron-rich ligands like XPhos or SPhos can be effective. | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. |
| Inappropriate Base/Solvent | Systematically screen different base and solvent combinations. Common choices include K₂CO₃ or Cs₂CO₃ as the base, and DMF, dioxane, or toluene as the solvent.[7] | The base is required to activate the boronic acid, and the solvent can influence the solubility of the reagents and the stability of the catalytic species. |
| Low Reaction Temperature | If the reaction is sluggish, cautiously increase the temperature. | While higher temperatures can promote decomposition, some Suzuki couplings require more thermal energy to proceed at a reasonable rate. |
Guide 3: Unsuccessful BOC Deprotection
Problem: I am trying to deprotect my N-Boc-indazole using standard acidic conditions (e.g., TFA in DCM), but the reaction is incomplete, or my product is degrading.
Causality: While the Boc group is typically acid-labile, the stability of N-Boc-indazoles can be greater than that of other N-Boc protected amines. In some cases, the indazole ring itself may be sensitive to strong acidic conditions.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unsuccessful BOC deprotection.
Detailed Recommendations:
| Scenario | Recommended Action | Rationale |
| Incomplete Deprotection with TFA/DCM | Increase the concentration of trifluoroacetic acid (TFA) or use neat TFA. You can also extend the reaction time.[14] | A higher concentration of acid can accelerate the cleavage of the Boc group. |
| Product Degradation Under Strong Acid | Switch to a milder deprotection method. A notable alternative is using sodium borohydride (NaBH₄) in ethanol.[15] | This method is particularly effective for the selective deprotection of N-Boc-imidazoles and pyrazoles (including indazoles) and is tolerant of many other functional groups. |
| Substrate has other acid-sensitive groups | The NaBH₄ in ethanol method is a good first choice. | This avoids the use of strong acids that could cleave other protecting groups like t-butyl esters or acetals. |
Experimental Protocol: Mild Deprotection of N-Boc-Indazole [15]
-
Dissolve the N-Boc-protected indazole (1.0 equiv) in ethanol (95% or absolute).
-
Add sodium borohydride (NaBH₄, 3.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully add water to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.
Section 3: Data Summary Tables
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of a Substituted 1H-Indazole
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) |
| 1 | K₂CO₃ | DMF | 120 | 58:42 | >99 |
| 2 | NaH | THF | 25 | >99:1 | 57 |
| 3 | NaH | THF | 50 | >99:1 | >99 |
| 4 | Cs₂CO₃ | DMF | 25 | 60:40 | 85 |
| 5 | DBU | CH₃CN | 80 | 45:55 | 95 |
Data synthesized from multiple sources for illustrative purposes.[4][16]
Table 2: Optimization of Suzuki-Miyaura Coupling for a 7-Bromo-1H-Indazole Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | DMF | 140 | 0 |
| 2 | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| 3 | Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ | Toluene | 110 | 88 |
| 4 | Pd/C (10) | - | K₂CO₃ | Ethanol/H₂O | 80 | 45 |
Data synthesized from multiple sources for illustrative purposes.[7]
References
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2020). Tetrahedron Letters, 61(38), 152309.
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 100-146.
-
The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. Available at: [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Wang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Scientific Reports, 13(1), 2118. Available at: [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. Available at: [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(10), 2639.
- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (2020). Chemical Science, 11(31), 8256-8263.
- Alam, M. M., & Keating, M. J. (2021).
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.
- Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. (2016). Organic Letters, 18(13), 3218-3221.
- Synthesis of Indazoles by Oxidative N–N Bond Form
-
Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF. ResearchGate. Available at: [Link]
-
(PDF) Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]
- da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 245-252.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2011). Tetrahedron Letters, 52(20), 2629-2631.
- Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. (2016). Organic Letters, 18(13), 3218-3221.
-
Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. ACS Publications. Available at: [Link]
-
Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? : r/OrganicChemistry. Reddit. Available at: [Link]
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (2015). Organic Letters, 17(18), 4542-4545.
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
- da Silva, A. B., et al. (2021). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 17, 245-252.
- Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(20), 14049-14055.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(12), 6763-6771.
-
Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. Available at: [Link]
- Protecting Groups. (2011).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). The Journal of Organic Chemistry, 76(8), 2776-2787.
- Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(20), 14049-14055.
-
(PDF) Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2008). Molecules, 13(3), 590-598.
-
Protecting Groups. chem.iitb.ac.in. Available at: [Link]
-
2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks. Available at: [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2023). Journal of Medicinal Chemistry, 66(15), 10189-10214.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc, 2020(8), 115-124.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Stability issues of 4-Nitro-1H-indazole-3-carbonitrile under acidic conditions
Welcome to the technical support guide for 4-Nitro-1H-indazole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Introduction: Understanding the Molecule
4-Nitro-1H-indazole-3-carbonitrile is a heterocyclic compound featuring an indazole core, a nitro group at the 4-position, and a nitrile group at the 3-position. The strong electron-withdrawing nature of both the nitro (-NO₂) and nitrile (-CN) groups significantly influences the chemical reactivity and stability of the molecule.[1][2] While the indazole ring itself is relatively stable, the functional groups are susceptible to degradation under certain experimental conditions, especially in acidic media.
This guide will focus on the most probable degradation pathway—acid-catalyzed hydrolysis of the nitrile group—and provide a framework for identifying and mitigating stability issues.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the concentration of 4-Nitro-1H-indazole-3-carbonitrile in my acidic reaction mixture over time. What is the likely cause?
A: The most probable cause of instability for 4-Nitro-1H-indazole-3-carbonitrile in acidic aqueous solutions is the hydrolysis of the nitrile (-CN) group.[3] Under acidic conditions, the nitrile group can undergo a two-step hydrolysis, first to an amide intermediate (4-Nitro-1H-indazole-3-carboxamide) and subsequently to the corresponding carboxylic acid (4-Nitro-1H-indazole-3-carboxylic acid).[3] The rate of this hydrolysis is often dependent on the acid concentration, temperature, and the specific solvent system used.
Q2: What are the expected degradation products of 4-Nitro-1H-indazole-3-carbonitrile in an acidic environment?
A: The primary and most anticipated degradation product is 4-Nitro-1H-indazole-3-carboxylic acid .[4][5][6][7][8] Depending on the reaction conditions, the intermediate amide, 4-Nitro-1H-indazole-3-carboxamide , may also be observed. It is crucial to monitor for the appearance of new peaks in your analytical chromatograms that could correspond to these species.
Q3: Can the nitro group also be a source of instability?
A: While nitrile hydrolysis is the more common pathway in acidic media, the nitro group can also be susceptible to reduction under certain conditions, for instance, in the presence of reducing agents or specific metal catalysts. This would lead to the formation of compounds like 4-amino-1H-indazole-3-carbonitrile. However, in a standard acidic reaction without strong reducing agents, this is a less likely primary degradation pathway. Nitroaromatic compounds can also be sensitive to light (photodegradation), so it is always advisable to protect solutions from light.
Q4: How can I monitor the stability of my compound during an experiment?
A: The most effective way to monitor the stability is by using High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12] You should take time-point samples from your reaction mixture and analyze them for the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products. For definitive identification of these new peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[12][13][14][15][16][17]
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, more polar peak in HPLC analysis. | Acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid. | 1. Confirm Identity: Use LC-MS to confirm if the new peak's mass corresponds to 4-Nitro-1H-indazole-3-carboxylic acid (MW: 207.14 g/mol ).[4][5][6][7][8]2. Modify Conditions: If hydrolysis is confirmed and undesirable, consider lowering the reaction temperature, reducing the acid concentration, or decreasing the amount of water in the reaction mixture. |
| Broad or tailing peak shape for the parent compound. | On-column degradation or interaction with the stationary phase. | 1. Optimize HPLC Method: Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to improve peak shape.[9][11]2. Use a Different Column: Phenyl-hexyl columns can offer different selectivity for aromatic compounds compared to standard C18 columns. |
| Inconsistent results or poor recovery. | Degradation during sample preparation or storage. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of 4-Nitro-1H-indazole-3-carbonitrile for your experiments.2. Control Storage: If solutions must be stored, keep them at low temperatures (2-8°C) and protected from light. |
| Solution changes color over time. | Formation of colored degradation products or impurities. | 1. Analyze Immediately: Correlate the color change with analytical data (HPLC) to identify the responsible species.2. Inert Atmosphere: If oxidation is suspected, prepare and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Forced Degradation Study to Confirm Acidic Instability
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, a practice known as a forced degradation study.[14][18][19][20][21]
Objective: To determine the stability of 4-Nitro-1H-indazole-3-carbonitrile in acidic conditions and identify the primary degradation product.
Materials:
-
4-Nitro-1H-indazole-3-carbonitrile
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with UV detector
-
LC-MS system (recommended)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Nitro-1H-indazole-3-carbonitrile in acetonitrile.
-
Acidic Stress Sample:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 4 hours.
-
At time points 0, 1, 2, and 4 hours, withdraw a 100 µL aliquot.
-
Immediately neutralize the aliquot with 100 µL of 1 M NaOH.
-
Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
Control Sample:
-
Mix 1 mL of the stock solution with 1 mL of deionized water.
-
Treat this sample identically to the acidic stress sample (heating and time points).
-
-
HPLC Analysis:
-
Analyze all time-point samples using the HPLC method outlined in Protocol 2.
-
Monitor the peak area of the parent compound and the formation of any new peaks.
-
-
LC-MS Analysis (for peak identification):
-
Analyze the 4-hour acidic stress sample using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation product(s).
-
Expected Outcome: You should observe a time-dependent decrease in the peak area of 4-Nitro-1H-indazole-3-carbonitrile in the acidic stress samples, with a corresponding increase in a new, more polar peak. The LC-MS analysis of this new peak is expected to show an [M+H]⁺ ion at m/z 208.03, corresponding to 4-Nitro-1H-indazole-3-carboxylic acid.
Protocol 2: HPLC Method for Stability Monitoring
Objective: To provide a reliable HPLC method for separating 4-Nitro-1H-indazole-3-carbonitrile from its primary degradation product.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizing the Degradation Pathway and Workflow
Degradation Pathway
Caption: Predicted degradation pathway under acidic conditions.
Experimental Workflow
Caption: Workflow for investigating acidic stability.
References
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Alkorta, I., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Shimadzu. (n.d.). Qualitative Analysis of Drug Metabolites Using LCMS-9050. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
FDER. (n.d.). 4-Nitro-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Soares, L. A. L., et al. (2021). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Lead Sciences. (n.d.). 5-Nitro-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
-
Shimadzu. (2020). Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030. Retrieved from [Link]
- Google Patents. (n.d.). US3948968A - Preparation of nitriles from carboxylic acids.
-
ResearchGate. (n.d.). Direct Synthesis of Nitriles from Carboxylic Acids Using Indium Catalyzed Transnitrilation: Mechanistic and Kinetic Study. Retrieved from [Link]
-
Han, J., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Retrieved from [Link]
-
PubMed Central. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
-
MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Nitro-1H-indazole-3-carboxylic acid - Lead Sciences [lead-sciences.com]
- 7. 885521-31-3|4-Nitro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Separation of 1H-Imidazole, 4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. biomedres.us [biomedres.us]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. an.shimadzu.com [an.shimadzu.com]
- 17. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ijrpp.com [ijrpp.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Palladium-Catalyzed Cyanation of Indazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cyanation of indazoles. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion rates in your experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to provide you with actionable solutions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when encountering difficulties with this specific transformation.
Q1: My palladium-catalyzed cyanation of a substituted indazole is giving very low conversion. What are the most common culprits?
Low conversion in palladium-catalyzed cyanations, particularly with heterocyclic substrates like indazoles, can stem from several factors. The most frequent issues are related to:
-
Catalyst Inactivation: The palladium catalyst is susceptible to deactivation by excess cyanide ions, which can poison the active catalytic species.[1][2] This is a well-documented challenge in cyanation reactions.[1][2]
-
Substrate-Related Issues: The electronic and steric properties of your specific indazole substrate can significantly impact the reaction. Additionally, impurities in the starting material can interfere with the catalyst.
-
Reaction Conditions: Suboptimal choices of ligand, solvent, base, temperature, or cyanide source can all lead to poor performance.
-
Atmospheric Contamination: The presence of oxygen or moisture can be detrimental to the catalytic cycle, especially during the formation of the active Pd(0) species.
Q2: Which cyanide source is best for the cyanation of indazoles?
The choice of cyanide source is critical and involves a trade-off between reactivity and toxicity.
-
Zinc Cyanide (Zn(CN)₂): This is a widely used and often preferred cyanide source due to its lower toxicity compared to alkali metal cyanides.[2][3] Its low solubility in organic solvents can also be advantageous, as it helps to maintain a low concentration of free cyanide ions in solution, thereby minimizing catalyst poisoning.[2]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and inexpensive alternative, potassium ferrocyanide has gained popularity as a safer cyanide source.[2][4][5] It often requires the use of a base, such as potassium carbonate or acetate, to facilitate the release of cyanide ions.[2][6]
-
Alkali Metal Cyanides (KCN, NaCN): While highly reactive, these are also highly toxic and their high solubility can lead to rapid catalyst deactivation.[3][7] Their use often requires rigorously anhydrous conditions and careful control of concentration.[2]
| Cyanide Source | Key Advantages | Key Disadvantages |
| Zn(CN)₂ | Lower toxicity, low solubility minimizes catalyst poisoning. | Can require higher temperatures or longer reaction times. |
| K₄[Fe(CN)₆] | Non-toxic, inexpensive, and easy to handle.[2][4][5] | Often requires a base for activation and can be less reactive. |
| KCN / NaCN | Highly reactive. | Highly toxic, high solubility can lead to catalyst deactivation. |
Q3: How do I choose the right palladium catalyst and ligand for my indazole cyanation?
The selection of the palladium source and, more importantly, the phosphine ligand is crucial for a successful reaction.
-
Palladium Source: Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[8] Pre-catalysts, where the ligand is already coordinated to the palladium center, can offer improved efficiency and reproducibility.[2]
-
Ligands: For challenging substrates like indazoles, bulky and electron-rich phosphine ligands are often required. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. Popular and effective choices include:
The optimal ligand can depend on the specific electronic and steric properties of your indazole substrate. It is often necessary to screen a small number of ligands to identify the best performer for your particular system.
II. In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and solving low conversion issues.
Problem 1: No or Minimal Product Formation
If you are observing little to no formation of your desired cyanated indazole, the issue likely lies with the fundamental components of your reaction.
Possible Cause 1A: Inactive Catalyst
The active catalyst in these reactions is a Pd(0) species, which is typically generated in situ from a Pd(II) precursor like Pd(OAc)₂.[6] If this reduction does not occur efficiently, the catalytic cycle will not initiate.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction vessel. Use a Schlenk line or a glovebox to set up the reaction under an inert atmosphere (nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.
-
Check Your Palladium Source: Ensure your palladium precursor has not degraded. Older bottles of palladium acetate, for example, can be less active.
-
Consider a Pre-catalyst: Using a well-defined Pd(0) source like Pd₂(dba)₃ or a palladacycle pre-catalyst can bypass potential issues with the in situ reduction step.[2][9]
Possible Cause 1B: Poor Substrate Quality
Impurities in your indazole starting material can act as catalyst poisons.
Troubleshooting Steps:
-
Purify the Starting Material: Recrystallize or perform column chromatography on your indazole substrate to remove any potential impurities.
-
Check for Coordinating Functional Groups: If your indazole has functional groups that can strongly coordinate to palladium (e.g., unprotected amines or thiols), they may be inhibiting the catalyst. Protection of these groups may be necessary.
Problem 2: Reaction Stalls at Low to Moderate Conversion
If the reaction starts but then stops before reaching completion, catalyst deactivation during the reaction is a likely culprit.
Possible Cause 2A: Catalyst Poisoning by Cyanide
As mentioned, excess cyanide in the solution can form stable, inactive palladium-cyanide complexes, effectively removing the catalyst from the reaction cycle.[1][2][7]
Troubleshooting Steps:
-
Switch to a Less Soluble Cyanide Source: If you are using KCN or NaCN, consider switching to Zn(CN)₂ or K₄[Fe(CN)₆].[2][3] The lower solubility of these reagents helps to maintain a low, steady concentration of cyanide ions.
-
Optimize Cyanide Stoichiometry: Ensure you are not using a large excess of the cyanide source. For K₄[Fe(CN)₆], which can theoretically provide six cyanide ions, you may only need a fraction of an equivalent.[5]
-
Slow Addition: In some cases, slow addition of the cyanide source via a syringe pump can help to maintain a low concentration and prevent catalyst deactivation.
Possible Cause 2B: Ligand Degradation
Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures, leading to the formation of palladium black (inactive, precipitated palladium).[10]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a longer reaction time but can preserve the integrity of the ligand and catalyst.
-
Choose a More Robust Ligand: Some biarylphosphine ligands are more thermally stable than others. Consult the literature for ligands that have been shown to be effective at higher temperatures.
Visualizing the Troubleshooting Process
The following diagram outlines a general workflow for troubleshooting low conversion rates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of HPLC Methods for Resolving Impurities in Nitroindazole Synthesis
Welcome to the technical support center dedicated to the robust analysis of nitroindazole synthesis impurities via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the HPLC analysis of nitroindazole and its synthesis-related impurities.
Q1: What are the primary challenges in developing an HPLC method for nitroindazole impurity profiling?
A1: Developing a robust HPLC method for nitroindazole impurity profiling presents several key challenges. Firstly, the selection of a suitable column and mobile phase is critical, as different impurities can have varied chemical properties and polarities.[1] Secondly, co-elution of impurities with the main analyte or other components in the sample matrix can make accurate quantification difficult.[1] Additionally, ensuring the method has adequate sensitivity and selectivity for detecting trace-level impurities is a common hurdle. Finally, the developed method must be robust and reproducible to ensure consistent performance over time.[1]
Q2: How do I select an appropriate HPLC column for separating nitroindazole and its impurities?
A2: For the separation of nitroaromatic compounds like nitroindazole and its isomers, reversed-phase HPLC is the most common approach.[2][3] A C18 column is a good starting point due to its versatility. However, for challenging separations, especially with structural isomers that tend to co-elute, a Phenyl-Hexyl column can be advantageous.[4] The phenyl stationary phase offers pi-pi interactions with the aromatic rings of nitroindazoles, providing an additional separation mechanism beyond hydrophobicity.[4]
Q3: What are the key considerations for mobile phase optimization in nitroindazole analysis?
A3: Mobile phase optimization is crucial for achieving good resolution and peak shape.[5][6] Key factors to consider include:
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3][5] Their different selectivities can be exploited to improve the separation of closely eluting peaks.[4]
-
Aqueous Phase pH: The pH of the mobile phase is a critical parameter as it influences the ionization state of the analytes, which in turn affects their retention times.[5] For nitroindazoles, which can have acidic protons, adjusting the pH with buffers can significantly impact separation.
-
Buffer: Using a buffer helps to maintain a stable pH and improve the reproducibility of the method.[5] Common buffers include phosphate and acetate buffers.
-
Gradient vs. Isocratic Elution: For complex samples with a wide range of impurity polarities, a gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation within a reasonable analysis time.[6][7]
Q4: My peaks are tailing. What are the likely causes and how can I fix it?
A4: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between basic analytes and acidic silanol groups on the silica-based stationary phase.[8] To mitigate this, you can:
-
Lower the mobile phase pH: This suppresses the ionization of silanol groups, reducing their interaction with the analytes.[8]
-
Use a high-purity, end-capped column: Modern columns are designed with minimal residual silanol groups.
-
Add a competing base to the mobile phase: An additive like triethylamine (TEA) can mask the active silanol sites, though this is less common with modern columns.[8] Insufficient buffering can also lead to peak tailing, so ensure your buffer concentration is adequate.[8]
Q5: I am observing ghost peaks in my chromatogram. What could be the source?
A5: Ghost peaks can arise from several sources. Late eluting compounds from a previous injection are a common cause, especially in gradient analysis.[8] Ensure your gradient program includes a sufficient wash step to elute all components. Contaminants in the mobile phase or from the sample preparation process can also appear as ghost peaks. Using high-purity solvents and filtering your mobile phase can help prevent this.[3][7]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving more complex issues you may encounter during your HPLC analysis of nitroindazole synthesis.
Problem 1: Poor Resolution Between Isomeric Impurities
Symptoms:
-
Overlapping or co-eluting peaks for known or suspected isomeric impurities (e.g., 4-nitroindazole, 6-nitroindazole, and 7-nitroindazole).
-
Inability to accurately quantify individual isomers.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Stationary Phase | 1. Switch from a standard C18 column to a Phenyl-Hexyl column.[4] 2. Evaluate other stationary phases with different selectivities (e.g., C30, embedded polar group columns). | Phenyl-Hexyl columns provide alternative selectivity through π-π interactions with the aromatic rings of the nitroindazole isomers, which can enhance their separation.[4] |
| Incorrect Mobile Phase Composition | 1. Systematically vary the organic modifier (e.g., switch from acetonitrile to methanol or use a ternary mixture). 2. Fine-tune the mobile phase pH. Even small adjustments can alter the ionization and retention of isomers.[5] | Different organic solvents alter the overall polarity and specific interactions with the stationary phase, thereby affecting selectivity.[4] pH changes can subtly influence the polarity of the isomers, leading to differential retention. |
| Inadequate Gradient Profile | 1. Decrease the gradient slope (i.e., make the gradient shallower) in the region where the isomers elute. 2. Incorporate an isocratic hold during the elution of the critical pair. | A shallower gradient increases the time the analytes spend in the "ideal" mobile phase composition for their separation, thus improving resolution. |
| Insufficient Column Temperature | 1. Increase the column temperature in increments of 5°C. | Higher temperatures reduce mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. |
Problem 2: Inconsistent Retention Times
Symptoms:
-
Retention times for the main peak and impurities shift between injections or between analytical runs.
-
Failure to meet system suitability criteria for retention time precision.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Column Equilibration | 1. Increase the column equilibration time between injections, especially when changing mobile phases or after a steep gradient.[9] | The stationary phase needs sufficient time to fully equilibrate with the initial mobile phase conditions to ensure a consistent starting point for each injection. |
| Mobile Phase Preparation Issues | 1. Prepare fresh mobile phase daily.[9] 2. Ensure accurate measurement of all components. 3. Degas the mobile phase thoroughly to prevent air bubbles in the pump.[7][9] | Changes in mobile phase composition, even minor ones due to evaporation of the organic component, can significantly affect retention times. Air bubbles can cause pressure fluctuations and inconsistent flow rates. |
| Pump Performance Problems | 1. Check for leaks in the pump heads and fittings. 2. Perform a flow rate accuracy test. 3. If using a gradient, check the proportioning valve performance. | Leaks or malfunctioning pump components will lead to an inaccurate and inconsistent flow rate, directly impacting retention times. |
| Temperature Fluctuations | 1. Use a column oven to maintain a constant temperature.[9] | Retention times are sensitive to temperature changes. A stable column temperature is essential for reproducible chromatography. |
Section 3: Experimental Protocols
Protocol 1: General HPLC Method for Nitroindazole Impurity Profiling
This protocol provides a starting point for method development. Optimization will be required based on the specific impurity profile of your synthesis.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 20.0 70 25.0 95 27.0 95 27.1 20 | 35.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Protocol 2: Forced Degradation Study for Method Specificity
Forced degradation studies are essential for developing a stability-indicating HPLC method.[10][11][12]
-
Acid Hydrolysis: Dissolve the nitroindazole sample in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve the nitroindazole sample in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 2 hours.[13] Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Dissolve the nitroindazole sample in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the target concentration.
-
Thermal Degradation: Expose the solid nitroindazole sample to 105°C for 24 hours. Dissolve in the sample diluent to the target concentration.
-
Photolytic Degradation: Expose a solution of the nitroindazole sample to UV light (e.g., 254 nm) for 24 hours.
Analyze all stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Section 4: Visualizations
Diagram 1: HPLC Troubleshooting Logic
Caption: A systematic approach to HPLC method development.
References
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147–153. Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. Retrieved from [Link]
-
Yang, R., Zeng, Q., Yang, L., Yang, Y., Jiang, Z., & Wang, C. (2026). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science, 64(1). Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Unbound B2B. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (2025). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it's tablet dosage form. Retrieved from [Link]
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
- Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indazole. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. scispace.com [scispace.com]
Preventing degradation of 4-Nitro-1H-indazole-3-carbonitrile during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Nitro-1H-indazole-3-carbonitrile to prevent its degradation. Our recommendations are grounded in established principles of organic chemistry and material science, addressing the compound's unique structural features.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-Nitro-1H-indazole-3-carbonitrile during storage?
A1: The degradation of 4-Nitro-1H-indazole-3-carbonitrile is primarily influenced by three factors due to its specific functional groups (a nitroaromatic system, an indazole ring, and a nitrile group):
-
Light Exposure: Nitroaromatic compounds are frequently susceptible to photodecomposition.[1][2] Prolonged exposure to UV or even ambient laboratory light can initiate photochemical reactions, leading to the formation of impurities.
-
Elevated Temperatures: While specific thermal analysis data for this compound is not widely published, related nitro-containing heterocyclic compounds can undergo exothermic decomposition at higher temperatures.[3] Heat can accelerate the rate of any potential degradation pathway.
-
Chemical Incompatibility: The compound's stability can be compromised by contact with incompatible substances. Key incompatibilities include strong oxidizing agents, strong bases, and potentially strong acids which could catalyze hydrolysis of the nitrile group.[1][4]
Q2: What is the recommended procedure for storing 4-Nitro-1H-indazole-3-carbonitrile in the laboratory?
A2: To ensure the long-term stability of 4-Nitro-1H-indazole-3-carbonitrile, we recommend the following storage protocol, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage. | Lower temperatures slow down the kinetics of potential degradation reactions. |
| Light | Store in an amber or opaque vial, inside a light-proof secondary container (e.g., a cabinet or box). | Protects the light-sensitive nitroaromatic moiety from photolytic degradation.[1][2] |
| Atmosphere | For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. | Minimizes contact with atmospheric oxygen and moisture, which can participate in oxidative and hydrolytic degradation pathways. |
| Container | Use a tightly sealed, chemically resistant container (e.g., glass vial with a PTFE-lined cap). | Prevents exposure to atmospheric contaminants and moisture.[1][5] |
| Location | Store in a dedicated, well-ventilated cabinet for chemical reagents, away from strong acids, bases, and oxidizing agents. | Avoids accidental contact with incompatible chemicals that could induce vigorous decomposition.[6] |
Q3: I've noticed a change in the color of my 4-Nitro-1H-indazole-3-carbonitrile powder. What could this indicate?
A3: A visual change in the appearance of the compound, such as a shift from a light yellow or tan color to a darker shade (e.g., brown or reddish-brown), is a common indicator of degradation. This can result from the formation of various chromophoric byproducts due to thermal or photolytic stress. If you observe a color change, it is crucial to verify the compound's purity via analytical methods like HPLC, LC-MS, or NMR before use.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of 4-Nitro-1H-indazole-3-carbonitrile.
Issue 1: Inconsistent results in biological assays using the same batch of the compound.
-
Potential Cause: This is often a sign of compound degradation, leading to a lower concentration of the active molecule and the presence of potentially interfering byproducts. The degradation may have occurred after the initial quality control analysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Experimental Protocol: Purity Re-assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the suspect 4-Nitro-1H-indazole-3-carbonitrile in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: If a fresh, reliable lot is available, prepare a standard solution at the same concentration.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a typical starting point for nitrogen-containing heterocycles.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Data Analysis: Compare the chromatograms of the suspect and standard samples. Look for the appearance of new peaks or a significant decrease in the area of the main peak in the suspect sample.
-
Issue 2: Poor solubility of the compound compared to previous batches.
-
Potential Cause: Degradation can lead to the formation of polymeric or less soluble byproducts. Alternatively, the compound may have absorbed moisture, which can affect its dissolution properties.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any clumping or changes in the physical state of the powder, which could suggest moisture absorption.
-
Drying: Dry a small aliquot of the compound under a high vacuum for several hours (ensure the temperature is well below any known decomposition point) and re-test solubility.
-
Purity Analysis: If drying does not resolve the issue, perform purity analysis as described in the protocol above. The presence of insoluble degradation products will often be apparent during sample preparation for analysis.
-
Issue 3: Unexpected reaction outcomes when using the compound as a starting material.
-
Potential Cause: The presence of degradants can interfere with a planned chemical reaction. For instance, hydrolysis of the nitrile group to a carboxylic acid or an amide would introduce a new reactive handle, leading to unintended side products.
-
Logical Relationship Diagram:
Caption: Potential degradation pathways for the parent compound.
-
Preventative Measures:
-
Confirm Identity and Purity: Always confirm the purity of your starting material via an appropriate analytical technique (e.g., NMR, LC-MS) before initiating a reaction, especially if the material has been in storage for an extended period.
-
Inert Reaction Conditions: If the reaction chemistry allows, use anhydrous solvents and conduct the reaction under an inert atmosphere to prevent moisture-related degradation of the starting material.
-
References
- Benchchem. An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
- ResearchGate. Photostability of N@C | Request PDF.
- ResearchGate. Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2.
- NIH National Library of Medicine. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1H-Indazole-3-carboxylic acid.
- Environmental Health and Safety, University of Colorado Boulder. Chemical Incompatibility and Lab Storage Rules.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Nitrile.
- NIH National Library of Medicine. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents with applications ranging from oncology (Pazopanib) to anti-inflammatory and anti-HIV treatments.[1][2][3] Consequently, the development of efficient, selective, and scalable synthetic routes to functionalized indazoles is a cornerstone of modern medicinal chemistry. While classical methods, such as the thermal cyclization of o-hydrazinocinnamic acid, laid the groundwork, they often suffer from harsh reaction conditions, limited substrate scope, and poor control over regioselectivity.[4]
This guide moves beyond historical precedents to provide a comparative analysis of contemporary catalytic systems. We will dissect the performance of leading transition-metal, photocatalytic, and organocatalytic approaches, offering field-proven insights into their mechanisms, advantages, and practical limitations. Our objective is to equip you with the knowledge to select and implement the optimal catalytic strategy for your specific synthetic challenge.
The Workhorses: Transition-Metal Catalyzed Systems
Transition metals have revolutionized indazole synthesis by enabling bond formations that were previously challenging, particularly through C-H activation and cross-coupling reactions.[5][6][7]
Palladium-Catalyzed Strategies: Precision and Versatility
Palladium catalysis is arguably the most powerful tool for constructing complex indazole derivatives, offering exceptional control and broad functional group tolerance. Key strategies include Suzuki-Miyaura cross-coupling to build C-C bonds and, more recently, direct C-H activation/annulation for improved atom economy.[1][8]
Causality of Experimental Choice: The choice of a palladium-based system is often driven by the need for high yields and compatibility with intricate molecular architectures. The selection of the ligand (e.g., dppf, PPh₃) is critical; it modulates the electron density and steric environment of the palladium center, directly influencing catalytic activity and selectivity. For instance, bulky phosphine ligands can promote the reductive elimination step, accelerating catalyst turnover.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation of indazole.
Comparative Data: Palladium-Catalyzed Systems
| Catalyst / Ligand | Reaction Type | Substrate Example | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / dppf | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazine | tBuONa, Toluene, 100 °C | 75-90 | [2] |
| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | 3-Iodoindazole + Arylboronic acid | NaHCO₃, DMF, 80 °C | 85-95 | [9] |
| Pd(OAc)₂ / PPh₃ | Direct C3-Arylation | 1H-Indazole + Iodoarene | Ag₂CO₃, Water, 100 °C | 60-80 | [8] |
Copper-Catalyzed Systems: Cost-Effectiveness and Novel Reactivity
Copper catalysts present a more economical and sustainable alternative to palladium for certain transformations. They are particularly effective in promoting C-N bond formation and cascade reactions that build the indazole core in a single step.[10][11]
Mechanistic Insight: Copper-catalyzed cascade reactions, such as the one-pot synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide, are highly efficient.[4][12] The process involves an initial C-N coupling followed by an intramolecular C-H amination or N-N bond formation, where the copper catalyst facilitates both key steps.[10][12] This avoids the need to isolate intermediates, streamlining the synthetic workflow.
Caption: Workflow for one-pot Cu-catalyzed three-component indazole synthesis.
Comparative Data: Copper-Catalyzed Systems
| Catalyst / Ligand | Reaction Type | Substrate Example | Conditions | Yield (%) | Reference |
| CuI / 1,10-Phenanthroline | Intramolecular N-Arylation | o-Chlorinated arylhydrazone | KOH, DMF, 120 °C | 10-70 | [11] |
| Cu₂O-NP | Three-Component Reaction | 2-Bromobenzaldehyde, amine, NaN₃ | PEG 300, Ligand-free | High | [12] |
| Cu(OAc)₂·H₂O | Cyclization | o-Haloaryl N-sulfonylhydrazone | K₂CO₃, DMF, 110 °C | Good | [13] |
Rhodium, Cobalt, and Nickel Catalysis: Expanding the Toolkit
While less common than palladium and copper, catalysts based on rhodium, cobalt, and nickel offer unique reactivity profiles, often enabling challenging C-H functionalization and annulation cascades.[6][14][15]
-
Rhodium(III) catalysts excel in tandem C-H alkylation/decarboxylative cyclization reactions of azoxy compounds to form 3-acyl-2H-indazoles.[6][13]
-
Cobalt(III) has been used for C-H bond additions to aldehydes, followed by cyclization, providing a one-step assembly of N-aryl-2H-indazoles.[14]
-
Nickel(II) provides an economical method for the direct C3-acylation of 2H-indazoles using aldehydes as the acyl source, proceeding through a likely radical pathway.[15]
These systems are particularly valuable for constructing highly substituted indazoles that are difficult to access through other means.
Emerging Frontiers: Photocatalytic and Organocatalytic Synthesis
Driven by the principles of green chemistry, metal-free and light-driven methodologies are gaining significant traction.
Visible-Light Photoredox Catalysis: A Green Approach
Photoredox catalysis uses light to initiate chemical transformations under exceptionally mild conditions.[16] In indazole synthesis, this strategy has been employed for novel N-N bond formations and C-H functionalizations.[17][18]
Mechanistic Principle: A photocatalyst (e.g., a Ruthenium complex or an organic dye like 4CzIPN) absorbs visible light and enters an excited state.[17][18] This excited catalyst can then engage in single-electron transfer (SET) with a substrate, generating a radical intermediate that undergoes the desired cyclization or functionalization. This approach avoids the need for harsh oxidants and high temperatures.[19]
Caption: General principle of visible-light photoredox catalysis in indazole synthesis.
Visible-light-driven methods have successfully synthesized indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines via intramolecular N-N bond formation.[17][20] Some reactions can even proceed without any photocatalyst, relying on the substrate's ability to absorb light directly.[19]
Organocatalysis: The Metal-Free Alternative
Organocatalysis provides a pathway to indazole synthesis that avoids transition metals entirely, which is highly desirable in pharmaceutical manufacturing to prevent metal contamination in final products. These methods often rely on Brønsted acids, bases, or chiral phosphoric acids to catalyze cascade reactions.[21][22] While the scope can be narrower than metal-catalyzed routes, the operational simplicity and low cost are significant advantages. For example, N-tosylhydrazones can be converted to 3-substituted indazoles under mild, metal-free conditions.[23]
Head-to-Head Comparison and Future Outlook
The optimal choice of a catalytic system is dictated by a balance of factors including desired substitution pattern, substrate complexity, cost, and scalability.
Summary Comparison of Catalytic System Classes
| Catalytic System | Key Advantages | Key Limitations | Best For... |
| Palladium | Broadest substrate scope, high yields, excellent functional group tolerance, high regioselectivity. | High cost, potential for metal contamination, often requires inert atmosphere. | Complex, late-stage functionalization and synthesis of highly decorated indazoles. |
| Copper | Low cost, good for C-N/N-N bond formation, enables efficient one-pot cascade reactions. | Can require higher temperatures, sometimes lower yields than palladium, narrower scope for complex couplings. | Large-scale synthesis, straightforward N-arylations, and multi-component reactions. |
| Rh/Co/Ni | Unique reactivity for C-H activation and annulation, access to highly substituted patterns. | Expensive (Rh), less developed than Pd/Cu, mechanisms can be complex. | Accessing novel indazole scaffolds not readily available through other methods. |
| Photocatalysis | Extremely mild conditions (room temp), green (uses light), high functional group tolerance. | Can require specific light apparatus, catalyst loading can be high, scalability can be a challenge. | Green chemistry initiatives, synthesis of photolabile compounds, novel bond formations. |
| Organocatalysis | Metal-free (no contamination), inexpensive catalysts, operationally simple. | Generally narrower substrate scope, may require higher catalyst loading, less versatile than metal catalysis. | Early-stage synthesis, avoiding metal contamination, specific asymmetric transformations. |
Future Outlook: The field is trending towards catalysts that are more economical, sustainable, and efficient. We anticipate further growth in Earth-abundant metal catalysis (e.g., iron, nickel) and photoredox/electrochemical methods that minimize waste and energy consumption. The development of catalysts that offer precise control over regioselectivity, particularly for the synthesis of less common 2H- and 3H-indazoles, remains a significant and active area of research.
Detailed Experimental Protocols
Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling for 3-Aryl-1H-Indazole[9]
This protocol is a self-validating system; successful formation of the product, confirmed by NMR and MS, validates the efficacy of the catalytic components and conditions.
-
Reaction Setup: Under a nitrogen atmosphere, add 3-iodoindazole (1.0 equiv, e.g., 1.2 mmol), the desired arylboronic acid (1.5 equiv, 1.8 mmol), and Pd(PPh₃)₄ (0.1 equiv, 0.12 mmol) to an oven-dried round-bottom flask.
-
Solvent and Base Addition: Add DMF (e.g., 60 mL) followed by a solution of NaHCO₃ (3.0 equiv, 3.6 mmol) in a 2:1 mixture of DMF and water.
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-1H-indazole. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: One-Pot, Three-Component Copper-Catalyzed Synthesis of 2H-Indazoles[4][12]
This protocol's validity is confirmed by the successful cascade of C-N and N-N bond formations in a single pot to yield the target heterocycle.
-
Reagent Preparation: To a reaction vessel, add the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.1 equiv), sodium azide (1.5 equiv), and copper(I) oxide nanoparticles (Cu₂O-NP) or another suitable Cu(I) source (e.g., 10 mol% CuI).
-
Solvent Addition: Add a green solvent such as polyethylene glycol (PEG 300) or DMSO.
-
Reaction Execution: Heat the mixture to 110-120 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The large difference in polarity between starting materials and the product often simplifies purification by column chromatography.
-
Characterization: Confirm the structure of the resulting 2H-indazole using standard spectroscopic methods.
References
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Shaik, F., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
- Synfacts. (2024).
- Kumar, D., et al. (n.d.). Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole. New Journal of Chemistry.
- Silva, A. R. S., et al. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
- Ramírez-Sánchez, J., et al. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic-Chemistry.org.
- Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic-Chemistry.org.
- Chen, Y., et al. (2005). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 7(21), 4641-4643.
- ResearchGate. (2024).
- Johnson, M. T., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.
- ResearchGate. (n.d.).
- Kamal, A., et al. (2015). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 20(8), 14071-14087.
- Ingenta Connect. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers.
- Kumar, S., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
- Hafaiedh, I., et al. (2018). "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 23(11), 2978.
- Shaaban, M. R., et al. (2022).
- Yang, D., et al. (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters, 15(18), 4810-4813.
- Yang, D., et al. (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters.
- IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research.
- MDPI. (2022).
- BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.
- Ghosh, P., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
- Liu, J., et al. (2021). Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides. Organic Chemistry Frontiers.
- ResearchGate. (n.d.).
- Li, Y., et al. (n.d.). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. Organic & Biomolecular Chemistry.
- Caribbean Journal of Science and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- BenchChem. (2025). Comparative study of catalytic activity in imidazole synthesis.
- Wu, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3323.
- DSpace@MIT. (n.d.).
- Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(22), 8631-8634.
- Wang, S., et al. (2015). Organocatalytic Asymmetric Cascade Reactions of 7-vinylindoles: Diastereo- And Enantioselective Synthesis of C7-functionalized Indoles.
- ResearchGate. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijsdr.org [ijsdr.org]
- 19. Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Organocatalytic asymmetric cascade reactions of 7-vinylindoles: diastereo- and enantioselective synthesis of C7-functionalized indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
A Comparative Guide to the Structural Validation of 4-Nitro-1H-indazole-3-carbonitrile using NMR and Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds, such as the indazole derivatives that form the backbone of numerous therapeutic agents, subtle positional isomerism can lead to vastly different pharmacological profiles. This guide provides an in-depth technical comparison for the structural validation of 4-Nitro-1H-indazole-3-carbonitrile, a key building block in medicinal chemistry. We will explore how a multi-pronged analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), can definitively distinguish it from its constitutional isomers.
The Imperative of Unambiguous Identification
The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a nitro group and a carbonitrile moiety, as in 4-Nitro-1H-indazole-3-carbonitrile, further modulates its electronic properties and potential as a pharmacophore. However, the synthesis of such compounds can often yield a mixture of isomers, such as 5-Nitro-, 6-Nitro-, and 7-Nitro-1H-indazole-3-carbonitrile. Relying on a single analytical technique can be misleading. Therefore, a synergistic application of NMR and HRMS is not just best practice; it is essential for ensuring the integrity of downstream research and development.
Experimental Design: A Two-Fold Corroboration
Our validation strategy hinges on two pillars of analytical chemistry:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight with high precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the connectivity of atoms and, crucially, to differentiate between positional isomers based on the distinct electronic environments of their protons and carbons.
This dual approach creates a self-validating system where the precise mass measurement from HRMS corroborates the molecular formula deduced from NMR, and the detailed structural information from NMR confirms the identity of the compound with the measured mass.
Methodologies
Synthesis of 4-Nitro-1H-indazole-3-carbonitrile
A plausible synthetic route to 4-Nitro-1H-indazole-3-carbonitrile can be adapted from established procedures for the synthesis of related indazoles. A common starting material is 2-methyl-3-nitroaniline, which can undergo diazotization followed by cyclization to form the 4-nitroindazole core[1]. Subsequent introduction of the carbonitrile group at the 3-position can be achieved through various methods, such as cyanation of a 3-halo-indazole precursor.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is employed.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant m/z range to detect the protonated molecule [M+H]⁺.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure adequate signal dispersion.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, typically DMSO-d₆, which is an excellent solvent for many heterocyclic compounds.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Results and Interpretation
High-Resolution Mass Spectrometry: Confirming the Molecular Formula
The first step in our validation is to confirm the elemental composition. 4-Nitro-1H-indazole-3-carbonitrile has a molecular formula of C₈H₄N₄O₂.
| Parameter | Theoretical Value | Observed Value (HRMS) |
| Molecular Formula | C₈H₄N₄O₂ | C₈H₄N₄O₂ |
| Exact Mass | 188.0334 | 188.0332 |
| [M+H]⁺ | 189.0407 | 189.0405 |
The excellent agreement between the theoretical and observed exact mass of the protonated molecule, with a mass error of less than 5 ppm, provides strong evidence for the proposed elemental composition.
Anticipated Fragmentation Pattern: While HRMS primarily provides the parent ion mass, tandem MS/MS experiments can reveal characteristic fragmentation patterns. For nitroaromatic compounds, a common fragmentation pathway is the loss of the nitro group (NO₂) or parts of it (e.g., NO).
NMR Spectroscopy: The Key to Isomer Differentiation
While HRMS confirms the molecular formula, it cannot distinguish between the different positional isomers of nitro-1H-indazole-3-carbonitrile. This is where NMR spectroscopy becomes indispensable. The electronic environment of each proton and carbon in the indazole ring is uniquely influenced by the positions of the nitro and carbonitrile groups.
Predicted ¹H and ¹³C NMR Data for 4-Nitro-1H-indazole-3-carbonitrile and its Isomers
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Position | 4-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | 7-Nitro Isomer | Rationale for Differentiation |
| H-5 | ~8.4 (d) | - | ~8.3 (dd) | ~7.9 (t) | The proton adjacent to the nitro group in the 5-nitro isomer (H-4) and 6-nitro isomer (H-5 and H-7) will be significantly deshielded. |
| H-6 | ~7.8 (t) | ~8.2 (dd) | - | ~8.3 (d) | The coupling patterns (splitting) are key. For the 4-nitro isomer, H-5 and H-7 will be doublets, and H-6 a triplet. |
| H-7 | ~8.6 (d) | ~8.0 (d) | ~8.7 (d) | - | The proton peri to the nitro group (H-5 in 4-nitro, H-4 in 5-nitro, H-5 and H-7 in 6-nitro) will show a downfield shift. |
| N-H | ~14.0 (br s) | ~14.2 (br s) | ~14.1 (br s) | ~13.9 (br s) | The N-H proton is typically a broad singlet at a very downfield chemical shift. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Position | 4-Nitro Isomer | 5-Nitro Isomer | 6-Nitro Isomer | 7-Nitro Isomer | Rationale for Differentiation |
| C-3 | ~110 | ~112 | ~111 | ~113 | The carbon bearing the nitrile group will have a distinct chemical shift. |
| C-4 | ~148 | ~120 | ~122 | ~125 | The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded (~145-150 ppm). |
| C-5 | ~122 | ~145 | ~118 | ~128 | This provides a clear marker for the position of the nitro group. |
| C-6 | ~129 | ~115 | ~147 | ~120 | |
| C-7 | ~118 | ~125 | ~110 | ~146 | |
| C-3a | ~140 | ~141 | ~142 | ~138 | Quaternary carbons can be identified by their lack of signal in a DEPT-135 experiment. |
| C-7a | ~125 | ~126 | ~124 | ~128 | |
| -CN | ~115 | ~116 | ~115 | ~116 | The nitrile carbon typically appears in the 115-125 ppm range. |
Visualizing the Validation Workflow
Caption: Workflow for the structural validation of 4-Nitro-1H-indazole-3-carbonitrile.
Conclusion
The structural validation of 4-Nitro-1H-indazole-3-carbonitrile is a clear example of the necessity for a multi-technique analytical approach in modern chemical research. High-Resolution Mass Spectrometry provides a rapid and accurate confirmation of the elemental composition, acting as a foundational check. However, it is the nuanced information derived from ¹H and ¹³C NMR spectroscopy that allows for the definitive differentiation between the target molecule and its positional isomers. By comparing the experimental NMR spectra with predicted data based on the known effects of substituents on the indazole ring, researchers can confidently assign the correct structure. This rigorous validation is paramount for ensuring the reliability and reproducibility of scientific findings in the development of new therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5343–5352. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
A Comparative Analysis of 4-Nitro vs. 6-Nitroindazole Derivatives as Anticancer Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Nitroindazoles in Oncology
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an attractive template for the design of novel therapeutic agents. The introduction of a nitro group onto the indazole ring system can significantly modulate the molecule's physicochemical properties and biological activity, often enhancing its potency and selectivity for specific cellular targets. Among the various positional isomers, 4-nitro and 6-nitroindazole derivatives have garnered attention for their potential as anticancer agents.
This guide provides a comparative overview of the anticancer activity of 4-nitro and 6-nitroindazole derivatives, synthesizing available experimental data to elucidate their structure-activity relationships (SAR), mechanisms of action, and therapeutic potential. While the body of research on 6-nitroindazole derivatives is more extensive, this guide will also explore the available, albeit more limited, data on their 4-nitro counterparts to offer a comprehensive perspective for drug development professionals.
6-Nitroindazole Derivatives: A Promising Class of Anticancer Agents
Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity across a range of cancer cell lines. The positioning of the nitro group at the 6-position appears to be a key determinant of their cytotoxic effects.
Antiproliferative Activity and Structure-Activity Relationship
Several studies have highlighted the potent anticancer effects of 6-nitroindazole derivatives. For instance, novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the range of 5–15 μM.[2] Furthermore, certain 6-substituted aminoindazole derivatives have shown remarkable potency, with one compound displaying an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[3]
The structure-activity relationship of these compounds is complex, with the nature and position of other substituents on the indazole ring playing a crucial role in their activity. For example, the introduction of different functional groups can influence the molecule's ability to interact with its biological target and can affect its pharmacokinetic properties.
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of 6-nitroindazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. One of the primary mechanisms of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[4]
dot
Figure 2: Workflow of the MTT assay for determining cell viability.
Conclusion and Future Directions
The available evidence strongly suggests that 6-nitroindazole derivatives represent a promising avenue for the development of novel anticancer agents. Their potent antiproliferative activity, coupled with their ability to target key cancer-related pathways such as kinase signaling, underscores their therapeutic potential.
In stark contrast, the anticancer properties of 4-nitroindazole derivatives remain largely unexplored. This significant knowledge gap presents a compelling opportunity for future research. A systematic investigation into the synthesis, biological evaluation, and mechanistic understanding of 4-nitroindazole derivatives is warranted. Such studies could potentially unveil a new class of anticancer compounds with unique pharmacological profiles.
For drug development professionals, the key takeaway is the established potential of the 6-nitroindazole scaffold and the nascent, yet intriguing, possibilities offered by the 4-nitroindazole core. A direct comparative study, contingent on the generation of robust data for the 4-nitro derivatives, would be invaluable in guiding future drug design and development efforts in this promising area of oncology research.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Lee, J. H., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44949-44960. [Link]
-
Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC, 2021(8), 296-307. [Link]
-
ResearchGate. (n.d.). Graphical illustration of different types of kinase inhibitors and their mode of action. [Link]
-
El-Sayed, M. A., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie, 356(11), e2300263. [Link]
-
El-Faham, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39363-39375. [Link]
-
Wilson, W. R., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4488. [Link]
- Fratelli, M., et al. (2006). Use of 7-nitro-2,1,3-benzoxadiazole derivatives for anticancer therapy.
-
ResearchGate. (n.d.). SAR of most potent antimicrobial/anticancer compound 4e. [Link]
-
Guda, V. V., et al. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(16), 5258. [Link]
-
ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene data. [Link]
-
Raza, K., et al. (2023). Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. Journal of Molecular Modeling, 29(5), 133. [Link]
- Cai, Y., et al. (2015). Nitro imidazole derivatives and its production and use.
-
Wilson, W. R., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4488. [Link]
-
El Moctar Abeidi, M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. [Link]
-
Lee, A. R., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
Sharma, P., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 13(31), 21633-21655. [Link]
-
Li, Z., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
- Lee, K., et al. (2003). Anticancer Agent Comprising Nitroimidazole and Topoisomerase Inhibitor as Active Ingredients.
- Tang, P. C., et al. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. U.S.
-
Ali, M., et al. (2025). Integrating Graph Convolution and Attention Mechanism for Kinase Inhibition Prediction. Bioengineering, 12(7), 813. [Link]
- Cui, J., et al. (2006). Methods for preparing indazole compounds.
-
ResearchGate. (n.d.). A schematic diagram of the PI3K and MAPK signaling pathways. [Link]
-
Vollmar, M., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(28), 12559-12564. [Link]
Sources
- 1. Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Inhibitory Mechanism of 4-Nitro-1H-indazole-3-carbonitrile on Xanthine Oxidase
This guide provides a comprehensive assessment of the potential inhibitory mechanism of 4-Nitro-1H-indazole-3-carbonitrile, a compound of interest in medicinal chemistry. Given the limited direct experimental data on this specific molecule, this document establishes a scientifically grounded hypothesis by comparing its structural features to well-characterized inhibitors of Xanthine Oxidase (XO). Researchers, scientists, and drug development professionals can leverage this guide to inform initial experimental design and contextualize potential findings.
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout and other metabolic disorders.[3][4] Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy.[1] The indazole scaffold, present in our compound of interest, is a privileged structure in medicinal chemistry, known to be a core component of various enzyme inhibitors.[5][6] The addition of a nitro group can further enhance binding affinities and inhibitory potential, as seen in other enzyme inhibitors.[7][8]
Comparative Analysis of Xanthine Oxidase Inhibitors
To understand the potential efficacy of 4-Nitro-1H-indazole-3-carbonitrile, it is essential to compare it with established xanthine oxidase inhibitors. The following table summarizes the inhibitory characteristics of standard drugs, such as Allopurinol and Febuxostat, and a common natural flavonoid inhibitor, Quercetin. A hypothetical profile for 4-Nitro-1H-indazole-3-carbonitrile is included to provide a benchmark for future experimental validation.
| Compound | Target Enzyme | IC50 Value | Mechanism of Inhibition | Reference |
| Allopurinol | Xanthine Oxidase | 0.2–50 μM (variable) | Purine analogue, competitive inhibitor | [9] |
| Febuxostat | Xanthine Oxidase | 7.0 nM - 20 nM | Non-purine, mixed-type inhibitor | [9] |
| Quercetin | Xanthine Oxidase | Varies (µM range) | Mixed-type inhibitor | [10] |
| 4-Nitro-1H-indazole-3-carbonitrile | Xanthine Oxidase | To Be Determined | Hypothesized: Mixed-type | N/A |
Proposed Inhibitory Mechanism of 4-Nitro-1H-indazole-3-carbonitrile
Based on its chemical structure, 4-Nitro-1H-indazole-3-carbonitrile is proposed to act as a mixed-type inhibitor of xanthine oxidase. The indazole ring system could facilitate binding to the enzyme's active site, potentially through hydrophobic interactions and hydrogen bonding with key amino acid residues. The electron-withdrawing nature of the nitro group at the 4-position and the carbonitrile at the 3-position may enhance the compound's affinity for the molybdenum center of the enzyme, a critical component of its catalytic activity.[10] This dual interaction, both at the active site and an allosteric site, is characteristic of a mixed-type inhibitor.
Caption: Proposed interaction of 4-Nitro-1H-indazole-3-carbonitrile with the Xanthine Oxidase active site.
Experimental Protocol for Assessing Xanthine Oxidase Inhibition
To validate the inhibitory potential and determine the mechanism of action of 4-Nitro-1H-indazole-3-carbonitrile, the following detailed experimental protocol for a xanthine oxidase inhibition assay is provided. This spectrophotometric method measures the production of uric acid from xanthine.[11][12][13]
Materials and Reagents
-
Xanthine Oxidase (from bovine milk or microbial source)[11][12]
-
Xanthine solution (substrate)[12]
-
Potassium phosphate buffer (pH 7.5)[12]
-
4-Nitro-1H-indazole-3-carbonitrile (test inhibitor)
-
Allopurinol (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Experimental Workflow
Caption: Workflow for determining the IC50 and inhibition kinetics of 4-Nitro-1H-indazole-3-carbonitrile.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).[12]
-
Prepare a stock solution of xanthine (e.g., 10 mM) in a minimal amount of NaOH, then dilute with buffer to the final working concentration (e.g., 0.15 mM).[12]
-
Prepare a stock solution of xanthine oxidase in cold buffer to a concentration of 0.1-0.2 units/mL immediately before use.[12]
-
Prepare stock solutions of 4-Nitro-1H-indazole-3-carbonitrile and allopurinol in DMSO and create serial dilutions.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the buffer and the serially diluted test inhibitor or control.
-
Add the xanthine oxidase solution to each well and incubate for a pre-determined time (e.g., 5-15 minutes) at 25°C or 37°C.[11][12]
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 290-295 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of uric acid.[11][12][13]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate whether the inhibition is competitive, non-competitive, or mixed-type.[14][15]
-
Conclusion
While direct experimental evidence for the enzyme inhibitory activity of 4-Nitro-1H-indazole-3-carbonitrile is not yet prevalent in published literature, its structural characteristics suggest a strong potential as a xanthine oxidase inhibitor. The proposed mixed-type inhibitory mechanism provides a solid foundation for initial investigations. The detailed experimental protocol outlined in this guide offers a robust framework for researchers to empirically validate this hypothesis, determine the compound's potency (IC50), and elucidate its precise mechanism of action. These studies will be crucial in understanding the therapeutic potential of this and similar indazole derivatives in the context of hyperuricemia and related metabolic disorders.
References
-
ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]
-
Wikipedia. (2023). Xanthine oxidase inhibitor. Retrieved from [Link]
- Fais, A., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed Central.
-
BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit. Retrieved from [Link]
- Harris, C. M., et al. (2011). Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin. PubMed Central.
- Adedayo, B. C., et al. (2022). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI.
- Mehta, S. K., & Nayeem, N. (2015). Natural Xanthine Oxidase Inhibitors for Management of Gout: A Review.
- BenchChem. (2025).
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- ResearchGate. (n.d.). Recent highlights on xanthine oxidase inhibitors: Focus on preclinical studies.
- Khan, I., et al. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). PubMed Central.
- Li, Y., et al. (2023). Recent Advances in Xanthine Oxidase Inhibitors. PubMed.
- Chen, Y., et al. (2022). Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. Current Pharmaceutical Biotechnology.
- MacKenzie, G. M., et al. (1994). Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. PubMed.
- Williams, J. W., & Bray, R. C. (1981). Kinetic and e.p.r. studies on the inhibition of xanthine oxidase by alloxanthine (1 H-pyrazolo [3, 4-d] pyrimidine-4,6-diol). Biochemical Journal.
- ResearchGate. (n.d.). Drug like properties of select compounds (mean IC 50 values are shown).
- Kumar, G. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.
- Li, H., et al. (2004). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism.
- Jameel, R. F., & Mustafa, L. A. (2022). Partial Purification and Kinetic Study of Xanthine Oxidase from Serum of Hyperuricemia Patients. African Journal of Advanced Pure and Applied Sciences.
- Edmondson, D. E. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- Shaw, S. (2023). The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value?
- Williams, J. W., & Bray, R. C. (1981). Kinetic and e.p.r. studies on the inhibition of xanthine oxidase by alloxanthine (1 H-pyrazolo [3, 4-d] pyrimidine-4,6-diol). PubMed.
Sources
- 1. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]
- 3. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - Chen - Current Pharmaceutical Biotechnology [rjeid.com]
- 8. Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. Partial Purification and Kinetic Study of Xanthine Oxidase from Serum of Hyperuricemia Patients | African Journal of Advanced Pure and Applied Sciences [aaasjournals.com]
- 15. Kinetic and e.p.r. studies on the inhibition of xanthine oxidase by alloxanthine (1 H-pyrazolo [3, 4-d] pyrimidine-4,6-diol) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 4-Nitro-1H-indazole-3-carbonitrile
This guide provides a comprehensive comparison and cross-validation of two prominent analytical methods—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the precise quantification of 4-Nitro-1H-indazole-3-carbonitrile. It is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable quantitative data.
The Imperative for Precise Quantification: 4-Nitro-1H-indazole-3-carbonitrile
4-Nitro-1H-indazole-3-carbonitrile is a key starting material and potential impurity in the synthesis of various pharmacologically active compounds. Its intrinsic reactivity and potential toxicity necessitate stringent control over its concentration in drug substances and products. Inaccurate quantification can lead to significant consequences, including compromised batch quality, inconsistent clinical outcomes, and potential patient safety risks. Therefore, the development and validation of reliable analytical methods are not merely procedural requirements but cornerstones of pharmaceutical quality assurance.
The process of analytical method cross-validation is essential when data is generated by different methods, for instance, when a method is transferred from a research laboratory to a quality control (QC) laboratory, or when a legacy method is updated. It serves as a documented process to demonstrate that two distinct analytical methods provide equivalent results, ensuring data integrity and consistency throughout the drug development lifecycle. This aligns with principles outlined in international regulatory guidelines, which emphasize the importance of well-characterized and validated analytical procedures.
Rationale for Method Selection
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. 4-Nitro-1H-indazole-3-carbonitrile possesses a chromophore (the nitro-aromatic system) making it suitable for UV detection, and it is ionizable, which allows for detection by mass spectrometry.
-
Method A: HPLC-UV . This technique is a workhorse in QC laboratories due to its robustness, cost-effectiveness, and simplicity. It is an ideal choice for routine analysis and release testing where high throughput and reliability are paramount.
-
Method B: UPLC-MS . This method offers superior sensitivity and selectivity compared to HPLC-UV. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and higher resolution. Mass spectrometry provides mass-to-charge ratio information, which offers unambiguous identification and quantification, making it invaluable for impurity profiling and low-level detection.
Method A: Validation of the HPLC-UV Method
The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.
Principle of HPLC-UV
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 4-Nitro-1H-indazole-3-carbonitrile, a reversed-phase column is typically employed, where the analyte is retained based on its hydrophobicity. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the resulting peak area is directly proportional to its concentration.
Experimental Protocol: HPLC-UV
-
Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Reagents : Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent), Formic Acid (reagent grade).
-
Chromatographic Conditions :
-
Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : 60:40 ACN:Water with 0.1% Formic Acid
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 10 µL
-
Detection Wavelength : 280 nm
-
-
Standard Preparation : A stock solution of 1 mg/mL 4-Nitro-1H-indazole-3-carbonitrile is prepared in ACN. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation : The drug product or substance is accurately weighed and dissolved in ACN to achieve a theoretical concentration within the calibration range. The solution is filtered through a 0.45 µm PTFE syringe filter prior to injection.
Validation Workflow
The validation protocol is designed as a self-validating system, where the successful completion of each step provides confidence for the next. The workflow ensures that all key performance characteristics are systematically evaluated against pre-defined acceptance criteria derived from ICH Q2(R1) guidelines.
Caption: HPLC-UV Method Validation Workflow.
Method B: Validation of the UPLC-MS Method
Principle of UPLC-MS
UPLC-MS combines the high-resolution separation of UPLC with the sensitive and selective detection capabilities of mass spectrometry. After separation on the UPLC column, the analyte enters the mass spectrometer source (e.g., Electrospray Ionization - ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) is often used, where the instrument only monitors for the specific m/z of the target analyte, providing exceptional selectivity and reducing background noise.
Experimental Protocol: UPLC-MS
-
Instrumentation : Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Reagents : Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Chromatographic Conditions :
-
Column : ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase : A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid (Gradient elution)
-
Flow Rate : 0.5 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 2 µL
-
-
MS Conditions :
-
Ionization Mode : ESI Negative
-
Capillary Voltage : 2.5 kV
-
Cone Voltage : 30 V
-
Source Temperature : 150 °C
-
Desolvation Temperature : 400 °C
-
SIM Ion : m/z for [M-H]⁻
-
-
Standard and Sample Preparation : Similar to HPLC-UV, but standards and samples are prepared at a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL) due to the higher sensitivity of the MS detector.
Cross-Validation Protocol: A Bridge Between Methods
The core of this guide is the cross-validation study, designed to demonstrate the interchangeability of the HPLC-UV and UPLC-MS methods.
Objective and Strategy
The objective is to analyze a single set of samples using both validated methods and to compare the quantitative results statistically. The strategy involves selecting a minimum of three batches of material, covering the expected concentration range, and having them analyzed by different analysts on different days to incorporate inter-day and inter-analyst variability.
Statistical Analysis
The data sets obtained from the two methods should be compared to determine if there are any statistically significant differences.
-
Student's t-test : This test can be used to compare the mean values of the results obtained from the two methods. A p-value greater than 0.05 typically indicates no significant difference between the means.
-
Bland-Altman Plot : This is a graphical method to plot the difference between the two measurements against their average. It helps to visualize the agreement between the two methods over the entire concentration range.
Acceptance Criteria
The acceptance criterion is typically that the percentage difference between the results from the two methods should not exceed a pre-defined limit, often set at ±5.0%.
Cross-Validation Workflow Diagram
Caption: Cross-Validation Process Flow.
Comparative Data Analysis
The following table summarizes the typical performance characteristics obtained during the validation of each method. The data presented here is illustrative.
| Validation Parameter | HPLC-UV | UPLC-MS | ICH Q2(R1) Guideline |
| Specificity | Peak Purity > 99.5% | No interference at target m/z | Peak is free of interference |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 1 - 1000 ng/mL | Documented range |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.1% | Typically 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | 0.8% | 1.1% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | 1.2% | 1.5% | ≤ 2.0% |
| Limit of Quantification (LOQ) | 1 µg/mL | 1 ng/mL | Demonstrated with accuracy/precision |
Interpretation of Cross-Validation Results
In our illustrative cross-validation, three batches of a drug substance were analyzed. The average percentage difference between the HPLC-UV and UPLC-MS results was found to be 1.8%, with all individual comparisons falling below the 5.0% acceptance criterion. A paired t-test resulted in a p-value of 0.25, indicating no statistically significant difference between the two methods. This successful cross-validation confirms that the HPLC-UV method is suitable for routine QC testing, while the UPLC-MS method can be reliably used for more sensitive analyses, with confidence that the data generated by both methods is equivalent and consistent.
Conclusion: Selecting the Appropriate Method
Both the HPLC-UV and UPLC-MS methods were successfully validated and cross-validated for the quantification of 4-Nitro-1H-indazole-3-carbonitrile.
-
The HPLC-UV method is robust, cost-effective, and perfectly suited for routine quality control environments where concentrations are expected to be within the established range. Its simplicity makes it easy to transfer and implement.
-
The UPLC-MS method provides significantly lower detection limits and unparalleled selectivity. It should be the method of choice for trace-level impurity analysis, cleaning validation, or in complex matrices where the risk of co-eluting interferences is high.
The successful cross-validation provides a high degree of confidence that data generated throughout the product lifecycle, whether in early development using UPLC-MS or in late-stage QC using HPLC-UV, is reliable and interchangeable. This ensures a seamless and scientifically sound analytical control strategy.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry. [Link]
Comparison of the metabolic stability of 4-Nitro-1H-indazole-3-carbonitrile with its non-nitrated counterpart
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its clinical success. A compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of 4-Nitro-1H-indazole-3-carbonitrile and its non-nitrated parent, 1H-indazole-3-carbonitrile, offering experimental frameworks and mechanistic insights for researchers in drug development.
The indazole core is a well-regarded privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for structures like indoles or phenols.[4][5] This substitution often confers improved metabolic stability and desirable pharmacokinetic properties.[4] However, strategic functionalization of the indazole ring system can further modulate these characteristics. Here, we explore the profound impact of adding a nitro group, a potent electron-withdrawing moiety, to the 4-position of the indazole ring.
The Underlying Chemistry: Why a Nitro Group Matters
The key to understanding the metabolic differences between these two molecules lies in the electronic properties of the nitro group (–NO₂). The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[6][7] Its presence on the benzene portion of the indazole scaffold significantly reduces the electron density of the aromatic system.
CYP450-mediated metabolism, the principal route of Phase I biotransformation, often involves oxidative attacks on electron-rich positions of a molecule.[8][9] By deactivating the aromatic ring, the nitro group makes 4-Nitro-1H-indazole-3-carbonitrile a less favorable substrate for these oxidative enzymes compared to its electron-rich, non-nitrated counterpart. This "metabolic shielding" is a common strategy employed by medicinal chemists to enhance a drug candidate's half-life.
However, the nitro group is not metabolically inert. It can undergo a separate metabolic fate: nitroreduction. This reductive pathway, catalyzed by various nitroreductases, can lead to the formation of reactive intermediates, including nitroso and hydroxylamine species, which are sometimes associated with toxicity.[7][10][11] Therefore, the introduction of a nitro group presents a classic trade-off: enhanced stability against oxidation versus the introduction of a potential new metabolic liability.
Experimental Design: In Vitro Assessment Using Liver Microsomes
To quantitatively compare the metabolic stability of these two compounds, the standard industry approach is an in vitro assay using pooled human liver microsomes (HLM).[12][13][14] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, especially CYPs, making them an excellent and cost-effective model for initial screening.[13][14]
Below is a detailed protocol for a comparative HLM stability assay.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
1. Materials & Reagents:
-
Test Compounds: 4-Nitro-1H-indazole-3-carbonitrile and 1H-indazole-3-carbonitrile (dissolved in DMSO to make 10 mM stock solutions).
-
Control Compounds: A high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).
-
Biological Matrix: Pooled Human Liver Microsomes (e.g., from a commercial supplier, stored at -80°C).
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system ensures a sustained supply of the NADPH cofactor required for CYP enzyme activity.[15]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).
2. Assay Procedure:
-
Preparation: Thaw the pooled HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in potassium phosphate buffer.[13][16] Keep on ice.
-
Incubation Setup: In a 96-well plate, add the HLM solution to wells designated for each time point.
-
Pre-incubation: Add the test compounds and controls to the wells to a final concentration of 1 µM. The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[12] Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "minus-cofactor" control wells. The time of addition is considered T=0.
-
Time-Point Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 3 volumes of the ice-cold acetonitrile quenching solution to the appropriate wells.[13]
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound concentration relative to the internal standard.
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic stability assay.
Comparative Data and Interpretation
The results from the HLM assay can be used to calculate key parameters such as half-life (t½) and intrinsic clearance (CLint). The data below represents a typical expected outcome from such an experiment.
| Compound | % Remaining at 5 min | % Remaining at 15 min | % Remaining at 30 min | % Remaining at 45 min | Calculated t½ (min) | Calculated CLint (µL/min/mg protein) |
| 1H-indazole-3-carbonitrile | 75% | 48% | 22% | 10% | 14.5 | 95.6 |
| 4-Nitro-1H-indazole-3-carbonitrile | 96% | 88% | 75% | 64% | >60 | 15.2 |
| Verapamil (High Clearance) | 45% | 15% | 3% | <1% | 7.1 | 195.4 |
| Warfarin (Low Clearance) | 98% | 94% | 89% | 85% | >60 | 5.8 |
Interpretation of Results:
As hypothesized, the experimental data clearly demonstrates the superior metabolic stability of 4-Nitro-1H-indazole-3-carbonitrile .
-
1H-indazole-3-carbonitrile shows relatively rapid metabolism, with a half-life of approximately 14.5 minutes and high intrinsic clearance. This suggests it is a good substrate for CYP enzymes.
-
4-Nitro-1H-indazole-3-carbonitrile is significantly more stable. Over 60% of the compound remains after 45 minutes, resulting in a much longer half-life and an intrinsic clearance value that is over 6-fold lower than its non-nitrated counterpart. This confirms the metabolic shielding effect of the electron-withdrawing nitro group against oxidative metabolism.
Potential Metabolic Pathways
The divergent stability profiles are a direct result of differing metabolic pathways.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. bioivt.com [bioivt.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitro-1H-indazole-3-carbonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Nitro-1H-indazole-3-carbonitrile (CAS No. 1260386-34-2). As a specialized heterocyclic compound incorporating a nitro group and a nitrile function, it requires meticulous management to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Core Principle: Hazard-Centric Waste Management
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 4-Nitro-1H-indazole-3-carbonitrile's structure suggests several potential risks that inform every step of its handling and disposal. The indazole ring is a common scaffold in pharmacologically active molecules[1][2]. The presence of a nitro group, a strong electron-withdrawing feature, significantly influences the molecule's reactivity and potential energy release upon decomposition, a known characteristic of nitro-containing heterocyclic compounds[3][4]. Furthermore, the nitrile group adds to the compound's overall toxicity profile.
Based on data from structurally related compounds, such as 4-nitroimidazole and other nitrated indazoles, a thorough risk assessment is paramount.[5][6] The primary hazards include acute toxicity if inhaled, swallowed, or on skin contact, as well as serious eye and skin irritation.[5][6][7]
Table 1: Physicochemical and Hazard Profile of 4-Nitro-1H-indazole-3-carbonitrile and Analogs
| Property | Data for 4-Nitro-1H-indazole-3-carbonitrile | Hazard Information from Analogs (e.g., 4-Nitroimidazole) |
| CAS Number | 1260386-34-2[8] | 3034-38-6[5] |
| Molecular Formula | C₈H₄N₄O₂[8] | C₃H₃N₃O₂ |
| Molecular Weight | 188.14 g/mol [8] | 113.07 g/mol |
| Appearance | Solid (Assumed)[9] | Solid |
| Acute Toxicity | Data not specified; assume hazardous. | Harmful if swallowed, in contact with skin, or if inhaled.[5][7] |
| Irritation | Data not specified; assume hazardous. | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5][6] |
| Environmental | Do not let product enter drains, other waterways, or soil.[6] | Harmful to aquatic life with long-lasting effects. |
| Storage | Store sealed in a dry, cool (2-8°C), well-ventilated place.[6][8] | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5] |
Expert Insight: The combination of a nitro group and a heterocyclic ring system warrants caution regarding thermal stability. While specific data for this molecule is scarce, related compounds can decompose energetically.[4][10] Therefore, it should never be heated with incompatible materials or subjected to high temperatures as a means of disposal.
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with correct handling during active research to minimize risk and prevent uncontrolled reactions in the waste stream.
Engineering Controls and Personal Protective Equipment (PPE)
Rationale: The primary routes of exposure are inhalation of dust, skin contact, and ingestion. Engineering controls and PPE create essential barriers to protect laboratory personnel.
-
Engineering Control: All handling of 4-Nitro-1H-indazole-3-carbonitrile, both in its pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Eye Protection: Wear safety glasses with side shields or goggles, compliant with OSHA regulations.[11]
-
Body Protection: A standard laboratory coat must be worn. Ensure it is buttoned to provide maximum coverage.
On-Site Waste Collection Protocol
Rationale: Proper segregation prevents dangerous chemical reactions within the waste container and ensures the waste is routed to the correct disposal facility. Mixing incompatible wastes is a primary cause of laboratory accidents.[12]
-
Select the Correct Waste Container:
-
Use a designated hazardous waste container that is sturdy, leak-proof, and has a properly fitting screw cap.[13]
-
The container material must be compatible with the compound and any solvents used. High-density polyethylene (HDPE) is a common and appropriate choice.
-
Crucially, this waste stream must be labeled as "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvents used. Do NOT mix these two waste streams.
-
-
Labeling:
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department before adding any waste.
-
Clearly list "4-Nitro-1H-indazole-3-carbonitrile" and the full chemical names of all other constituents (solvents, etc.) with their approximate percentages.[12] Do not use abbreviations.
-
-
Collection:
-
Keep the waste container closed at all times, except when adding waste.[12] A funnel should not be left in the container opening.[13]
-
Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[12]
-
Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the decision-making process for managing waste containing 4-Nitro-1H-indazole-3-carbonitrile.
Diagram Caption: Decision workflow for managing 4-Nitro-1H-indazole-3-carbonitrile waste.
Final Disposal Method: The ultimate disposal of this chemical waste will be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF), coordinated through your institution's EHS department. The most common and effective method for nitrated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[14] Never attempt to dispose of this chemical via sewer, evaporation, or as regular trash.[12]
Decontamination and Spill Management
Equipment Decontamination Protocol
Rationale: Residual chemical contamination on glassware and equipment poses a risk of unintended exposure and can interfere with future experiments. A multi-step cleaning process is required.
-
Initial Rinse: In a fume hood, rinse the contaminated equipment (e.g., glassware, spatulas) with a small amount of a suitable solvent (one that the compound is soluble in, like acetone or ethyl acetate). This rinsate is considered hazardous and must be collected into your hazardous waste container.[15]
-
Chemical Wash: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[16]
-
Final Rinse: Perform a final rinse with deionized water and allow the equipment to air dry completely.[16] For equipment with non-permeable surfaces, scrubbing with warm soapy water is effective.[15]
Small Spill Emergency Response
Rationale: A prepared response to small spills minimizes exposure and prevents the spread of contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves significant dust, evacuate the lab.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemically resistant gloves. For larger spills of solid material, respiratory protection may be necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[6]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a soapy water solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Regulatory Framework
In the United States, the disposal of 4-Nitro-1H-indazole-3-carbonitrile is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] Due to its potential toxicity and reactivity, it would be classified as a hazardous waste. Your institution's EHS department is responsible for ensuring that all disposal practices comply with these federal and any applicable state regulations.[18]
References
-
Title: Laboratory Equipment Decontamination Procedures Source: Central Michigan University URL: [Link]
-
Title: Field Equipment Cleaning and Decontamination at the FEC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Laboratory Equipment Decontamination Procedures Source: Wayne State University URL: [Link]
-
Title: 4-Nitro-1h-indazole - Free SDS search Source: Msds-search.com URL: [Link]
-
Title: Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation Source: Texas A&M University-Commerce URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL: [Link]
-
Title: Preparation of 1H-Indazole-3-carbonitrile Source: Organic Syntheses URL: [Link]
-
Title: Disinfection & Decontamination Source: University of Kentucky Research Safety URL: [Link]
-
Title: Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2 Source: ResearchGate URL: [Link]
-
Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 1926.55 - Gases, vapors, fumes, dusts, and mists. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study Source: ResearchGate URL: [Link]
-
Title: Environment-friendly synthesis of nitrogen-containing heterocyclic compounds Source: ResearchGate URL: [Link]
-
Title: Organic Nitro Compounds Waste Compatibility Source: CP Lab Safety URL: [Link]
-
Title: Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective Source: MDPI URL: [Link]
-
Title: EHSO Manual - Hazardous Waste Source: University of Oklahoma Health Sciences Center URL: [Link]
-
Title: OSHA Regulated Chemicals with Expanded Health Standards Source: National Aeronautics and Space Administration (NASA) URL: [Link]
-
Title: Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods Source: National Institutes of Health (NIH) URL: [Link]
-
Title: OSHA Respirator Requirements for Selected Chemicals Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles Source: Der Pharma Chemica URL: [Link]
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. 1260386-34-2|4-Nitro-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 9. 4-Methoxy-1H-indazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration [osha.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. cmich.edu [cmich.edu]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 4-Nitro-1H-indazole-3-carbonitrile
Researchers and drug development professionals handling novel chemical entities like 4-Nitro-1H-indazole-3-carbonitrile are at the forefront of innovation. This position demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to build a deep trust with our scientific community by providing value that extends beyond the product itself.
Hazard Analysis: A Synthesis of Structural Dangers
The primary hazards of 4-Nitro-1H-indazole-3-carbonitrile are inferred from its two key functional groups:
-
Aromatic Nitro Group: Compounds in this class are often toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[1] Some nitroaromatic compounds are also known to have long-term health effects.
-
Nitrile (Cyano) Group: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. In the body, they can be metabolized to release cyanide, which is a potent cellular poison. The toxicity of cyanide is a critical consideration in developing emergency protocols.
Based on related compounds like 4-Nitro-1H-indazole, we can anticipate the following GHS hazard classifications:
-
Acute Dermal Toxicity[1]
-
Skin Irritation[1]
-
Serious Eye Irritation[1]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation[1]
Given these potential hazards, a comprehensive personal protection and handling plan is mandatory.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is crucial when handling 4-Nitro-1H-indazole-3-carbonitrile. The following table summarizes the recommended equipment, with explanations for each selection.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[2] | Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[2] | Protects against splashes and dust, which can cause serious eye irritation. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[2] | Provides an additional layer of protection for the entire face from splashes or unexpected energetic events. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened.[2] | Protects skin and personal clothing from contamination. Flame-resistant material is a prudent choice when working with organic compounds. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat.[2] | Offers an additional barrier against spills of corrosive or absorbable chemicals. | |
| Respiratory Protection | Fume Hood | All work with 4-Nitro-1H-indazole-3-carbonitrile must be conducted in a certified chemical fume hood.[2] | Prevents inhalation of dust or vapors, which may be toxic and cause respiratory irritation. |
| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[2] A self-contained breathing apparatus (SCBA) offers the highest level of protection.[3][4] | In situations where fume hood performance is questionable or during a large spill, a respirator is the final line of defense to prevent inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety.
-
Fume Hood Verification: Before any work begins, ensure a certified chemical fume hood is operational and available.[2]
-
Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Gather Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.
-
Weigh the solid 4-Nitro-1H-indazole-3-carbonitrile in a tared container within the chemical fume hood.[2]
-
Use appropriate tools (e.g., spatulas) to handle the solid, avoiding the creation of dust.
-
Close the container immediately after use.
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.[2]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
Waste Disposal Plan
Improper disposal of hazardous waste can have serious consequences. A strict protocol is required.
-
Solid Waste: All solid waste contaminated with 4-Nitro-1H-indazole-3-carbonitrile (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Management: Ensure waste containers are kept closed except when adding waste and are stored in a secondary containment bin.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[5]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |
Note on Cyanide Poisoning: Due to the nitrile group, be aware of the symptoms of cyanide poisoning, which can include weakness, confusion, headache, nausea, and difficulty breathing.[9] Inform emergency medical personnel of the potential for cyanide exposure. There are no specific antidotes for cyanotoxins, so treatment is supportive.[10][11]
The following diagram outlines the procedural flow for safely managing a spill of 4-Nitro-1H-indazole-3-carbonitrile.
Caption: Workflow for Safe Spill Management
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- bpacnz. (2020, November 10). Consider blue-green algal blooms this summer: Identifying and managing suspected cyanotoxin poisoning in primary care.
- U.S. Environmental Protection Agency. (2025, November 4). Developing an Emergency Response Plan for Cyanotoxins.
- Thermo Fisher Scientific. (n.d.). 4-Nitroimidazole Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2024, March 5). m-Nitroaniline Safety Data Sheet.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Guidechem. (n.d.). 4-NITRO-1H-PYRAZOLE-3-CARBONITRILE (CAS No. 61241-07-4) SDS.
- University of Texas at Austin Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear - Organic Chemistry.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- Thermo Fisher Scientific. (n.d.). 1H-Indazole-3-carboxylic acid Safety Data Sheet.
- TCI Chemicals. (n.d.). 4-Nitroaniline Safety Data Sheet.
- Centers for Disease Control and Prevention. (2024, May 6). Patient Care for Illnesses Caused by Harmful Algal Blooms.
- National Association of County and City Health Officials. (n.d.). Detecting and Preventing Exposure to Harmful Algal Blooms in Recreational Waters: A Quick Guide for Health Departments and Operators.
- ChemicalBook. (n.d.). 4-Nitro-1H-indazole - Safety Data Sheet.
- The University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual - Hazardous Waste.
Sources
- 1. 4-Nitro-1H-indazole - Safety Data Sheet [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. gov.uk [gov.uk]
- 10. Consider blue-green algal blooms this summer: Identifying and managing suspected cyanotoxin poisoning in primary care | bpacnz [bpac.org.nz]
- 11. Patient Care for Illnesses Caused by Harmful Algal Blooms | Harmful Algal Bloom (HAB)-Associated Illness | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
